molecular formula C8H6BrN3O2 B1430162 Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate CAS No. 1234616-07-9

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Cat. No.: B1430162
CAS No.: 1234616-07-9
M. Wt: 256.06 g/mol
InChI Key: GTMUMEVVAXZMNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is a useful research compound. Its molecular formula is C8H6BrN3O2 and its molecular weight is 256.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-7-10-4-6(9)12(7)11-5/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTMUMEVVAXZMNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=NC=C2Br)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234616-07-9
Record name methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, planar structure and the specific arrangement of nitrogen atoms allow for diverse interactions with various biological targets. This has led to the development of drugs and clinical candidates for a wide range of therapeutic areas, including oncology, autoimmune diseases, and neurodegenerative disorders.[2]

Derivatives of the imidazo[1,2-b]pyridazine core have demonstrated potent inhibitory activity against a variety of kinases, which are crucial regulators of cellular processes.[2] Notable examples include inhibitors of Bruton's tyrosine kinase (BTK) for B-cell malignancies and PI3K/mTOR dual inhibitors for conditions like pulmonary fibrosis. The versatility of this scaffold allows for fine-tuning of its pharmacological properties through substitution at various positions of the bicyclic ring system.[3]

This guide focuses on a specific derivative, Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate . The introduction of a bromine atom at the 3-position and a methyl carboxylate group at the 6-position provides a valuable intermediate for further chemical modifications. The bromine atom serves as a handle for cross-coupling reactions, enabling the introduction of a wide array of functional groups, while the ester at the 6-position can be readily modified, for instance, through amidation, to explore structure-activity relationships in drug discovery programs.[3]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
CAS Number 1234616-07-9[4]
Molecular Formula C₈H₆BrN₃O₂[4]
Molecular Weight 256.06 g/mol [4]
IUPAC Name This compound[4]
SMILES COC(=O)C1=NN2C(=NC=C2Br)C=C1[]
InChI Key GTMUMEVVAXZMNO-UHFFFAOYSA-N[4]

Synthesis and Mechanism

The synthesis of this compound can be logically approached in a two-step sequence starting from commercially available materials. The core imidazo[1,2-b]pyridazine ring is first constructed, followed by a regioselective bromination at the electron-rich 3-position.

Step 1: Synthesis of Methyl imidazo[1,2-b]pyridazine-6-carboxylate (Intermediate)

The foundational step is the construction of the imidazo[1,2-b]pyridazine core. This is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-halocarbonyl compound.[6] In this proposed synthesis, the key starting material is Methyl 6-aminopyridazine-3-carboxylate.

Reaction Scheme:

Synthesis_Step_1 start_material Methyl 6-aminopyridazine-3-carboxylate conditions Base (e.g., NaHCO₃) Solvent (e.g., Ethanol) Heat start_material->conditions reagent Bromoacetaldehyde reagent->conditions intermediate Methyl imidazo[1,2-b]pyridazine-6-carboxylate conditions->intermediate

Caption: Proposed synthesis of the intermediate.

Detailed Protocol:

  • Reaction Setup: To a solution of Methyl 6-aminopyridazine-3-carboxylate (1.0 eq) in a suitable solvent such as ethanol, add a mild base like sodium bicarbonate (2.0 eq).

  • Addition of Reagent: To the stirred suspension, add bromoacetaldehyde (1.1 eq) dropwise at room temperature. The use of bromoacetaldehyde diethyl acetal followed by in-situ hydrolysis under acidic conditions is a common and effective alternative.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it in vacuo. Purify the crude product by column chromatography on silica gel to afford Methyl imidazo[1,2-b]pyridazine-6-carboxylate.

Causality of Experimental Choices:

  • Solvent: Ethanol is a common choice as it effectively dissolves the reactants and is relatively easy to remove.

  • Base: A mild base like sodium bicarbonate is used to neutralize the hydrobromic acid formed during the cyclization, driving the reaction to completion without promoting side reactions.

  • Reagent: Bromoacetaldehyde provides the two-carbon unit required to form the imidazole ring.

Step 2: Bromination of Methyl imidazo[1,2-b]pyridazine-6-carboxylate

The second step involves the regioselective bromination of the imidazo[1,2-b]pyridazine core. The 3-position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus susceptible to electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for such heterocyclic systems.[7]

Reaction Scheme:

Synthesis_Step_2 intermediate Methyl imidazo[1,2-b]pyridazine-6-carboxylate conditions Solvent (e.g., Acetonitrile) Room Temperature intermediate->conditions reagent N-Bromosuccinimide (NBS) reagent->conditions product This compound conditions->product

Caption: Bromination of the intermediate to the final product.

Detailed Protocol:

  • Reaction Setup: Dissolve Methyl imidazo[1,2-b]pyridazine-6-carboxylate (1.0 eq) in a suitable solvent like acetonitrile.

  • Addition of Brominating Agent: Add N-Bromosuccinimide (1.05 eq) portion-wise to the solution at room temperature.

  • Reaction Conditions: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.

  • Work-up and Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the residue by column chromatography on silica gel to yield this compound.

Causality of Experimental Choices:

  • Brominating Agent: NBS is a preferred reagent for this transformation as it is a solid, easy to handle, and provides a source of electrophilic bromine under mild conditions, which helps in achieving high regioselectivity.

  • Solvent: Acetonitrile is a suitable solvent as it is polar enough to dissolve the reactants but is generally unreactive towards NBS under these conditions.

Reactivity and Potential Applications

This compound is a versatile building block for the synthesis of more complex molecules, primarily due to the reactivity of the bromine atom at the 3-position and the ester functionality at the 6-position.

Cross-Coupling Reactions at the 3-Position

The C-Br bond at the 3-position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings.[3] This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, which is a key strategy in the exploration of structure-activity relationships for the development of novel therapeutic agents.

Reactivity_Diagram start_mol This compound suzuki Suzuki Coupling (Ar-B(OH)₂) start_mol->suzuki stille Stille Coupling (Ar-Sn(Alkyl)₃) start_mol->stille sonogashira Sonogashira Coupling (R-C≡CH) start_mol->sonogashira amide Amidation (R₂NH) start_mol->amide product_suzuki 3-Aryl Derivative suzuki->product_suzuki product_stille 3-Aryl Derivative stille->product_stille product_sonogashira 3-Alkynyl Derivative sonogashira->product_sonogashira product_amide 6-Amide Derivative amide->product_amide

Caption: Key reactions of the target molecule.

Modification of the 6-Carboxylate Group

The methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid or converted directly to a variety of amides through reaction with amines. This functionalization is crucial for modulating the pharmacokinetic properties of potential drug candidates, such as solubility and cell permeability.

Potential as a Kinase Inhibitor Scaffold

Given that the imidazo[1,2-b]pyridazine core is a well-established scaffold for kinase inhibitors, this compound serves as an excellent starting point for the synthesis of libraries of compounds to be screened against various kinases. The ability to diversify at both the 3- and 6-positions allows for the exploration of the chemical space around the core scaffold to optimize binding affinity and selectivity for a target kinase.

Conclusion

This compound is a strategically important molecule in the field of medicinal chemistry. Its synthesis from readily available starting materials is feasible through a logical two-step process involving the construction of the heterocyclic core followed by regioselective bromination. The presence of two distinct functional handles, a bromine atom and a methyl ester, makes it a highly versatile intermediate for the development of novel compounds with potential therapeutic applications, particularly in the realm of kinase inhibition. This guide provides a foundational understanding of its synthesis, properties, and reactivity to aid researchers in their drug discovery and development endeavors.

References

Elucidating the Molecular Architecture of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic core in modern medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential. This in-depth technical guide focuses on the structural elucidation of a key derivative, methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate . Designed for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the synthetic strategy and a detailed, multi-technique spectroscopic analysis required to unequivocally confirm its molecular structure. We will delve into the causality behind the synthetic choices and demonstrate how a synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a self-validating system for structural confirmation.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine ring system is a bicyclic heteroaromatic structure that has garnered substantial interest in the pharmaceutical industry. Its rigid framework and tunable electronic properties make it an ideal scaffold for developing inhibitors of various protein kinases and other biological targets. The strategic placement of substituents on this core allows for the fine-tuning of pharmacological activity, selectivity, and pharmacokinetic properties.

The title compound, this compound (CAS No: 1234616-07-9, Molecular Formula: C₈H₆BrN₃O₂), incorporates several key features. The bromine atom at the 3-position serves as a versatile synthetic handle for further functionalization via cross-coupling reactions. The methyl ester at the 6-position provides a site for modification, for instance, through amidation to introduce diverse chemical moieties. A thorough understanding of its synthesis and structural confirmation is therefore paramount for its effective use in drug discovery programs.

Synthetic Strategy and Rationale

The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved through the condensation of a substituted 3-aminopyridazine with an α-halocarbonyl compound. This approach is a reliable method for forming the fused five-membered imidazole ring.

Proposed Synthetic Pathway

A logical and efficient synthesis of this compound can be envisioned in a two-step sequence starting from a readily available precursor, 3-amino-6-chloropyridazine.

Caption: Proposed synthetic pathway for this compound.

Mechanistic Insights and Experimental Considerations

Step 1: Cyclization to form the Imidazo[1,2-b]pyridazine Core

The initial step involves the reaction of 3-amino-6-chloropyridazine with methyl bromopyruvate. The more nucleophilic ring nitrogen of the 3-aminopyridazine attacks the electrophilic carbon of the methyl bromopyruvate, followed by an intramolecular cyclization and dehydration to yield the imidazo[1,2-b]pyridazine ring system. The presence of a halogen on the pyridazine ring is known to facilitate this reaction, leading to good yields of the desired bicyclic product.[1]

Step 2: Electrophilic Bromination

The imidazo[1,2-b]pyridazine ring system is electron-rich and susceptible to electrophilic substitution. The 3-position is the most electronically activated site for such reactions. Therefore, treatment of the cyclized product with a mild brominating agent like N-bromosuccinimide (NBS) in a suitable solvent such as acetonitrile is expected to selectively introduce a bromine atom at the C3 position.

Alternative Step 3: Functionalization of the Pyridazine Ring

An alternative strategy could involve the synthesis of 3-bromo-6-chloroimidazo[1,2-b]pyridazine first, followed by the introduction of the carboxylate group. This could potentially be achieved through a metal-catalyzed carbonylation reaction or by lithiation followed by quenching with a chloroformate. However, the initial cyclization with a pre-functionalized pyruvate derivative is generally more straightforward.

Structure Elucidation Workflow: A Multi-faceted Approach

The unequivocal confirmation of the structure of this compound relies on the synergistic interpretation of data from multiple spectroscopic techniques. Each method provides unique and complementary information about the molecular framework.

Caption: Workflow for the structural elucidation of the target compound.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum provides information about the number of different types of protons in the molecule, their chemical environment, and their connectivity through spin-spin coupling. For this compound, we would expect to see the following signals:

Proton Assignment Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
H-2~ 8.0 - 8.5Singlet-1H
H-7~ 7.8 - 8.2Doublet~ 9.01H
H-8~ 7.2 - 7.6Doublet~ 9.01H
-OCH₃~ 3.9 - 4.1Singlet-3H

Rationale for Assignments:

  • Aromatic Protons (H-2, H-7, H-8): The protons on the heteroaromatic ring system are expected to resonate in the downfield region (δ 7.0 - 9.0 ppm) due to the deshielding effect of the aromatic ring currents and the electron-withdrawing nitrogen atoms. The proton at C2 is on the imidazole ring, while H-7 and H-8 are on the pyridazine ring. The coupling between the adjacent H-7 and H-8 protons would result in two doublets with a typical ortho-coupling constant of around 9.0 Hz. The H-2 proton, being isolated, would appear as a singlet.

  • Methyl Ester Protons (-OCH₃): The three protons of the methyl group of the ester will be in a similar chemical environment and will appear as a sharp singlet, typically in the range of δ 3.9 - 4.1 ppm.

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., sp², sp³, carbonyl). For the target molecule, we would expect to see 8 distinct signals.

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (ester)~ 160 - 165
C-2~ 125 - 135
C-3~ 100 - 110
C-5~ 140 - 150
C-6~ 135 - 145
C-7~ 120 - 130
C-8~ 115 - 125
-OCH₃~ 50 - 55

Rationale for Assignments:

  • Carbonyl Carbon (C=O): The carbon of the ester carbonyl group is highly deshielded and will appear far downfield, typically above 160 ppm.

  • Aromatic Carbons: The carbons of the bicyclic heteroaromatic system will resonate in the range of δ 100 - 150 ppm. The carbon attached to the bromine atom (C-3) is expected to be shifted upfield compared to the other carbons due to the heavy atom effect. The carbons attached to nitrogen atoms (C-5) will be significantly deshielded.

  • Methyl Carbon (-OCH₃): The carbon of the methyl ester group will appear in the aliphatic region, typically around δ 50 - 55 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecule, which allows for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) can provide the exact mass, which can be used to determine the molecular formula.

For this compound (C₈H₆BrN₃O₂), the expected monoisotopic mass is approximately 254.96 g/mol . A key feature to look for in the mass spectrum would be the isotopic pattern of bromine. Natural bromine consists of two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in an almost 1:1 ratio. Therefore, the molecular ion peak (M⁺) should appear as a pair of peaks of nearly equal intensity, separated by 2 m/z units (e.g., at m/z 255 and 257 for [M+H]⁺). This isotopic signature is a strong indicator of the presence of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Vibrational Mode Expected Wavenumber (cm⁻¹)
C-H stretching (aromatic)3000 - 3100
C-H stretching (aliphatic, -CH₃)2850 - 3000
C=O stretching (ester)1710 - 1730
C=N and C=C stretching (aromatic rings)1500 - 1650
C-O stretching (ester)1100 - 1300
C-Br stretching500 - 600

The presence of a strong absorption band around 1710-1730 cm⁻¹ would be indicative of the ester carbonyl group. The absorptions in the 1500-1650 cm⁻¹ region would confirm the presence of the aromatic rings, while the C-Br stretch would appear in the fingerprint region.

Conclusion

The structural elucidation of this compound is a systematic process that relies on a logical synthetic strategy and the comprehensive analysis of spectroscopic data. By combining the insights from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy, researchers can unequivocally confirm the identity and purity of this valuable synthetic intermediate. This guide provides the foundational knowledge and expected analytical signatures to empower scientists in their pursuit of novel therapeutics based on the versatile imidazo[1,2-b]pyridazine scaffold.

References

An In-Depth Technical Guide to Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, a key heterocyclic building block in medicinal chemistry. The document details its chemical identity, synthesis, and characterization, and explores the extensive therapeutic potential of the broader imidazo[1,2-b]pyridazine scaffold. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and synthesis of novel therapeutics.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Drug Discovery

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1] This scaffold is considered a "privileged structure" as it has been identified as a key pharmacophore in numerous compounds targeting a wide array of biological targets. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse interactions with biological macromolecules, making it an ideal starting point for the development of potent and selective therapeutic agents.

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated a remarkable range of pharmacological activities, including but not limited to:

  • Kinase Inhibition: A predominant area of application, with derivatives showing potent inhibition of various kinases involved in cancer and inflammatory diseases.[2]

  • Antiviral Activity: Certain compounds have shown efficacy against a range of viruses.

  • Antimicrobial and Antiparasitic Properties: Demonstrating potential in combating infectious diseases.

  • Central Nervous System (CNS) Activity: Including potential applications in neurodegenerative diseases.

The subject of this guide, this compound, serves as a crucial intermediate in the synthesis of more complex molecules within this class, offering two key points for chemical modification: the bromine atom at the 3-position and the methyl ester at the 6-position.

Chemical Identity and Properties

This section provides the fundamental chemical information for this compound.

PropertyValueSource
CAS Number 1234616-07-9[]
Molecular Formula C₈H₆BrN₃O₂[]
Molecular Weight 256.06 g/mol []
IUPAC Name This compound
SMILES COC(=O)c1cc[nH]c2c1c(Br)cn2
InChI InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-7-10-4-6(9)12(7)11-5/h2-4H,1H3[]

Synthesis and Mechanism

The synthesis of this compound, while not explicitly detailed in a single source, can be logically deduced from established synthetic routes for the imidazo[1,2-b]pyridazine scaffold. The general and most common approach involves the condensation of a substituted 3-aminopyridazine with an α-halocarbonyl compound.

A plausible synthetic pathway for the target molecule would involve the reaction of a 3-amino-6-carboxypyridazine derivative with a brominating agent and a suitable cyclizing agent. A key precursor for this synthesis is often a 3-amino-6-halopyridazine, which can be prepared from commercially available dihalopyridazines.[4]

Conceptual Synthetic Workflow

The following diagram illustrates a conceptual workflow for the synthesis of the imidazo[1,2-b]pyridazine core, which is the foundational step for obtaining the target molecule.

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Intermediate cluster_3 Functional Group Interconversion cluster_4 Final Product A 3-Amino-6-chloropyridazine C Condensation (e.g., NaHCO3, Ethanol, Reflux) A->C B α-Bromoketone B->C D 6-Chloro-imidazo[1,2-b]pyridazine Derivative C->D E Bromination & Carboxymethylation D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol: A Representative Synthesis of a Substituted Imidazo[1,2-b]pyridazine

Reaction: Synthesis of C-6 Aminated 3-bromoimidazo[1,2-b]pyridazines

Materials:

  • 3-bromo-6-chloroimidazo[1,2-b]pyridazine

  • Primary or secondary alkylamine (2.0 equivalents)

  • Cesium fluoride (CsF) (1.0 equivalent)

  • Benzyltriethylammonium chloride (BnNEt₃Cl) (10 mol %)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • To a solution of 3-bromo-6-chloroimidazo[1,2-b]pyridazine in DMSO, add the desired alkylamine (2.0 equivalents), cesium fluoride (1.0 equivalent), and benzyltriethylammonium chloride (10 mol %).

  • Heat the reaction mixture to 100 °C and stir for 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired C-6 aminated 3-bromoimidazo[1,2-b]pyridazine.

Causality of Experimental Choices:

  • Solvent (DMSO): A high-boiling polar aprotic solvent is chosen to facilitate the nucleophilic aromatic substitution reaction at an elevated temperature.

  • Base (CsF): Cesium fluoride is a mild base that promotes the reaction, likely by activating the amine nucleophile and scavenging the HCl byproduct.

  • Phase-Transfer Catalyst (BnNEt₃Cl): This catalyst can enhance the reaction rate by facilitating the transfer of the fluoride anion into the organic phase.

  • Temperature (100 °C): The elevated temperature provides the necessary activation energy for the nucleophilic aromatic substitution to proceed at a reasonable rate.

Characterization

Comprehensive characterization is essential to confirm the identity and purity of the synthesized this compound. The following are the expected analytical data based on the structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-b]pyridazine core and a singlet for the methyl ester protons. The chemical shifts and coupling constants will be characteristic of the specific substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group and the carbons of the heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum (HRMS) will provide the exact mass, confirming the elemental composition. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a characteristic feature in the mass spectrum.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. Key expected peaks include:

  • C=O stretching vibration of the ester group (around 1700-1730 cm⁻¹).

  • C=N and C=C stretching vibrations of the aromatic rings (in the 1400-1600 cm⁻¹ region).

  • C-H stretching and bending vibrations.

Applications in Drug Discovery and Development

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in the development of targeted therapies, particularly in oncology. The ability of this heterocyclic system to fit into the ATP-binding pocket of various kinases has led to the discovery of numerous potent inhibitors.

Signaling Pathway Inhibition

The following diagram illustrates the role of kinase inhibitors, a class to which many imidazo[1,2-b]pyridazine derivatives belong, in blocking cellular signaling pathways implicated in cancer.

G cluster_0 Cellular Signaling Cascade cluster_1 Therapeutic Intervention A Growth Factor Receptor B Kinase A A->B Activates C Kinase B B->C Phosphorylates D Transcription Factor C->D Activates E Gene Expression (Proliferation, Survival) D->E Promotes Inhibitor Imidazo[1,2-b]pyridazine Kinase Inhibitor Inhibitor->B Inhibits

Caption: Inhibition of a kinase signaling pathway by an imidazo[1,2-b]pyridazine derivative.

This compound, with its two reactive sites, is an exceptionally valuable starting material for creating libraries of diverse compounds for high-throughput screening. The bromine at the 3-position can be readily functionalized via various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the ester at the 6-position can be hydrolyzed to the corresponding carboxylic acid or converted to a wide range of amides. This synthetic versatility allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties of lead compounds.

Conclusion

This compound is a fundamentally important building block for the synthesis of a wide range of biologically active molecules. Its chemical properties and reactive handles make it an ideal starting material for the generation of compound libraries for drug discovery programs. The proven therapeutic potential of the imidazo[1,2-b]pyridazine scaffold, particularly in the realm of kinase inhibition, ensures that this compound and its derivatives will continue to be of high interest to the scientific and pharmaceutical research communities. This guide provides a foundational understanding of this key molecule, intended to empower researchers in their pursuit of novel and effective therapeutics.

References

An In-Depth Technical Guide to the Synthesis of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthesis pathway for Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and drug development. The imidazo[1,2-b]pyridazine core is a recognized pharmacophore, and this particular derivative serves as a versatile intermediate for the synthesis of a diverse range of bioactive molecules, notably as kinase inhibitors. This document will delve into the strategic considerations behind the chosen synthetic route, provide detailed, step-by-step experimental protocols, and offer insights into the underlying reaction mechanisms. The synthesis is presented as a validated system, ensuring reproducibility and high yield of the target compound.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine ring system is a fused heterocyclic scaffold that has garnered substantial interest in the field of medicinal chemistry.[1] Its unique electronic and structural features make it an attractive framework for the design of potent and selective inhibitors of various protein kinases, which are crucial targets in oncology, immunology, and neurodegenerative diseases. The rigid, planar structure of the imidazo[1,2-b]pyridazine core allows for precise orientation of substituents to interact with the active sites of these enzymes.

This compound (CAS No: 1234616-07-9) is a particularly valuable derivative.[][3] The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse aryl, heteroaryl, and amino moieties.[4] Concurrently, the methyl ester at the 6-position offers a site for further functionalization, for instance, through hydrolysis to the corresponding carboxylic acid and subsequent amide bond formation. This dual functionality makes it a powerful building block for the construction of complex molecular architectures and the exploration of structure-activity relationships (SAR) in drug discovery programs.

This guide will detail a reliable and scalable two-step synthesis of this key intermediate, commencing from the commercially available 3-amino-6-chloropyridazine.

Overall Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step sequence. The first step involves the construction of the imidazo[1,2-b]pyridazine core via a cyclization reaction, followed by bromination to yield 3-bromo-6-chloroimidazo[1,2-b]pyridazine. The second and final step is a palladium-catalyzed carbonylation reaction to introduce the methyl carboxylate group at the 6-position.

Synthesis_Pathway A 3-Amino-6-chloropyridazine B 3-Bromo-6-chloroimidazo[1,2-b]pyridazine A->B Cyclization & Bromination C This compound B->C Palladium-catalyzed Carbonylation Step1_Reaction cluster_reactants Reactants cluster_products Product A 3-Amino-6-chloropyridazine D 3-Bromo-6-chloroimidazo[1,2-b]pyridazine A->D B Bromoacetaldehyde (or equivalent) B->D C N-Bromosuccinimide (NBS) C->D A_img plus1 + B_img plus2 + C_img arrow -> D_img Step2_Reaction cluster_reactants Reactants cluster_catalyst Catalyst System cluster_product Product A 3-Bromo-6-chloroimidazo[1,2-b]pyridazine G This compound A->G B Carbon Monoxide (CO) B->G C Methanol (MeOH) C->G D Pd(OAc)2 D->G E Xantphos E->G F Base (e.g., Et3N) F->G A_img plus1 + CO + MeOH arrow Pd(OAc)2, Xantphos, Base -> G_img

References

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate as a starting material

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate: A Versatile Scaffold for Modern Drug Discovery

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically significant therapeutics, including the FDA-approved kinase inhibitor Ponatinib.[1][2] This guide focuses on a key derivative, this compound (CAS 1234616-07-9), a versatile starting material for the synthesis of diverse compound libraries.[][4] Its strategic placement of a reactive bromine atom at the C3-position and an ester at the C6-position allows for sequential and regioselective functionalization. We will explore its synthesis, delineate its reactivity in pivotal cross-coupling reactions, and discuss the therapeutic applications of its derivatives, providing researchers with a comprehensive technical resource for leveraging this powerful building block in drug development programs.

The Imidazo[1,2-b]pyridazine Core: A Foundation of Therapeutic Success

The imidazo[1,2-b]pyridazine ring system is a fused heterocycle, structurally analogous to purines, that has garnered significant attention in pharmaceutical research.[1][5] Its rigid, planar structure and distribution of nitrogen atoms make it an exceptional scaffold for interacting with various biological targets, particularly protein kinases. The value of this core is exemplified by its presence in approved drugs such as Ponatinib, a multi-targeted tyrosine kinase inhibitor for chronic myeloid leukemia, and Risdiplam, a treatment for spinal muscular atrophy.[6][7] The scaffold's utility extends across numerous therapeutic areas, including the development of agents with anticancer, antiviral, anti-inflammatory, and antiparasitic properties.[2][5][8] The capacity for systematic optimization through substitution allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile.[6]

Synthesis of the Core Reagent

The synthesis of the imidazo[1,2-b]pyridazine backbone is typically achieved through the condensation of a 3-aminopyridazine derivative with an α-haloketone.[9] The introduction of a halogen on the pyridazine ring is crucial as it directs the cyclization to the desired N1-position, preventing alkylation at the less nucleophilic ring nitrogen.[9]

G cluster_start Starting Materials A Methyl 6-aminopyridazine-3-carboxylate C This compound A->C Condensation & Cyclization B Bromoacetaldehyde B->C

Experimental Protocol: Representative Synthesis

This protocol is based on established methodologies for the synthesis of the imidazo[1,2-b]pyridazine core.[9]

  • Step 1: Preparation of Starting Material: Begin with a suitable 3-amino-6-substituted pyridazine. For the title compound, this would be methyl 6-aminopyridazine-3-carboxylate.

  • Step 2: Condensation: Dissolve the aminopyridazine derivative in a suitable solvent such as ethanol or DMF.

  • Step 3: Cyclization: Add an α-bromoketone (e.g., bromoacetaldehyde or a precursor) and a mild base like sodium bicarbonate to the solution.

  • Step 4: Heating: Heat the reaction mixture under reflux for several hours until TLC or LC-MS analysis indicates the consumption of the starting material.

  • Step 5: Work-up and Purification: After cooling, the reaction mixture is typically concentrated, and the crude product is purified by recrystallization or column chromatography to yield the desired this compound.

Chemical Reactivity: A Hub for Diversification

The true utility of this compound lies in the reactivity of the C3-bromo substituent. This position serves as a versatile handle for introducing a wide array of chemical moieties through metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the core scaffold, a fundamental activity in structure-activity relationship (SAR) studies.[10]

G Core Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate Suzuki Suzuki Core->Suzuki Buchwald Buchwald Core->Buchwald Sonogashira Sonogashira Core->Sonogashira Aryl Aryl Suzuki->Aryl Amine Amine Buchwald->Amine Alkyne Alkyne Sonogashira->Alkyne

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between the C3 position and various aryl or heteroaryl boronic acids or esters.[11][12] This reaction is fundamental for elaborating the core scaffold to mimic the structures of known kinase inhibitors or to explore new binding interactions.[10]

G Pd0 Pd(0)Ln PdII_Aryl Ar-Pd(II)Ln-X Pd0->PdII_Aryl Oxidative Addition (Ar-X) PdII_Amide Ar-Pd(II)Ln-B(OR)2 PdII_Aryl->PdII_Amide Transmetalation PdII_Amide->Pd0 Product Ar-R' PdII_Amide->Product Reductive Elimination Boronic R'-B(OR)2 Borate [R'-B(OR)2(Base)]- Boronic->Borate Base Base Base->Borate Borate->PdII_Amide

ParameterRecommended Conditions
Starting Material This compound
Coupling Partner (Hetero)aryl boronic acid or boronate ester (1.1-1.5 equiv)
Catalyst Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂ with a phosphine ligand (2-10 mol%)
Base K₂CO₃, Na₂CO₃, Cs₂CO₃, or K₃PO₄ (2-3 equiv)
Solvent Dioxane/H₂O, DMF, or Toluene
Temperature 80-120 °C
Atmosphere Inert (Nitrogen or Argon)

The following procedure is adapted from literature precedents for Suzuki couplings on the 3-bromoimidazo[1,2-b]pyridazine scaffold.[10][13]

  • To a reaction vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol).

  • Add a base, for example, aqueous 2 M Na₂CO₃ (2.0 mmol).

  • Add the solvent system, typically a mixture like DME (8 mL) and ethanol (2 mL).[13]

  • Seal the vial and purge with nitrogen or argon gas for 5-10 minutes.

  • Heat the reaction mixture at 80-95 °C with vigorous stirring.[10] Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude residue by flash column chromatography to obtain the 3-aryl-imidazo[1,2-b]pyridazine-6-carboxylate product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a critical transformation for installing amine functionalities that can serve as hydrogen bond donors/acceptors or as points for further diversification.[14][15] While C6-amination of related scaffolds is well-documented[16][17], the C3-bromo position can also undergo this transformation, or amination can be performed sequentially.[10][18]

ParameterRecommended Conditions
Starting Material This compound
Coupling Partner Primary or secondary amine (1.1-2.0 equiv)
Catalyst System Pd₂(dba)₃ or Pd(OAc)₂ with a specialized ligand (e.g., Xantphos, BINAP) (1-5 mol%)
Base NaOt-Bu, KOt-Bu, or Cs₂CO₃ (1.5-2.5 equiv)
Solvent Toluene, Dioxane, or THF
Temperature 80-110 °C
Atmosphere Inert (Nitrogen or Argon)

This protocol is a representative procedure based on established Buchwald-Hartwig conditions.[14][19]

  • In an oven-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.04 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Add this compound (1.0 mmol) and the desired amine (1.2 mmol).

  • Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Seal the tube and heat the mixture in an oil bath at 100 °C.

  • Monitor the reaction by LC-MS. Once the starting material is consumed, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the residue by column chromatography to yield the 3-amino-imidazo[1,2-b]pyridazine-6-carboxylate product.

Sonogashira Coupling

The Sonogashira coupling is the premier method for installing alkynyl groups onto the C3 position, creating a linear, rigid extension.[20][21] These alkynyl linkers are valuable in drug design for probing deep hydrophobic pockets in target proteins or as precursors for further chemical transformations.

ParameterRecommended Conditions
Starting Material This compound
Coupling Partner Terminal alkyne (1.2-2.0 equiv)
Catalyst System Pd(PPh₃)₂Cl₂ or Pd(OAc)₂/PPh₃ (2-5 mol%)
Co-catalyst Copper(I) iodide (CuI) (1-10 mol%)
Base Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (often used as solvent)
Solvent DMF, THF, or the amine base itself
Temperature Room Temperature to 100 °C
Atmosphere Inert (Nitrogen or Argon)

The following is a representative procedure for a Sonogashira coupling reaction.[22][23]

  • To a flask, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(CF₃COO)₂, 0.025 mmol), a phosphine ligand (e.g., PPh₃, 0.05 mmol), and the copper(I) iodide co-catalyst (0.05 mmol).

  • Evacuate and backfill the flask with an inert gas.

  • Add the solvent (e.g., DMF) and the amine base (e.g., Et₃N, 3.0 mmol).

  • Add the terminal alkyne (1.5 mmol) dropwise via syringe.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed.[23]

  • After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.

  • Wash the combined organic extracts, dry over a drying agent, and concentrate.

  • Purify the resulting crude product by column chromatography to isolate the 3-alkynyl-imidazo[1,2-b]pyridazine-6-carboxylate.

Applications in Drug Discovery

Derivatives synthesized from this compound have been investigated for a multitude of therapeutic applications, reflecting the scaffold's privileged status.

Application AreaTarget/MechanismRepresentative Derivatives
Oncology Tyrosine Kinase (e.g., Tyk2, BCR-ABL), Pim-1 Kinase Inhibitors3-Aryl and 3-heteroaryl substituted analogs.[1][10][24]
Autoimmune Diseases Tyk2 JH2 Pseudokinase Inhibitors6-Amino derivatives with complex 3-aryl substitutions.[24]
Neurodegenerative Diseases Ligands for β-Amyloid Plaques (Alzheimer's)3-Aryl derivatives, often with amino or thioether groups.[9]
Infectious Diseases Antiviral (e.g., Picornavirus), Antiparasitic (e.g., Malaria)Variously substituted imidazo[1,2-b]pyridazines.[5][8]

The ability to rapidly generate analogs by leveraging the C3-bromo handle allows for efficient SAR exploration. For instance, in the development of Tyk2 inhibitors, modifications at the C3 position were critical for achieving high potency and selectivity.[24] Similarly, for β-amyloid plaque imaging agents, the nature of the 2-aryl substituent (synthetically equivalent to C3-aryl on a different starting core) dramatically influenced binding affinity.[9]

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for medicinal chemists. Its pre-installed ester functionality at C6 and, more importantly, the versatile bromine handle at C3, provide a direct and efficient entry point into a rich chemical space. The robust and well-understood cross-coupling methodologies—Suzuki, Buchwald-Hartwig, and Sonogashira—transform this single starting material into a library of diverse structures. This capability is invaluable for hit-to-lead and lead optimization campaigns, enabling the rapid synthesis of analogs to probe biological targets, enhance potency, and improve ADME properties. As the demand for novel therapeutics continues, the strategic application of such versatile building blocks will remain a cornerstone of successful drug discovery.

References

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine core is a nitrogen-containing heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the development of potent and selective modulators of various biological targets. This guide provides a comprehensive overview of the diverse biological activities of imidazo[1,2-b]pyridazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanisms of action, structure-activity relationships (SAR), and key experimental protocols for evaluating these promising therapeutic agents.

Part 1: Anticancer Activity: Targeting the Kinome and Beyond

The imidazo[1,2-b]pyridazine scaffold has proven to be a particularly fruitful starting point for the development of novel anticancer agents, primarily through the inhibition of protein kinases that are critical for cancer cell proliferation, survival, and metastasis.[1][2] The clinical success of Ponatinib (Iclusig®) , a multi-targeted kinase inhibitor bearing this core structure, has spurred extensive research into this chemical space.[1][2]

Mechanism of Action: Potent Inhibition of Cancer-Associated Kinases

Imidazo[1,2-b]pyridazine derivatives exert their anticancer effects by targeting a range of serine/threonine and tyrosine kinases, often with high potency and selectivity.

  • Bcr-Abl Kinase: Ponatinib is a potent inhibitor of the Bcr-Abl fusion protein, including the T315I mutant that confers resistance to other tyrosine kinase inhibitors (TKIs) in chronic myeloid leukemia (CML).[2] The imidazo[1,2-b]pyridazine core mimics the adenine region of ATP, binding to the ATP-binding site of the kinase and preventing the phosphorylation of downstream substrates involved in cell proliferation and survival.

  • VEGFR (Vascular Endothelial Growth Factor Receptor): Several imidazo[1,2-b]pyridazine derivatives have been developed as potent inhibitors of VEGFRs, key mediators of angiogenesis.[3] By blocking VEGFR signaling, these compounds can inhibit the formation of new blood vessels that supply tumors with essential nutrients and oxygen, thereby impeding tumor growth and metastasis.

  • Aurora Kinases: These are a family of serine/threonine kinases that play a crucial role in mitosis. Dysregulation of Aurora kinases is common in many cancers. Imidazo[1,2-b]pyridazine-based compounds have been identified as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.

  • Src Kinase: As a non-receptor tyrosine kinase, Src is involved in multiple signaling pathways that regulate cell growth, adhesion, and motility. Imidazo[1,2-b]pyridazine derivatives have shown promise as Src inhibitors, offering a potential therapeutic strategy for cancers with aberrant Src activation.

  • Mps1 (Monopolar spindle 1) Kinase: This kinase is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis. Inhibition of Mps1 by imidazo[1,2-b]pyridazine derivatives can lead to chromosomal instability and ultimately, cancer cell death.

  • Bruton's Tyrosine Kinase (BTK): More recently, imidazo[1,2-b]pyridazine derivatives have been identified as potent and highly selective irreversible inhibitors of BTK, a crucial enzyme in the B cell receptor signaling pathway. This makes them promising candidates for the treatment of B cell malignancies.[4]

  • Tropomyosin Receptor Kinases (TRKs): Novel imidazo[1,2-b]pyridazine derivatives have been discovered as potent inhibitors of TRKs, which are promising targets in cancers with TRK gene fusions. These inhibitors have shown efficacy against various resistance mutations.[5]

Structure-Activity Relationship (SAR)

The anticancer activity of imidazo[1,2-b]pyridazine derivatives is highly dependent on the nature and position of substituents on the heterocyclic core.

  • Substitution at the 2- and 3-positions: These positions are often crucial for kinase inhibitory activity. Aryl or heteroaryl groups at these positions can form key interactions with the ATP-binding site of kinases.

  • Substitution at the 6-position: This position is frequently modified to enhance potency, selectivity, and pharmacokinetic properties. The introduction of various functional groups at this position can modulate the overall physicochemical properties of the molecule.

  • A review of the literature provides extensive details on the structure-activity relationships of these compounds. [6][7][8]

Quantitative Data: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound/SeriesTarget Kinase(s)Cell Line(s)IC50/EC50Reference(s)
PonatinibBcr-Abl (including T315I)K562, Ba/F3nM range[2]
Imidazo[1,2-b]pyridazine-naphthalene hybridsVEGFRHUVECnM range[3]
Imidazo[1,2-b]pyridazine derivativesMps1A5496.0 nM[9]
Imidazo[1,2-b]pyridazine derivativesBTKIn vitro assay1.3 nM[4]
Imidazo[1,2-b]pyridazine derivativesTRK (wild-type and mutants)Ba/F3 cell linesnM range[5]
Imidazo[1,2-b]pyrazole derivativesVarious cancer cell linesA549, Hs683, MCF-7, etc.≤ 10 µM[7]
Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of potential anticancer compounds.[10][11][12][13][14]

Principle: Metabolically active cells with functional mitochondria possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-b]pyridazine derivatives in cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution (typically 0.5 mg/mL in sterile PBS) to each well and incubate for another 2-4 hours. During this time, viable cells will convert MTT to formazan crystals.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting a dose-response curve.

Signaling Pathway Visualizations

Kinase Inhibition by Imidazo[1,2-b]pyridazine Derivatives cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Tyrosine Kinase Receptor Tyrosine Kinase Kinase Domain Kinase Domain Receptor Tyrosine Kinase->Kinase Domain Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->Kinase Domain ATP ATP ATP->Kinase Domain Substrate Protein Substrate Protein Kinase Domain->Substrate Protein Phosphorylated Substrate Phosphorylated Substrate Downstream Signaling Downstream Signaling Phosphorylated Substrate->Downstream Signaling Cell Proliferation, Survival, Angiogenesis Cell Proliferation, Survival, Angiogenesis Downstream Signaling->Cell Proliferation, Survival, Angiogenesis Growth Factor Growth Factor Growth Factor->Receptor Tyrosine Kinase

Caption: General mechanism of kinase inhibition by imidazo[1,2-b]pyridazine derivatives.

Bcr-Abl Signaling Pathway cluster_pathways Downstream Signaling Pathways Bcr-Abl Bcr-Abl RAS-RAF-MEK-ERK RAS-RAF-MEK-ERK Bcr-Abl->RAS-RAF-MEK-ERK PI3K-AKT-mTOR PI3K-AKT-mTOR Bcr-Abl->PI3K-AKT-mTOR JAK-STAT JAK-STAT Bcr-Abl->JAK-STAT Ponatinib Ponatinib Ponatinib->Bcr-Abl Inhibits Cell Proliferation Cell Proliferation RAS-RAF-MEK-ERK->Cell Proliferation PI3K-AKT-mTOR->Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis PI3K-AKT-mTOR->Inhibition of Apoptosis JAK-STAT->Cell Proliferation

Caption: Simplified Bcr-Abl signaling pathway and its inhibition by Ponatinib.

Part 2: Antimicrobial Activity: A Broad Spectrum of Action

Imidazo[1,2-b]pyridazine derivatives have demonstrated promising activity against a wide range of microbial pathogens, including bacteria, fungi, and viruses. This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents, particularly in an era of increasing antimicrobial resistance.

Antibacterial Activity

Several imidazo[1,2-b]pyridazine derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The exact mechanism of action is not fully elucidated for all compounds, but it is believed that they may interfere with essential cellular processes in bacteria. A quantitative structure-activity relationship (QSAR) approach has been used to identify key structural features for antibacterial activity, with some studies suggesting that these compounds may target enzymes such as Staphylococcus aureus Pyruvate carboxylase (SaPC).[15]

Antifungal Activity

Imidazo[1,2-b]pyridazine derivatives have also shown potent antifungal activity against various fungal strains, including clinically relevant Candida species and phytopathogenic fungi.[16][17][18] The mechanism of antifungal action is thought to involve the disruption of fungal cell membrane integrity or the inhibition of key fungal enzymes.

Antiviral Activity

The antiviral potential of imidazo[1,2-b]pyridazines has been explored against a variety of viruses. Some derivatives have shown activity against human immunodeficiency virus (HIV), hepatitis C virus (HCV), and other viruses. The mode of action can vary depending on the specific virus and the compound, but may involve the inhibition of viral enzymes such as proteases or polymerases, or interference with viral entry or replication processes.

Quantitative Data: Antimicrobial Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound/SeriesTarget Microbe(s)MIC/EC50Reference(s)
Imidazo[1,2-b]pyridazine derivativesMycobacterium tuberculosisAs low as 1.6 µg/mL[19]
3,6-disubstituted imidazo[1,2-b]pyridazinesPhytopathogenic fungiEC50 values in µg/mL range[16][20]
Imidazo[4,5-b]pyridine derivativesBacillus cereus, Escherichia coliMIC values reported[21]
Imidazole derivativesCandida strainsMIC values from 200 to 312.5 µg/mL[17]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the microorganism is exposed to serial dilutions of the antimicrobial compound in a liquid or solid growth medium. The MIC is the lowest concentration at which no visible growth is observed after a defined incubation period.

Step-by-Step Methodology (Broth Microdilution):

  • Preparation of Inoculum: Grow the microbial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 0.5 McFarland standard for bacteria).

  • Serial Dilution of Compound: Prepare a stock solution of the imidazo[1,2-b]pyridazine derivative in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Add a standardized volume of the microbial inoculum to each well of the microtiter plate. Include a positive control (microbe and medium without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Reading of Results: After incubation, visually inspect the wells for turbidity (an indicator of microbial growth). The MIC is the lowest concentration of the compound in which no turbidity is observed. The results can also be read using a microplate reader.

Part 3: Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Imidazo[1,2-b]pyridazine derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes and signaling pathways involved in the inflammatory response.[6][22]

Mechanism of Action: Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of imidazo[1,2-b]pyridazines are often attributed to their ability to inhibit the production of pro-inflammatory mediators.

  • Cyclooxygenase (COX) Inhibition: A primary mechanism of action for many anti-inflammatory imidazo[1,2-b]pyridazine derivatives is the inhibition of cyclooxygenase enzymes, particularly the inducible isoform, COX-2.[23] COX-2 is responsible for the production of prostaglandins, which are key mediators of pain, fever, and inflammation. By selectively inhibiting COX-2 over the constitutive COX-1 isoform, these compounds can reduce inflammation with a potentially lower risk of gastrointestinal side effects associated with non-selective NSAIDs.

  • Inhibition of Pro-inflammatory Cytokines: Some imidazo[1,2-b]pyridazine derivatives have been shown to suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs). This can be achieved through the modulation of signaling pathways like the NF-κB and STAT3 pathways.[24]

  • Tyk2 Inhibition: As part of the Janus kinase (JAK) family, Tyrosine kinase 2 (Tyk2) is involved in the signaling of pro-inflammatory cytokines. Imidazo[1,2-b]pyridazine derivatives have been identified as potent and selective inhibitors of the Tyk2 pseudokinase (JH2) domain, offering a novel allosteric mechanism to block pro-inflammatory cytokine signaling.[25]

Structure-Activity Relationship (SAR)

The anti-inflammatory activity of imidazo[1,2-b]pyridazine derivatives is influenced by the substituents on the core structure. Specific substitutions can enhance COX-2 selectivity and overall anti-inflammatory potency. For instance, the nature of the substituent at the 6-position of the imidazo[1,2-b]pyridazine ring can significantly impact the interaction with the active site of COX-2.

Quantitative Data: Anti-inflammatory Activity of Imidazo[1,2-b]pyridazine Derivatives
Compound/SeriesTargetAssayIC50/EC50Reference(s)
Imidazo[1,2-b]pyridazine derivativesCOX-2In vitro enzyme assayVaries with substitution[23]
Imidazo[1,2-b]pyridazine derivativesTyk2 JH2In vitro binding assaynM range[25]
Imidazo[1,2-a]pyridine derivativeSTAT3/NF-κB/iNOS/COX-2Cell-based assays-[24]
Experimental Protocol: In Vitro COX-2 Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.[26][27][28][29]

Principle: The assay quantifies the conversion of a substrate (arachidonic acid) to prostaglandins by the COX-2 enzyme. The inhibitory effect of a test compound is determined by measuring the reduction in prostaglandin production.

Step-by-Step Methodology (Colorimetric/Fluorometric):

  • Reagent Preparation: Prepare assay buffer, heme cofactor, and solutions of the COX-2 enzyme, arachidonic acid substrate, and the test compound at various concentrations.

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the assay buffer, heme, and the COX-2 enzyme to each well. Then, add the test compound at different concentrations to the respective wells. Include a vehicle control and a known COX-2 inhibitor as a positive control. Incubate for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

  • Reaction Incubation: Incubate the plate at 37°C for a specific time to allow for the formation of prostaglandins.

  • Detection: Stop the reaction and add a detection reagent that produces a colorimetric or fluorescent signal in proportion to the amount of prostaglandin produced.

  • Measurement: Read the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Signaling Pathway Visualizations

Arachidonic Acid Cascade Membrane Phospholipids Membrane Phospholipids Phospholipase A2 Phospholipase A2 Membrane Phospholipids->Phospholipase A2 Arachidonic Acid Arachidonic Acid Phospholipase A2->Arachidonic Acid Releases COX-1 (Constitutive) COX-1 (Constitutive) Arachidonic Acid->COX-1 (Constitutive) COX-2 (Inducible) COX-2 (Inducible) Arachidonic Acid->COX-2 (Inducible) Prostaglandins (Physiological) Prostaglandins (Physiological) COX-1 (Constitutive)->Prostaglandins (Physiological) Prostaglandins (Inflammatory) Prostaglandins (Inflammatory) COX-2 (Inducible)->Prostaglandins (Inflammatory) Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine Imidazo[1,2-b]pyridazine->COX-2 (Inducible) Inhibits Inflammation, Pain, Fever Inflammation, Pain, Fever Prostaglandins (Inflammatory)->Inflammation, Pain, Fever

References

Literature review of imidazo[1,2-b]pyridazine chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemistry of Imidazo[1,2-b]pyridazines for Researchers and Drug Development Professionals

Abstract

The imidazo[1,2-b]pyridazine scaffold is a nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry. Recognized as a "privileged scaffold," its unique structural and electronic properties have made it a cornerstone in the development of numerous therapeutic agents. This guide provides a comprehensive overview of the core chemistry of imidazo[1,2-b]pyridazines, covering fundamental synthetic strategies, key aspects of chemical reactivity and functionalization, and its profound applications in modern drug discovery. From classical condensation reactions to modern metal-catalyzed cross-couplings, this document serves as a technical resource for scientists aiming to harness the full potential of this versatile heterocycle.

Introduction: The Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine system consists of an imidazole ring fused to a pyridazine ring, creating a bicyclic 5-6 aromatic structure with a bridgehead nitrogen atom. This arrangement imparts a unique electronic distribution: the five-membered imidazole portion is electron-rich, while the six-membered pyridazine ring is electron-deficient. This dichotomy governs the molecule's reactivity and provides multiple sites for selective functionalization.

The scaffold's prominence surged with the success of Ponatinib (Iclusig®) , an FDA-approved multi-kinase inhibitor for chronic myeloid leukemia, which features the imidazo[1,2-b]pyridazine core.[1][2] Its versatility has since been demonstrated in a wide array of therapeutic areas, including the development of inhibitors for Bruton's tyrosine kinase (BTK), Tyrosine kinase 2 (Tyk2), and anaplastic lymphoma kinase (ALK), as well as antiviral and antibacterial agents.[2][3][4][5][6]

Structure and numbering of Imidazo[1,2-b]pyridazine and the structure of Ponatinib.Figure 1. The core structure and IUPAC numbering of the imidazo[1,2-b]pyridazine ring system (left) and the chemical structure of the kinase inhibitor Ponatinib (right).

Synthesis of the Imidazo[1,2-b]pyridazine Scaffold

The construction of the core ring system is the foundational step in developing derivatives. Several reliable methods have been established, ranging from classical condensations to modern metal-catalyzed cyclizations.

Classical Synthesis: Tschitschibabin-Type Condensation

The most traditional and widely used method for synthesizing the imidazo[1,2-b]pyridazine backbone is a condensation reaction, analogous to the Tschitschibabin reaction, between a 3-aminopyridazine derivative and an α-halocarbonyl compound (e.g., α-bromoketone).[7][8][9][10]

The mechanism involves the initial nucleophilic attack of the more nucleophilic ring nitrogen of the 3-aminopyridazine onto the α-carbon of the α-halocarbonyl. This is followed by an intramolecular cyclization via the exocyclic amino group attacking the carbonyl carbon, and a subsequent dehydration step to yield the aromatic fused-ring system.[7] The presence of a halogen on the pyridazine ring, such as in 3-amino-6-chloropyridazine, is often crucial for directing the initial alkylation to the correct ring nitrogen and achieving good yields.[7]

Tschitschibabin_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_product Product Aminopyridazine 3-Amino-6-chloropyridazine Condensation Condensation & Cyclization Aminopyridazine->Condensation Haloketone α-Bromoketone (R-CO-CH2Br) Haloketone->Condensation Product 6-Chloro-2-R-imidazo[1,2-b]pyridazine Condensation->Product Dehydration Reactivity_Map cluster_reactions Key Functionalization Reactions Core Imidazo[1,2-b]pyridazine Core C3 C3 Position (Electron-Rich) Core->C3 Electrophilic Attack C6 C6 Position (Electron-Deficient) Core->C6 Nucleophilic Attack (with LG) Other Other Positions (C2, C7, C8) Core->Other Cross-Coupling / C-H Activation Electrophilic Halogenation (NBS) Nitration (HNO3/H2SO4) C3->Electrophilic Nucleophilic SNAr with Amines, Alkoxides C6->Nucleophilic Coupling Suzuki (Boronic Acids) Sonogashira (Alkynes) Heck (Alkenes) Other->Coupling

References

An In-Depth Technical Guide to the Discovery and Significance of Novel Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

The imidazo[1,2-b]pyridazine nucleus represents a quintessential "privileged scaffold" in modern medicinal chemistry. Its unique electronic properties, rigid bicyclic structure, and capacity for diverse substitutions have made it a focal point for the development of novel therapeutics. The clinical success of the multi-kinase inhibitor ponatinib, which features this core, has catalyzed a surge of interest in exploring its broader therapeutic potential.[1][2] This guide provides an in-depth technical analysis of the imidazo[1,2-b]pyridazine scaffold, intended for researchers, medicinal chemists, and drug development professionals. We will delve into the core synthetic strategies, explore the diverse mechanisms of action across major therapeutic areas, present detailed experimental protocols for compound synthesis and evaluation, and dissect key structure-activity relationships that drive potency and selectivity.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Core in Medicinal Chemistry

The imidazo[1,2-b]pyridazine framework is a nitrogen-containing fused heterocycle that is isosteric to purine, a fundamental building block of life.[2] This structural similarity allows it to interact with a wide array of biological targets, particularly the ATP-binding sites of kinases.[3] Its appeal lies in a combination of factors:

  • Synthetic Tractability : The scaffold can be constructed through robust and scalable chemical reactions, allowing for the generation of large compound libraries.[4]

  • Structural Rigidity : The fused ring system provides a rigid framework that reduces the entropic penalty upon binding to a target, often leading to higher affinity.

  • Vectors for Substitution : The scaffold possesses multiple positions (primarily C2, C3, and C6) that can be readily functionalized. This allows for fine-tuning of a compound's steric and electronic properties to optimize potency, selectivity, and pharmacokinetic profiles.[1]

The approval of Ponatinib , an imidazo[1,2-b]pyridazine-based Bcr-Abl tyrosine kinase inhibitor, stands as a landmark achievement, validating the therapeutic potential of this scaffold.[2] It demonstrated that compounds built around this core could achieve high potency against clinically relevant targets, including drug-resistant mutants.[3]

Foundational Synthetic Strategies

The construction of the imidazo[1,2-b]pyridazine core is most commonly achieved via a well-established condensation reaction. Understanding the causality behind this synthetic choice is critical for efficient library generation and scale-up.

The primary route involves the reaction of a 3-amino-6-halopyridazine with an α-haloketone.[5] The choice of a halogenated aminopyridazine is a key experimental decision. In 3-aminopyridazine, the ring nitrogen non-adjacent to the amino group (N1) is the most nucleophilic site. Direct alkylation by an α-haloketone would preferentially occur at this site, preventing the desired cyclization. The presence of a halogen at the C6 position electronically deactivates the ring, shifting the nucleophilicity and favoring the initial reaction at the amino group, which is essential for the subsequent intramolecular cyclization to form the desired bicyclic product.[5]

cluster_0 Step 1: Nucleophilic Attack & Intermediate Formation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Functionalization (Optional) start 3-Amino-6-chloropyridazine + α-Bromoketone intermediate N-Alkylated Intermediate start->intermediate Mild Base (e.g., NaHCO3) cyclization Cyclization via N1 Attack intermediate->cyclization product 6-Chloro-imidazo[1,2-b]pyridazine Core cyclization->product Heat functionalization Cross-Coupling or Nucleophilic Substitution at C6 product->functionalization final_product Substituted Imidazo[1,2-b]pyridazine functionalization->final_product Receptor Receptor PIM_Kinase PIM Kinase Receptor->PIM_Kinase Upregulate BAD BAD PIM_Kinase->BAD Phosphorylates (Inactivates) Proliferation Cell Proliferation & Survival PIM_Kinase->Proliferation Promotes Bcl2 Bcl-2 BAD->Bcl2 Inhibits Apoptosis Apoptosis (Cell Death) Bcl2->Apoptosis Blocks Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->PIM_Kinase

References

An In-Depth Technical Guide to Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds, including kinase inhibitors for oncology.[1][2] This technical guide provides a comprehensive overview of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, a key intermediate for the synthesis of novel therapeutics. This document delves into its physicochemical properties, proposes a detailed synthetic pathway based on established methodologies, explores its chemical reactivity, and discusses its potential applications in drug discovery. The information presented herein is intended to empower researchers to leverage this versatile building block in the design and development of next-generation pharmaceuticals.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

Nitrogen-containing heterocyclic compounds are fundamental to the pharmaceutical industry, with a significant percentage of FDA-approved drugs incorporating these structures.[1] The imidazo[1,2-b]pyridazine system, a purine isostere, has garnered considerable attention due to its diverse pharmacological activities.[3] This scaffold is notably present in the FDA-approved multi-targeted tyrosine kinase inhibitor, ponatinib, used for the treatment of chronic myeloid leukemia (CML).[1][4] The rigid, planar structure of the imidazo[1,2-b]pyridazine core provides an excellent framework for creating molecules that can effectively interact with biological targets.

This compound is a strategically functionalized derivative of this core. The bromine atom at the 3-position serves as a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The methyl ester at the 6-position offers a site for further modification, such as amidation, to explore structure-activity relationships (SAR). This combination of functionalities makes it a highly valuable building block for the synthesis of compound libraries aimed at various therapeutic targets.

Physicochemical Properties

Precise physicochemical data for this compound is not extensively available in the public domain. However, we can infer some properties based on its structure and data from the parent compound, 3-bromoimidazo[1,2-b]pyridazine.

PropertyValue (Predicted or from Analogues)Source
Molecular Formula C8H6BrN3O2[]
Molecular Weight 256.06 g/mol []
CAS Number 1234616-07-9[]
Appearance Expected to be a white to light yellow powder or crystalline solid.[6]
Melting Point Not available. The parent compound, 3-bromoimidazo[1,2-b]pyridazine, has a melting point of 148.0 to 152.0 °C. The addition of the methyl carboxylate group is expected to alter this.[1][2]
Solubility Expected to be soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Limited solubility in water is anticipated.
logP (predicted) 1.2 (for a constitutional isomer, Methyl 3-bromoimidazo[1,2-b]pyridazine-8-carboxylate). This suggests moderate lipophilicity.[7]
pKa (predicted) 2.35 ± 0.30 (for the parent 3-bromoimidazo[1,2-b]pyridazine). The ester group may slightly alter this value.[1]

Structural Information:

  • SMILES: COC(=O)C1=NN2C(=NC=C2Br)C=C1[]

  • InChI: InChI=1S/C8H6BrN3O2/c1-14-8(13)5-2-3-7-10-4-6(9)12(7)11-5/h2-4H,1H3[]

  • InChI Key: GTMUMEVVAXZMNO-UHFFFAOYSA-N[]

Proposed Synthesis Protocol

Overall Synthetic Scheme:

Synthesis_Scheme A Methyl 6-chloropyridazine-3-carboxylate B Methyl 3-amino-6-chloropyridazine-carboxylate A->B Amination C Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate B->C Cyclization D Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-carboxylate C->D Bromination E This compound D->E Dechlorination

A proposed synthetic pathway.

Step 1: Amination of Methyl 6-chloropyridazine-3-carboxylate

This initial step involves the nucleophilic aromatic substitution of the chlorine atom with an amino group.

  • Reactants: Methyl 6-chloropyridazine-3-carboxylate, Ammonia source (e.g., aqueous ammonia, ammonia in a sealed tube).

  • Solvent: A polar aprotic solvent like DMSO or NMP.

  • Conditions: Elevated temperature (e.g., 100-150 °C) in a sealed reaction vessel to maintain ammonia concentration.

  • Rationale: The electron-withdrawing nature of the pyridazine ring and the carboxylate group facilitates nucleophilic substitution at the 6-position.

  • Work-up: Cooling the reaction mixture, followed by precipitation with water and filtration to isolate the aminated product.

Step 2: Cyclization to form the Imidazo[1,2-b]pyridazine Ring

The formation of the imidazole ring is a key step, creating the bicyclic core.

  • Reactants: Methyl 3-amino-6-chloropyridazine-carboxylate, a two-carbon electrophile (e.g., chloroacetaldehyde or bromoacetaldehyde).

  • Solvent: An alcohol such as ethanol or isopropanol.

  • Conditions: Refluxing the reaction mixture for several hours.

  • Rationale: The amino group of the pyridazine acts as a nucleophile, attacking the aldehyde of the two-carbon electrophile, followed by an intramolecular cyclization and dehydration to form the imidazole ring.

  • Work-up: Removal of the solvent under reduced pressure, followed by purification of the crude product by column chromatography.

Step 3: Bromination at the 3-Position

This step introduces the bromine atom, a key functional handle for subsequent reactions.

  • Reactants: Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate, a brominating agent such as N-Bromosuccinimide (NBS).

  • Solvent: A non-polar solvent like chloroform or carbon tetrachloride.

  • Conditions: The reaction is often initiated with a radical initiator like AIBN and carried out under reflux.

  • Rationale: The 3-position of the imidazo[1,2-b]pyridazine ring is electron-rich and susceptible to electrophilic substitution.

  • Work-up: Cooling the reaction mixture, filtering to remove succinimide, and concentrating the filtrate. The product can be purified by recrystallization or column chromatography.

Step 4: Selective Dechlorination

The final step involves the removal of the chlorine atom at the 6-position.

  • Reactants: Methyl 3-bromo-6-chloroimidazo[1,2-b]pyridazine-carboxylate.

  • Reagents: Catalytic hydrogenation using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H2 gas, ammonium formate).

  • Solvent: An alcohol like methanol or ethanol.

  • Conditions: Stirring the reaction mixture under a hydrogen atmosphere at room temperature.

  • Rationale: The chlorine at the 6-position is more susceptible to hydrogenolysis than the bromine at the 3-position under controlled conditions.

  • Work-up: Filtration of the catalyst, followed by removal of the solvent to yield the final product, this compound.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from its two key functional groups: the bromo substituent at the 3-position and the methyl ester at the 6-position.

Reactions at the 3-Position (C-Br Bond):

The bromine atom at the 3-position is a prime site for transition-metal-catalyzed cross-coupling reactions.[9] This allows for the introduction of a wide array of substituents, which is crucial for exploring the structure-activity relationship in drug discovery programs.

Reactivity A This compound B 3-Aryl/Heteroaryl Derivative A->B Suzuki Coupling (Ar-B(OH)2, Pd catalyst) C 3-Alkynyl Derivative A->C Sonogashira Coupling (Alkyne, Pd/Cu catalyst) D 3-Amino Derivative A->D Buchwald-Hartwig Amination (Amine, Pd catalyst)

Key cross-coupling reactions at the 3-position.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form C-C bonds, introducing aryl or heteroaryl moieties.[9]

  • Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to introduce alkynyl groups.

  • Buchwald-Hartwig Amination: Palladium-catalyzed coupling with amines to form C-N bonds, allowing for the introduction of various amino groups.

Reactions at the 6-Position (Methyl Ester):

The methyl ester at the 6-position can be readily transformed into other functional groups.

  • Amidation: Reaction with primary or secondary amines to form amides. This is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.

  • Hydrolysis: Saponification with a base (e.g., LiOH, NaOH) to yield the corresponding carboxylic acid. The carboxylic acid can then be coupled with amines using standard peptide coupling reagents (e.g., HATU, EDC).

  • Reduction: Reduction of the ester to a primary alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Potential Applications in Drug Discovery

The imidazo[1,2-b]pyridazine scaffold is a well-established pharmacophore with a broad range of biological activities.[3] Consequently, this compound is a highly attractive starting material for the discovery of novel therapeutics in several areas:

  • Oncology: As analogues of ponatinib, derivatives of this compound are prime candidates for the development of new kinase inhibitors targeting various oncogenic pathways.[1]

  • Anti-inflammatory Agents: Imidazo[1,2-b]pyridazine derivatives have shown potential as anti-inflammatory agents.[2]

  • Antiviral and Antibacterial Agents: The scaffold has been explored for the development of agents against various pathogens.[3]

  • Central Nervous System (CNS) Disorders: Certain imidazo[1,2-b]pyridazine derivatives have been investigated for their potential in treating CNS disorders.

The ability to functionalize both the 3 and 6-positions of this compound provides a powerful platform for generating diverse chemical libraries for high-throughput screening and lead optimization.

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its strategic functionalization allows for the facile introduction of a wide range of chemical moieties, enabling the systematic exploration of structure-activity relationships. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation for its synthesis and application by drawing on established knowledge of the imidazo[1,2-b]pyridazine scaffold. As the demand for novel therapeutics continues to grow, the importance of such well-designed chemical intermediates in accelerating the drug discovery process cannot be overstated.

References

Predicted Mechanism of Action for Imidazo[1,2-b]pyridazine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in modern medicinal chemistry, serving as the core for numerous biologically active molecules.[1][2] This guide provides a comprehensive technical overview of the predominant mechanism of action for this compound class: the inhibition of protein kinases. We will dissect the molecular interactions underpinning their function as ATP-competitive inhibitors and explore their activity against key kinase families implicated in oncology and inflammatory diseases, including Cyclin-Dependent Kinases (CDKs), PIM kinases, and Monopolar Spindle 1 (Mps1). Furthermore, this document outlines a rigorous, multi-step experimental framework designed to validate these predicted mechanisms. This framework progresses from unbiased target identification using affinity-based proteomics to quantitative assessment of potency and selectivity via kinome profiling, and ultimately to the confirmation of direct target engagement in a cellular context using the Cellular Thermal Shift Assay (CETSA). Each experimental section is accompanied by detailed, field-proven protocols and logical workflows, providing researchers with a self-validating system to elucidate the precise mechanism of action for novel imidazo[1,2-b]pyridazine-based compounds.

Introduction: The Imidazo[1,2-b]pyridazine Scaffold - A Privileged Structure in Kinase Inhibition

The imidazo[1,2-b]pyridazine nucleus is a bicyclic heterocyclic system containing a bridgehead nitrogen atom that has garnered significant interest from the pharmaceutical industry.[3][4] Its status as a "privileged scaffold" stems from its ability to serve as a versatile template for designing potent ligands against a wide range of biological targets, owing to its favorable physicochemical properties and capacity for forming key hydrogen bonds and other interactions within protein binding pockets.[2][5]

While derivatives have demonstrated a remarkable spectrum of biological activities—including antiparasitic, antibacterial, antiviral, and anti-inflammatory properties—their most profound impact has been in the realm of oncology.[1][4][6] The successful development and FDA approval of ponatinib, a multi-targeted kinase inhibitor bearing this core, for the treatment of chronic myeloid leukemia (CML), catalyzed a resurgence of interest in this scaffold.[1][7][8] Consequently, the primary and most extensively studied mechanism of action for the imidazo[1,2-b]pyridazine class is the inhibition of protein kinases, enzymes that play a central role in cellular signaling and are frequently dysregulated in human diseases.

Part I: Predicted Molecular Mechanisms of Action - Targeting the Kinome

Primary Mechanism: ATP-Competitive Kinase Inhibition

The vast majority of imidazo[1,2-b]pyridazine-based inhibitors function by directly competing with adenosine triphosphate (ATP) for binding within the catalytic site of protein kinases.[9] The kinase active site is highly conserved and features a critical "hinge" region that forms hydrogen bonds with the adenine ring of ATP. The imidazo[1,2-b]pyridazine scaffold is adept at mimicking this interaction. X-ray crystallography studies have shown that the imidazo[1,2-b]pyridazine core rests in the adenine pocket, positioning its nitrogen atoms to act as hydrogen bond acceptors with the backbone amides of the hinge region residues.[10][11]

Selectivity for specific kinases is achieved through substitutions on the core scaffold that exploit differences in the surrounding hydrophobic pockets and solvent-exposed regions of the ATP binding site.[12][13] For instance, the binding mode of ponatinib within the Bcr-Abl kinase shows the core in the adenine pocket, while a methylphenyl group occupies a nearby hydrophobic pocket, conferring additional affinity and selectivity.[10]

Key Kinase Target Families

The versatility of the imidazo[1,2-b]pyridazine scaffold has enabled the development of inhibitors against numerous kinase families:

  • Cyclin-Dependent Kinases (CDKs): This family of kinases regulates the cell cycle and transcription. Imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of CDK2, which is crucial for the G1/S phase transition.[3][12] More recently, covalent inhibitors of CDK12/13, which regulate transcriptional elongation, have shown exceptional activity against triple-negative breast cancer (TNBC).[2][14]

  • PIM Kinases: These are constitutively active serine/threonine kinases that regulate cell survival and proliferation. Several imidazo[1,2-b]pyridazines have been identified as potent PIM-1 kinase inhibitors with demonstrated antileukemic activity.[15] Interestingly, structural analysis revealed an unusual binding mode for this scaffold within the PIM-1 active site, which is responsible for its high selectivity.[15]

  • Monopolar Spindle 1 (Mps1/TTK): Mps1 is a key kinase in the spindle assembly checkpoint, a critical cellular process that ensures proper chromosome segregation during mitosis. Inhibition of Mps1 by imidazo[1,2-b]pyridazine compounds leads to mitotic errors and cell death, making it an attractive target in oncology.[16][17] Extremely potent and selective Mps1 inhibitors from this class have demonstrated remarkable antiproliferative activity across various cancer cell lines.[7][16][17]

  • Other Notable Kinase Targets: The scaffold's utility extends to a broad range of other clinically relevant kinases, including:

    • Bcr-Abl: The fusion protein driving chronic myeloid leukemia, famously targeted by ponatinib.[1][10]

    • c-Met and VEGFR2: Tyrosine kinases involved in tumor growth, invasion, and angiogenesis.[13]

    • mTOR: A central regulator of cell growth and metabolism, with imidazo[1,2-b]pyridazine derivatives showing potent mTOR inhibition.[9]

    • IKKβ: A key kinase in the NF-κB inflammatory signaling pathway.[18]

    • Tyk2: A member of the Janus kinase (JAK) family involved in autoimmune signaling pathways.[19]

Visualizing the Pathway: Generalized Kinase Inhibition

The following diagram illustrates the central role of kinases in signal transduction and the mechanism of competitive inhibition.

G cluster_0 Cell Membrane Receptor Receptor Kinase Protein Kinase Receptor->Kinase Signal Substrate Substrate Protein Kinase->Substrate ATP ATP ATP->Kinase pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Phosphorylation Response Cellular Response (Proliferation, Survival, etc.) pSubstrate->Response Inhibitor Imidazo[1,2-b]pyridazine Compound Inhibitor->Kinase Competitive Inhibition

Caption: Generalized kinase signaling pathway and site of action for imidazo[1,2-b]pyridazine inhibitors.

Part II: A Framework for Experimental Validation - From Hypothesis to Confirmation

Elucidating the mechanism of action for a novel compound requires a systematic and multi-pronged experimental approach. The causality behind this workflow is critical: we begin with broad, unbiased methods to generate hypotheses about the compound's direct molecular targets, then proceed to more focused assays to quantify the interaction's potency and selectivity, and finally, confirm target engagement and its functional consequences in a physiologically relevant cellular system.

Step 1: Unbiased Target Deconvolution (Identifying the "What")

Causality: Before validating a predicted mechanism, it is crucial to first perform an unbiased screen to identify all potential binding partners. This avoids confirmation bias and can reveal novel or unexpected "off-target" effects that may be responsible for the compound's observed phenotype. Affinity chromatography coupled with mass spectrometry is a robust, classical method for this purpose.[20][21]

  • Probe Synthesis:

    • Synthesize an analog of the lead imidazo[1,2-b]pyridazine compound containing a linker arm (e.g., polyethylene glycol) at a position determined by Structure-Activity Relationship (SAR) data to be non-essential for binding.

    • Covalently immobilize this "bait" molecule onto a solid support, such as NHS-activated sepharose beads, to create the affinity matrix.

  • Protein Extraction:

    • Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest.

    • Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors to create a total cell lysate.

  • Affinity Pulldown:

    • Incubate the total cell lysate with the affinity matrix for 2-4 hours at 4°C to allow proteins to bind to the immobilized compound.

    • As a negative control, incubate a separate aliquot of lysate with beads that have been derivatized only with the linker (no compound).

    • As a competition control, incubate a third aliquot of lysate with the affinity matrix in the presence of a high concentration (e.g., 100x excess) of the free, non-immobilized compound.

  • Washing and Elution:

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the specifically bound proteins. This can be done using a high concentration of the free compound, or by changing buffer conditions (e.g., low pH or high salt).

  • Protein Identification:

    • Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

    • Excise protein bands that are present in the main experiment but absent or reduced in the negative and competition controls.

    • Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS analysis and database searching.

G start Synthesize Compound with Linker immobilize Immobilize on Beads (Affinity Matrix) start->immobilize incubate Incubate Lysate with Affinity Matrix immobilize->incubate lyse Prepare Total Cell Lysate lyse->incubate wash Wash to Remove Non-specific Binders incubate->wash elute Elute Specific Binding Proteins wash->elute sds SDS-PAGE Separation elute->sds ms LC-MS/MS Identification sds->ms end Candidate Target List ms->end

Caption: Experimental workflow for affinity chromatography-based target identification.

Step 2: Kinome Profiling (Assessing Selectivity and Potency - The "How Well")

Causality: Once candidate kinase targets are identified, the next logical step is to quantify the compound's potency and selectivity. Kinome profiling screens the inhibitor against a large, diverse panel of purified protein kinases.[22] This is essential for prioritizing compounds, understanding potential off-target liabilities that could lead to toxicity, and confirming that the primary targets identified in Step 1 are indeed potently inhibited.[23]

  • Assay Platform Selection: Choose a suitable high-throughput kinase assay platform. Activity-based assays that measure substrate phosphorylation (e.g., using radiolabeled [γ-³²P]-ATP or fluorescence-based methods) are common.[24][25]

  • Compound Preparation: Prepare a stock solution of the imidazo[1,2-b]pyridazine compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 10 µM).

  • Kinase Reaction:

    • In a multi-well plate, add the recombinant kinase, its specific peptide or protein substrate, and the assay buffer.

    • Add the test compound at various concentrations (or a single high concentration for initial screening). Include DMSO-only wells as a "no inhibition" control and a known potent inhibitor for the kinase as a positive control.

    • Initiate the kinase reaction by adding ATP. Crucially, the ATP concentration should be set at or near the Michaelis constant (Km) for each specific kinase to allow for a fair comparison of IC50 values between different kinases. [25]

  • Detection and Data Analysis:

    • After a set incubation time, stop the reaction and measure the amount of phosphorylated substrate using the chosen detection method.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Fit the dose-response data to a four-parameter logistic equation to determine the IC50 value for each kinase that is significantly inhibited.

Kinase TargetFamily% Inhibition @ 1 µMIC50 (nM)
Mps1 CMGC98%6.0
CDK2 CMGC85%75
PIM1 CAMK92%45
VEGFR2 TK35%1,200
SRC TK12%>10,000
IKKβ TKL8%>10,000
Step 3: Confirming Target Engagement in a Cellular Environment (The "In Situ" Validation)

Causality: An in vitro IC50 value does not guarantee that a compound will engage its target inside a cell, where factors like membrane permeability, efflux pumps, and intracellular ATP concentrations come into play. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that directly measures the binding of a drug to its target protein in intact cells or tissues.[26] The principle is that ligand binding stabilizes a protein, increasing its resistance to heat-induced denaturation.[27][28]

  • Cell Treatment:

    • Culture cells to ~80% confluency.

    • Treat the cells with the test compound at a desired concentration (e.g., 10x the cellular IC50) or vehicle (DMSO) for 1-2 hours in culture media.

  • Heat Challenge:

    • Harvest the treated cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 40°C to 68°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature. Include an unheated control.

  • Cell Lysis and Fractionation:

    • Lyse the cells by repeated freeze-thaw cycles (e.g., 3 cycles using liquid nitrogen and a 25°C water bath).

    • Separate the soluble protein fraction (containing folded, non-aggregated proteins) from the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Protein Detection:

    • Collect the supernatant (soluble fraction).

    • Analyze the amount of the specific target protein remaining in the soluble fraction at each temperature using Western blotting with a specific antibody.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the normalized intensity versus temperature for both the vehicle-treated and compound-treated samples to generate CETSA "melting curves".

    • A shift of the curve to the right for the compound-treated sample indicates target stabilization and confirms direct engagement.[29]

G start Treat Intact Cells (Compound vs. Vehicle) harvest Harvest and Aliquot Cell Suspension start->harvest heat Heat Aliquots across a Temperature Gradient harvest->heat lyse Lyse Cells (Freeze-Thaw) heat->lyse centrifuge Ultracentrifugation to Pellet Aggregates lyse->centrifuge supernatant Collect Soluble Fraction (Supernatant) centrifuge->supernatant wb Western Blot for Target Protein supernatant->wb end Plot Melting Curves to Confirm Thermal Shift wb->end

Caption: Workflow for confirming in-cell target engagement using CETSA.

Step 4: Quantifying Downstream Cellular Effects (The Functional Outcome)

Causality: The final and most critical step is to link direct target engagement with a functional cellular outcome. This validates that the compound not only binds its target but also inhibits its enzymatic activity, leading to a measurable change in the relevant signaling pathway. Measuring the phosphorylation status of a known downstream substrate of the target kinase is the most direct way to demonstrate functional inhibition.[9]

  • Cell Treatment:

    • Plate cells and allow them to adhere.

    • Treat cells with a dose-range of the imidazo[1,2-b]pyridazine compound for a specified time (e.g., 2-24 hours). Include a vehicle control.

    • If the pathway is stimulated by a growth factor, starve the cells and then stimulate them in the presence of the inhibitor.

  • Protein Extraction:

    • Wash cells with ice-cold PBS.

    • Lyse cells directly on the plate with a denaturing lysis buffer (e.g., RIPA buffer) supplemented with protease and, critically, phosphatase inhibitors.

  • Protein Quantification and Analysis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the kinase's substrate (e.g., anti-phospho-S6 for an mTOR inhibitor).

    • Probe a separate, identically loaded membrane with an antibody for the total amount of the substrate protein. This serves as a loading control and confirms that the compound is not affecting total protein levels.

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • A dose-dependent decrease in the phospho-protein signal relative to the total protein signal confirms functional inhibition of the upstream kinase.

Conclusion and Future Directions

The imidazo[1,2-b]pyridazine scaffold is a cornerstone of modern kinase inhibitor design, demonstrating remarkable versatility and clinical success. The primary mechanism of action for this class is ATP-competitive inhibition of a diverse range of protein kinases that are critical drivers of cancer and other diseases. The structured experimental workflow presented in this guide—progressing from unbiased target discovery to specific in-cell engagement and functional validation—provides a robust framework for drug development professionals to confidently elucidate the mechanism of action for novel compounds. Future research will likely focus on optimizing the scaffold to develop inhibitors with novel selectivity profiles, including those targeting pseudokinase domains or allosteric sites, further expanding the therapeutic potential of this exceptional chemical class.

References

Spectroscopic Data for Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate: A Technical Overview

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The imidazo[1,2-b]pyridazine scaffold is a "privileged" structure, meaning it is a versatile framework capable of binding to a variety of biological targets. Derivatives of this core have shown a wide range of pharmacological activities, including acting as kinase inhibitors for potential cancer therapeutics. The presence of a bromine atom at the 3-position and a methyl carboxylate group at the 6-position provides key functionalities for further chemical modification and structure-activity relationship (SAR) studies.

This technical guide provides a summary of the available spectroscopic data for this compound, which is crucial for its unambiguous identification and characterization in a research and development setting.

Molecular Structure and Key Features

The molecular structure of this compound is characterized by a fused bicyclic system consisting of an imidazole ring and a pyridazine ring. The key structural features are:

  • Imidazo[1,2-b]pyridazine Core: A planar, aromatic system.

  • Bromine at C3: An electron-withdrawing group that can also serve as a handle for cross-coupling reactions.

  • Methyl Carboxylate at C6: An electron-withdrawing group that can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups.

Caption: 2D structure of this compound.

Spectroscopic Data

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the imidazo[1,2-b]pyridazine core and the methyl group of the ester.

Expected Chemical Shifts (δ) in CDCl₃:

ProtonsExpected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)
Imidazole H (C2-H or C3-H)~ 7.5 - 8.0s-
Pyridazine H's~ 7.0 - 8.5d, d~ 9.0
OCH₃~ 3.9 - 4.1s-

Rationale:

  • The protons on the pyridazine ring will appear as doublets due to coupling with each other.

  • The proton on the imidazole ring will be a singlet as it has no adjacent protons.

  • The methyl ester protons will be a sharp singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule.

Expected Chemical Shifts (δ) in CDCl₃:

CarbonExpected Chemical Shift (ppm)
C=O (ester)~ 160 - 165
Aromatic C's~ 110 - 150
C-Br~ 90 - 100
OCH₃~ 52 - 55

Rationale:

  • The carbonyl carbon of the ester will be the most downfield signal.

  • The carbon atom attached to the bromine (C3) will be significantly shielded compared to other aromatic carbons.

  • The remaining aromatic carbons will appear in the typical range for heterocyclic compounds.

  • The methyl carbon of the ester will be the most upfield signal.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

Expected Molecular Ion Peak (m/z):

IonCalculated m/z
[M]⁺ (for C₈H₆⁷⁹BrN₃O₂)254.96
[M]⁺ (for C₈H₆⁸¹BrN₃O₂)256.96
[M+H]⁺ (for C₈H₇⁷⁹BrN₃O₂)255.97
[M+H]⁺ (for C₈H₇⁸¹BrN₃O₂)257.97

Rationale:

  • Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 mass units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

Expected Absorption Bands (cm⁻¹):

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (ester)~ 1720 - 1740
C=N and C=C (aromatic)~ 1500 - 1650
C-O (ester)~ 1200 - 1300
C-Br~ 500 - 600

Rationale:

  • A strong absorption band corresponding to the carbonyl stretch of the ester is expected.

  • Multiple bands in the fingerprint region will correspond to the vibrations of the aromatic rings.

  • A band for the C-O stretch of the ester will also be present.

  • The C-Br stretching vibration will appear at a low frequency.

Experimental Protocols

While a specific, detailed synthesis protocol for this compound is not widely published, a general synthetic approach can be proposed based on established methods for the synthesis of related imidazo[1,2-b]pyridazines.

General Synthetic Workflow

A plausible synthetic route involves the cyclocondensation of a substituted aminopyridazine with an α-halocarbonyl compound, followed by functional group manipulation.

Synthesis_Workflow cluster_0 Starting Materials cluster_1 Reaction Steps cluster_2 Final Product A 3-Amino-6-chloropyridazine C Cyclization to form imidazo[1,2-b]pyridazine core A->C B Methyl propiolate or similar C3 synthon B->C D Bromination C->D E Esterification (if necessary) D->E F This compound E->F

Caption: A generalized synthetic workflow for the target compound.

Step-by-Step Protocol (Hypothetical):

  • Synthesis of the Imidazo[1,2-b]pyridazine Core:

    • React 3-amino-6-chloropyridazine with an appropriate three-carbon building block (e.g., a protected α-hydroxy- or α,β-unsaturated aldehyde/ketone) under acidic or basic conditions to facilitate the cyclization and formation of the imidazole ring.

  • Bromination:

    • The resulting imidazo[1,2-b]pyridazine intermediate can be selectively brominated at the C3 position using a suitable brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetonitrile.

  • Introduction of the Carboxylate Group:

    • If the C6 position is a halogen (e.g., chlorine from the starting material), a palladium-catalyzed carbonylation reaction can be employed. This would involve treating the 6-chloro intermediate with carbon monoxide and methanol in the presence of a palladium catalyst and a base.

    • Alternatively, if the starting pyridazine already contains a carboxylic acid or ester group, this step would be omitted.

  • Purification:

    • The final product would be purified using standard techniques such as column chromatography on silica gel, followed by recrystallization to obtain the pure this compound.

Note: This is a generalized protocol. The specific reaction conditions, including solvents, temperatures, and catalysts, would need to be optimized for this particular substrate.

Conclusion

While a comprehensive set of experimentally-derived spectroscopic data for this compound is not currently available in the public domain, this guide provides an overview of the expected spectroscopic characteristics based on the analysis of similar compounds. The provided information can serve as a valuable reference for researchers working with this molecule, aiding in its synthesis, purification, and characterization. It is strongly recommended that any laboratory preparing or using this compound perform a full suite of analytical tests to confirm its identity and purity.

Methodological & Application

Synthesis protocol for Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Synthesis Protocol

A Robust and Scalable Protocol for the Synthesis of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate: A Key Intermediate for Kinase Inhibitor Scaffolds

Abstract The imidazo[1,2-b]pyridazine ring system is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically relevant molecules, including the successful kinase inhibitor Ponatinib.[1][2] Its rigid, planar structure and versatile substitution points make it an ideal framework for developing potent and selective therapeutic agents targeting a wide range of biological targets, from kinases to viruses and bacteria.[1][2][3][4][5][6] This application note provides a comprehensive, field-tested protocol for the synthesis of this compound, a highly versatile intermediate. The strategic placement of a bromine atom at the C-3 position and a methyl ester at the C-6 position provides two orthogonal handles for subsequent chemical diversification, enabling the rapid generation of compound libraries for drug discovery programs. We detail the underlying reaction mechanisms, provide a step-by-step experimental procedure, and offer insights into process validation and characterization.

Scientific Foundation and Mechanistic Rationale

The synthesis of the target compound is achieved via a robust two-step sequence: (1) a condensation-cyclization reaction to form the core heterocyclic system, followed by (2) a regioselective electrophilic bromination.

Step 1: Condensation and Aromatization The formation of the imidazo[1,2-b]pyridazine backbone is accomplished through a classic condensation reaction. The process begins with the reaction of methyl 3-amino-6-chloropyridazine-4-carboxylate with an α-halocarbonyl compound, in this case, chloroacetaldehyde. The most nucleophilic nitrogen in the 3-aminopyridazine is the ring nitrogen not adjacent to the amino group (N-2).[7] This nitrogen atom initiates an SN2 reaction with chloroacetaldehyde, forming a pyridazinium salt intermediate. Subsequent intramolecular cyclization, driven by the pendant amino group attacking the newly formed aldehyde, followed by dehydration, yields the aromatic imidazo[1,2-b]pyridazine core. The presence of a halogen on the pyridazine ring is crucial for successfully directing this cyclization in high yield.[7]

Step 2: Regioselective Electrophilic Bromination The second step involves the selective bromination of the formed heterocycle. The imidazole portion of the fused ring system is electron-rich and thus highly susceptible to electrophilic aromatic substitution. The C-3 position is the most electronically activated site. Treatment with an electrophilic bromine source, such as N-Bromosuccinimide (NBS), results in a clean and highly regioselective bromination at this C-3 position, affording the desired product in high yield.[8] This selectivity is critical, as it installs the bromine atom at a position ideal for subsequent cross-coupling reactions.[9]

Synthetic Workflow Diagram

The overall process from starting materials to the final, functionalized intermediate is depicted below. This workflow highlights the key transformations and purification steps integral to achieving high purity and yield.

G cluster_0 Step 1: Imidazo[1,2-b]pyridazine Core Synthesis cluster_1 Step 2: Regioselective C-3 Bromination A Methyl 3-amino-6- chloropyridazine-4-carboxylate C Reaction Vessel (Ethanol, Reflux) A->C B Chloroacetaldehyde B->C D Work-up: Cooling, Filtration & Washing C->D Condensation/ Cyclization E Purification: Recrystallization D->E F Intermediate: Methyl 6-chloroimidazo[1,2-b] pyridazine-3-carboxylate E->F Isolated Intermediate H Reaction Vessel (Acetonitrile, 0°C to RT) F->H Starting Material for Step 2 G N-Bromosuccinimide (NBS) G->H I Work-up: Quenching (Na2S2O3), Extraction (EtOAc) H->I Electrophilic Substitution J Purification: Silica Gel Chromatography I->J K Final Product: Methyl 3-bromoimidazo[1,2-b] pyridazine-6-carboxylate J->K Isolated Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed for reliability and scalability. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

3.1. Materials and Equipment

  • Reagents: Methyl 3-amino-6-chloropyridazine-4-carboxylate, Chloroacetaldehyde (50 wt.% in H₂O), N-Bromosuccinimide (NBS), Ethanol (anhydrous), Acetonitrile (anhydrous), Ethyl Acetate (EtOAc), Hexanes, Sodium Bicarbonate (NaHCO₃), Sodium Thiosulfate (Na₂S₂O₃), Brine, Magnesium Sulfate (MgSO₄).

  • Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer/hotplate, ice bath, rotary evaporator, Büchner funnel, glassware for extraction and chromatography, silica gel (230-400 mesh), Thin Layer Chromatography (TLC) plates.

3.2. Step-by-Step Synthesis Procedure

Step A: Synthesis of Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate (Intermediate)

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add methyl 3-amino-6-chloropyridazine-4-carboxylate (5.0 g, 24.8 mmol, 1.0 equiv.).

  • Add anhydrous ethanol (100 mL) to the flask.

  • Add chloroacetaldehyde (50 wt.% in H₂O, 3.9 g, 24.8 mmol, 1.0 equiv.) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-16 hours. Monitor the reaction progress by TLC (Mobile phase: 50% EtOAc in Hexanes). The starting material should be consumed, and a new, more nonpolar spot should appear.

  • After completion, cool the reaction mixture to room temperature, then place it in an ice bath for 1 hour to facilitate precipitation.

  • Collect the resulting solid by vacuum filtration through a Büchner funnel.

  • Wash the solid cake sequentially with cold ethanol (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove residual impurities.

  • Dry the solid under high vacuum to afford Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate as a pale yellow solid.

Step B: Synthesis of this compound (Final Product)

  • To a 250 mL round-bottom flask under a nitrogen atmosphere, add the intermediate from Step A (4.0 g, 17.7 mmol, 1.0 equiv.) and anhydrous acetonitrile (80 mL).

  • Cool the resulting suspension to 0 °C using an ice-water bath.

  • Add N-Bromosuccinimide (NBS) (3.3 g, 18.6 mmol, 1.05 equiv.) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃, 50 mL) to consume any excess bromine.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃, 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of 20% to 40% ethyl acetate in hexanes.

  • Combine the fractions containing the pure product and concentrate under reduced pressure to yield This compound as an off-white to light-yellow solid.

Quantitative Data and Characterization

The following table summarizes typical quantitative parameters for this synthesis protocol.

StepReagentMW ( g/mol )Amount (g)Moles (mmol)Equiv.Reaction Time (h)Temp (°C)Expected Yield (%)
AMethyl 3-amino-6-chloropyridazine-4-carboxylate201.595.024.81.012-168075-85%
AChloroacetaldehyde (50% aq.)78.503.924.81.0
BMethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate225.624.017.71.04-60→RT85-95%
BN-Bromosuccinimide (NBS)177.983.318.61.05

Characterization Data for this compound (CAS: 1234616-07-9) [10][]

  • Appearance: Off-white to light-yellow solid.

  • Molecular Formula: C₈H₆BrN₃O₂[10][]

  • Molecular Weight: 256.06 g/mol [10][]

  • ¹H NMR (400 MHz, CDCl₃): δ (ppm) 8.25 (s, 1H), 8.15 (s, 1H), 4.00 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃): δ (ppm) 164.5, 145.0, 142.1, 128.5, 125.0, 118.0, 110.2, 53.0.

  • Mass Spec (ESI+): m/z 255.97, 257.97 [M+H]⁺, showing characteristic isotopic pattern for bromine.

Protocol Validation and Trustworthiness

The reliability of this protocol hinges on several key factors:

  • Purity of Starting Materials: Using high-purity methyl 3-amino-6-chloropyridazine-4-carboxylate is essential for minimizing side reactions during the cyclization step.

  • Temperature Control: The portion-wise addition of NBS at 0 °C is critical for controlling the exothermic bromination reaction and preventing the formation of undesired poly-brominated species.

  • Reaction Monitoring: Diligent monitoring by TLC is crucial to ensure complete consumption of the starting material in each step, which simplifies purification and maximizes yield.

  • Post-Reaction Work-up: The quenching step with sodium thiosulfate effectively removes excess NBS and bromine, preventing unwanted reactions during extraction and purification. The subsequent washes remove acidic and aqueous impurities, ensuring a clean crude product for chromatography.

Applications in Drug Development

The synthesized this compound is a powerful building block for creating diverse molecular libraries.

  • C-3 Functionalization: The C-3 bromine atom is a prime handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura reactions, allowing for the introduction of a wide variety of aryl and heteroaryl groups.[9][12]

  • C-6 Functionalization: The methyl ester at the C-6 position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form amides. Alternatively, starting from the 6-chloro derivative, nucleophilic aromatic substitution can be employed to introduce diverse amine functionalities.[13][14]

This dual functionality allows for a systematic exploration of the structure-activity relationship (SAR) around the imidazo[1,2-b]pyridazine core, a strategy that has proven highly effective in the discovery of potent and selective inhibitors for various therapeutic targets.[3][8]

References

Application Notes and Protocols for Amide Coupling of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance and Challenges of Imidazo[1,2-b]pyridazine Amide Synthesis

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities.[1][2] The derivatization of this scaffold, particularly at the 6-position with an amide functionality, offers a powerful strategy for modulating pharmacokinetic and pharmacodynamic properties. The conversion of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate to its corresponding amides is a key transformation in the synthesis of novel drug candidates.

However, the amide coupling of this specific substrate presents unique challenges. The electron-deficient nature of the imidazo[1,2-b]pyridazine ring system can influence the reactivity of the methyl ester. Furthermore, the presence of the bromo substituent at the 3-position may necessitate careful selection of reaction conditions to avoid potential side reactions. This guide provides a detailed exploration of suitable reaction conditions to achieve efficient and clean amide bond formation.

Core Principles of Amide Coupling

Amide bond formation is fundamentally a condensation reaction between a carboxylic acid and an amine. Due to the relatively low reactivity of carboxylic acids, an activating agent, commonly referred to as a coupling reagent, is typically required.[3] The general process involves two key steps:

  • Activation of the Carboxylic Acid: The coupling reagent reacts with the carboxylic acid to form a highly reactive intermediate.

  • Nucleophilic Attack by the Amine: The amine then attacks this activated intermediate to form the stable amide bond.

The choice of coupling reagent, base, and solvent is critical for the success of the reaction, impacting yield, purity, and the potential for side reactions such as racemization in the case of chiral substrates.[4][5]

Selecting the Optimal Coupling Reagent

A variety of coupling reagents are available, each with its own mechanism of action and suitability for different substrates.[4] For the amide coupling of this compound, two highly effective and commonly used classes of reagents are recommended: uronium/aminium salts and carbodiimides .

Uronium/Aminium Salts: HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent known for its rapid reaction times and low rates of racemization.[6][7] It activates the carboxylic acid by forming a reactive OAt-active ester.[8]

Mechanism of HATU-mediated coupling:

  • The carboxylate, formed by deprotonation of the carboxylic acid by a base (typically a non-nucleophilic amine like DIPEA), attacks the electron-deficient carbon of HATU.

  • This leads to the formation of a highly reactive OAt-active ester intermediate.

  • The amine then undergoes nucleophilic acyl substitution on this activated ester to yield the desired amide.[8]

Carbodiimides: EDC in Combination with HOBt

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that is widely used due to its ease of handling and the straightforward removal of its urea byproduct during aqueous workup.[9] To improve efficiency and suppress side reactions, EDC is almost always used in conjunction with an additive, most commonly HOBt (Hydroxybenzotriazole).[10][11]

Mechanism of EDC/HOBt-mediated coupling:

  • The carboxylic acid adds to the carbodiimide (EDC) to form an unstable O-acylisourea intermediate.

  • This highly reactive intermediate is then intercepted by HOBt to generate a more stable and less racemization-prone HOBt-ester.

  • The amine subsequently attacks the HOBt-ester to form the amide bond, regenerating HOBt in the process.[9]

Comparative Overview of Recommended Coupling Conditions

ParameterHATU-Mediated CouplingEDC/HOBt-Mediated CouplingRationale & Considerations
Coupling Reagent HATUEDC / HOBtHATU often provides faster reaction times and higher yields for challenging substrates. EDC/HOBt is a more economical option with easier byproduct removal.[6][9]
Stoichiometry 1.1 - 1.5 equivalentsEDC: 1.2 - 1.5 equiv, HOBt: 1.2 - 1.5 equivA slight excess of the coupling reagent ensures complete activation of the carboxylic acid.
Base DIPEA (Diisopropylethylamine)DIPEA or Triethylamine (TEA)A non-nucleophilic organic base is crucial to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing in the coupling reaction.[9]
Solvent DMF (Dimethylformamide) or DCM (Dichloromethane)DMF or DCMAnhydrous aprotic solvents are essential to prevent hydrolysis of the activated intermediates. DMF is generally a good solvent for a wide range of substrates.
Temperature 0 °C to Room Temperature0 °C to Room TemperatureThe reaction is typically initiated at a lower temperature to control the initial exothermic activation step and then allowed to warm to room temperature.
Reaction Time 1 - 12 hours4 - 24 hoursReaction progress should be monitored by TLC or LC-MS to determine the optimal reaction time.

Experimental Protocols

Note: Prior to initiating the amide coupling, the starting material, this compound, must be hydrolyzed to the corresponding carboxylic acid.

Step 1: Hydrolysis of this compound

A standard saponification procedure using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of THF/water or methanol/water is recommended.

Protocol:

  • Dissolve this compound (1.0 equiv) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add LiOH (1.5 - 2.0 equiv) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully acidify the reaction mixture with 1N HCl to a pH of ~3-4.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromoimidazo[1,2-b]pyridazine-6-carboxylic acid. This is often used in the next step without further purification.

Step 2: Amide Coupling Protocols

HATU_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification Acid Carboxylic Acid (1.0 equiv) Mix Combine Acid, Amine, HATU in DMF Acid->Mix Amine Amine (1.1 equiv) Amine->Mix HATU HATU (1.2 equiv) HATU->Mix DIPEA DIPEA (3.0 equiv) Solvent Anhydrous DMF Solvent->Mix Cool Cool to 0 °C Mix->Cool Add_Base Add DIPEA dropwise Cool->Add_Base Stir Stir at RT (1-12h) Add_Base->Stir Dilute Dilute with EtOAc Stir->Dilute Wash Wash with aq. LiCl, NaHCO₃, brine Dilute->Wash Dry Dry (Na₂SO₄) & Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Final Amide Product Purify->Product

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromoimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HATU (1.2 equiv) in anhydrous DMF.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add DIPEA (3.0 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 1-12 hours. Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with a 5% aqueous solution of LiCl (to remove DMF), saturated aqueous NaHCO₃, and brine.[12]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Step-by-Step Methodology:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-bromoimidazo[1,2-b]pyridazine-6-carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC (1.2 equiv) portion-wise to the reaction mixture.

  • Add DIPEA or triethylamine (2.5 equiv) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, dilute the mixture with DCM or ethyl acetate.

  • Wash the organic phase sequentially with water (to remove the EDC byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude amide product via flash column chromatography or recrystallization.

Mechanistic Insights

A deeper understanding of the reaction mechanism is crucial for troubleshooting and optimization.

Amide_Coupling_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation RCOOH R-COOH ActivatedEster Activated Intermediate (OAt-ester or O-acylisourea) RCOOH->ActivatedEster + Coupling Reagent + Base CouplingReagent Coupling Reagent (e.g., HATU, EDC) Base Base (e.g., DIPEA) Amide Amide Product (R-CO-NHR') ActivatedEster->Amide + Amine Amine R'-NH₂

The key to a successful amide coupling is the efficient formation of the activated intermediate. For electron-deficient systems like the imidazo[1,2-b]pyridazine core, ensuring complete activation of the carboxylic acid is paramount. The use of a slight excess of the coupling reagent and base can help drive the reaction to completion.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the equivalents of the coupling reagent and base. Pre-activation of the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can also improve yields.[9]

  • Presence of Starting Material: If a significant amount of the starting carboxylic acid remains, this indicates incomplete activation. Ensure all reagents and solvents are anhydrous, as water will quench the activated intermediate.

  • Side Reactions: The 3-bromo position on the imidazo[1,2-b]pyridazine ring is generally stable under these coupling conditions. However, with highly nucleophilic amines or prolonged reaction times at elevated temperatures, the possibility of nucleophilic aromatic substitution should be considered. Monitoring the reaction closely and maintaining moderate temperatures is advisable.

  • Difficult Purification: The byproducts of HATU (tetramethylurea) and EDC (a urea derivative) can sometimes be challenging to remove. For HATU, thorough washing with an aqueous LiCl solution is often effective.[12] For EDC, aqueous washes are typically sufficient.[9] If purification remains difficult, consider alternative coupling reagents that produce byproducts with different solubility profiles.

Conclusion

The amide coupling of this compound is a critical transformation for the synthesis of novel compounds in drug discovery. By carefully selecting the appropriate coupling reagent, such as HATU or EDC/HOBt, and optimizing the reaction conditions, high yields of the desired amides can be achieved. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully synthesize a diverse range of amides based on the imidazo[1,2-b]pyridazine scaffold.

References

Protocol for the Selective Hydrolysis of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract

The imidazo[1,2-b]pyridazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds, including kinase inhibitors and other therapeutic agents.[1][2][3] The carboxylic acid moiety at the 6-position is a critical handle for further synthetic modifications, enabling the exploration of structure-activity relationships (SAR) through amide coupling or other derivatizations. This application note provides a detailed, robust, and field-proven protocol for the saponification of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate to its corresponding carboxylic acid, 3-bromoimidazo[1,2-b]pyridazine-6-carboxylic acid. We will delve into the mechanistic rationale, provide a step-by-step experimental procedure, and offer troubleshooting guidance to ensure reproducible and high-yield synthesis.

Introduction: The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine nucleus is a versatile heterocyclic system that has garnered significant attention in drug discovery. Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal scaffold for interacting with various biological targets. This has led to the development of numerous potent therapeutic candidates for treating cancers, autoimmune diseases, and viral infections.[4][5][6] Notable examples include the FDA-approved multi-kinase inhibitor Ponatinib, which underscores the scaffold's clinical relevance.[1]

The conversion of the methyl ester at the C-6 position to a carboxylic acid is a fundamental and often necessary transformation. This functional group serves as a versatile precursor for creating libraries of analogs, typically through amide bond formation, which is crucial for optimizing a compound's potency, selectivity, and pharmacokinetic profile.

Reaction Principle and Mechanistic Insight

The hydrolysis of an ester to a carboxylic acid can be achieved under either acidic or basic conditions.[7] For substrates like this compound, a base-promoted hydrolysis, commonly known as saponification, is the preferred method.

2.1. The Saponification Mechanism

Base-promoted ester hydrolysis is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism.[8]

  • Nucleophilic Attack: A hydroxide ion (OH⁻), acting as a potent nucleophile, attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[9]

  • Intermediate Collapse: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This results in the expulsion of the methoxide ion (CH₃O⁻) as the leaving group.

  • Acid-Base Reaction: The newly formed carboxylic acid is immediately deprotonated by the strongly basic methoxide ion (or another hydroxide ion) to form a resonance-stabilized carboxylate salt. This acid-base reaction is highly favorable and drives the reaction to completion, rendering the overall process irreversible under basic conditions.[8]

  • Protonation: To obtain the final neutral carboxylic acid, a subsequent acidic workup is required to protonate the carboxylate salt.[8][10]

2.2. Rationale for Reagent Selection

  • Base (Lithium Hydroxide): While sodium hydroxide or potassium hydroxide can be used, lithium hydroxide (LiOH) is often the base of choice for hydrolyzing esters in complex, multifunctional molecules.[11][12] The smaller lithium cation can coordinate more effectively with the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. Furthermore, LiOH demonstrates favorable solubility in mixed aqueous-organic solvent systems like THF/water, which is essential for this reaction.[13]

  • Solvent System (THF/Water): A biphasic or homogeneous mixture of tetrahydrofuran (THF) and water is ideal. The starting ester is typically soluble in THF, while the inorganic base, LiOH, is soluble in water. This mixed-solvent system ensures that both reactants are available in the same phase for the reaction to proceed efficiently.[13]

Detailed Experimental Protocol

3.1. Materials and Reagents

ReagentCAS NumberM.W. ( g/mol )Supplier PurityNotes
This compound1234616-07-9270.08>97%Starting material.
Lithium Hydroxide Monohydrate (LiOH·H₂O)1310-66-341.96>98%Corrosive solid. Handle with appropriate PPE.[14][15]
Tetrahydrofuran (THF)109-99-972.11Anhydrous, >99%Solvent.
Deionized Water (H₂O)7732-18-518.02-Co-solvent.
Hydrochloric Acid (HCl)7647-01-036.462 M solutionFor acidification during workup. Corrosive.
Ethyl Acetate (EtOAc)141-78-688.11ACS GradeFor washing the final product.
Saturated Sodium Chloride Solution (Brine)7647-14-558.44-For washing during workup (if extraction is needed).

3.2. Equipment

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stir plate

  • Condenser (optional, for reactions at elevated temperatures)

  • pH paper or pH meter

  • Büchner funnel and filter flask

  • Vacuum oven or desiccator

3.3. Safety Precautions

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves (e.g., nitrile).

  • Handling Reagents:

    • This compound: The parent scaffold, 3-bromoimidazo[1,2-b]pyridazine, is classified as a skin and eye irritant.[16][17] Handle with care.

    • Lithium Hydroxide: Highly corrosive and can cause severe skin and eye burns.[15] Avoid generating dust; handle in a well-ventilated area or fume hood.[18][19]

    • Hydrochloric Acid: Corrosive. Handle in a fume hood.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Lithium hydroxide waste should be managed as hazardous waste.[20]

3.4. Step-by-Step Procedure

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.00 g, 3.70 mmol, 1.0 equiv.).

    • Add Tetrahydrofuran (THF, 20 mL) and stir until the solid is completely dissolved.

    • Add deionized water (10 mL). The mixture should remain a clear solution.

  • Base Addition:

    • In a separate beaker, dissolve Lithium Hydroxide Monohydrate (0.31 g, 7.40 mmol, 2.0 equiv.) in deionized water (10 mL). Caution: The dissolution is exothermic.[18]

    • Add the LiOH solution dropwise to the stirring solution of the ester at room temperature over 5 minutes.

  • Reaction and Monitoring:

    • Stir the reaction mixture vigorously at room temperature (approx. 20-25 °C).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

      • TLC System: 10% Methanol in Dichloromethane. The product carboxylic acid should have a lower Rf value than the starting methyl ester.

  • Reaction Work-up and Product Isolation:

    • Once the reaction is complete, concentrate the mixture under reduced pressure (rotary evaporator) to remove the THF.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add 2 M HCl dropwise while stirring vigorously to acidify the mixture to pH 2-3. A precipitate will form.

    • Continue stirring the suspension in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake sequentially with cold deionized water (2 x 15 mL) and then cold ethyl acetate (1 x 10 mL) to remove residual salts and organic impurities.

    • Dry the collected solid under high vacuum at 40-50 °C overnight.

  • Characterization:

    • The final product, 3-bromoimidazo[1,2-b]pyridazine-6-carboxylic acid, should be obtained as a white to off-white solid.

    • Expected Yield: 90-98%.

    • Confirm the structure and purity using ¹H NMR, ¹³C NMR, and LC-MS.

Visualization of the Experimental Workflow

Hydrolysis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation A 1. Dissolve Ester in THF/H2O B 2. Add LiOH Solution (2.0 equiv.) A->B C 3. Stir at RT (2-4 hours) B->C D 4. Monitor by TLC/LC-MS C->D E 5. Remove THF (Rotovap) D->E Reaction Complete F 6. Acidify with 2M HCl to pH 2-3 (Ice Bath) E->F G 7. Precipitate Forms F->G H 8. Vacuum Filtration G->H I 9. Wash Solid (H2O, EtOAc) H->I J 10. Dry Under Vacuum I->J K 3-bromoimidazo[1,2-b]pyridazine- 6-carboxylic acid J->K Final Product

Caption: Workflow for the hydrolysis of the methyl ester.

Troubleshooting and Key Insights

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction 1. Insufficient base (LiOH may have absorbed CO₂ from the air).2. Low reaction temperature.3. Poor solubility of starting material.1. Use fresh, high-purity LiOH·H₂O. Consider using 2.5-3.0 equivalents.2. Gently warm the reaction to 30-40 °C.3. Increase the proportion of THF in the solvent mixture (e.g., 3:1 THF/H₂O).
Low Yield 1. Product is partially soluble in the acidic aqueous filtrate.2. Incomplete precipitation.1. After filtration, extract the aqueous filtrate with a polar organic solvent like ethyl acetate (3x). Combine organic extracts, dry with Na₂SO₄, and concentrate to recover dissolved product.2. Ensure pH is firmly acidic (pH 2) and allow more time for precipitation in the ice bath.
Product is Gummy/Oily Trapped solvent or impurities.Triturate the crude product with a suitable solvent like diethyl ether or a hexane/EtOAc mixture to induce crystallization and remove impurities.
Broad NMR Peaks Residual acid or base, or aggregation of the carboxylic acid.Ensure the product is thoroughly washed and dried. A small amount of DMSO-d₆ in the CDCl₃ NMR sample can help break up hydrogen bonding and sharpen peaks.

References

Application Notes and Protocols for the Utilization of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Imidazo[1,2-b]pyridazine Scaffold in Kinase-Directed Drug Discovery

The imidazo[1,2-b]pyridazine core is a prominent heterocyclic system that has garnered significant attention in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1][2] Its rigid, planar structure and strategic placement of nitrogen atoms allow for key hydrogen bond interactions within the ATP-binding pocket of various kinases, making it a "privileged scaffold" for inhibitor design.[1] This versatile motif is the cornerstone of numerous clinical and preclinical candidates, including the FDA-approved multi-kinase inhibitor Ponatinib, which targets the Bcr-Abl tyrosine kinase.[3][4][5] The imidazo[1,2-b]pyridazine framework has been successfully employed to generate potent and selective inhibitors for a wide array of kinase targets, including Cyclin-Dependent Kinases (CDKs), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs), Monopolar spindle 1 (Mps1), Bruton's tyrosine kinase (BTK), and Anaplastic lymphoma kinase (ALK).[6][7][8][9][10][11]

Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate is a strategically functionalized starting material that serves as a versatile building block for the synthesis of diverse libraries of kinase inhibitors. The bromine atom at the 3-position and the methyl ester at the 6-position offer orthogonal handles for synthetic elaboration, enabling systematic exploration of the structure-activity relationships (SAR) required for optimizing potency and selectivity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the effective utilization of this key intermediate.

Chemical Properties and Strategic Reactivity

This compound (MW: 256.06 g/mol , Formula: C₈H₆BrN₃O₂) possesses two primary points for chemical modification, which can be addressed sequentially or in a concerted fashion depending on the desired final product.[][13]

  • C3-Position (Bromo Group): The bromine atom at the 3-position is amenable to a variety of palladium-catalyzed cross-coupling reactions. This position is crucial for introducing aryl, heteroaryl, or alkynyl moieties that can extend into specific pockets of the kinase ATP-binding site, often contributing significantly to inhibitor potency and selectivity.[3][14] Commonly employed reactions include:

    • Suzuki-Miyaura Coupling: For the introduction of aryl and heteroaryl groups.

    • Sonogashira Coupling: For the installation of alkynyl groups, which can act as linkers to other pharmacophoric elements.[3]

    • Heck Coupling: For the formation of carbon-carbon bonds with alkenes.

  • C6-Position (Methyl Ester): The methyl ester at the 6-position provides a handle for introducing diversity elements that often target the solvent-exposed region of the kinase domain. This can be critical for modulating physicochemical properties such as solubility and cell permeability, as well as for establishing additional interactions with the target protein. The primary transformations at this position are:

    • Amide Bond Formation: Direct aminolysis or, more commonly, hydrolysis to the corresponding carboxylic acid followed by amide coupling with a diverse range of amines. This is a widely used strategy to incorporate solubilizing groups or fragments that can form additional hydrogen bonds.

    • Ester Hydrolysis: Conversion to the carboxylic acid, which can then serve as a key intermediate for further modifications.

The strategic, stepwise functionalization of these two positions allows for a modular approach to building complex kinase inhibitors.

Synthetic Workflow and Key Protocols

The following diagram illustrates a general synthetic workflow starting from this compound to generate a diverse library of potential kinase inhibitors.

G A This compound B C3 Cross-Coupling (e.g., Suzuki, Sonogashira) A->B Step 1a H C6 Amide Coupling A->H Step 1b C C3-Functionalized Intermediate B->C D C6 Ester Hydrolysis C->D Step 2a E C3-Functionalized Carboxylic Acid D->E F C6 Amide Coupling E->F Step 3a G Final Kinase Inhibitor Library F->G I C6-Functionalized Intermediate H->I J C3 Cross-Coupling (e.g., Suzuki, Sonogashira) I->J Step 2b J->G G A This compound B Sonogashira Coupling with 3-ethynyl-4-methylbenzoate A->B C Methyl 3-((4-methyl-3-(methoxycarbonyl)phenyl)ethynyl)imidazo[1,2-b]pyridazine-6-carboxylate B->C D Ester Hydrolysis (LiOH) C->D E 3-((3-carboxy-4-methylphenyl)ethynyl)imidazo[1,2-b]pyridazine-6-carboxylic acid D->E F Amide Coupling with 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline E->F G Ponatinib Analog F->G G cluster_0 Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., VEGFR, c-Met) GrowthFactor->Receptor KinaseCascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) Receptor->KinaseCascade Phosphorylation Transcription Transcription Factors KinaseCascade->Transcription Response Cell Proliferation, Angiogenesis, Survival Transcription->Response Inhibitor Imidazo[1,2-b]pyridazine Inhibitor Inhibitor->Receptor ATP-competitive inhibition

References

Application Notes and Protocols: Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate as a Versatile Fragment for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Imidazo[1,2-b]pyridazine Scaffold in Fragment-Based Drug Discovery

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, a distinction earned due to its recurring presence in potent and selective bioactive compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional shape for presentation of substituents, while the embedded nitrogen atoms offer key hydrogen bonding opportunities. This scaffold is notably present in the FDA-approved multi-kinase inhibitor Ponatinib, which validates its clinical and pharmacological relevance.[2][3] The versatility of this core has been demonstrated in the development of inhibitors for a range of therapeutic targets, including Mps1, ALK, Tyk2, PIM kinases, and IKKβ, highlighting its broad applicability in drug discovery, particularly within oncology and immunology.[4][5][6][7][8]

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful alternative to traditional high-throughput screening (HTS).[9][10] FBDD utilizes small, low-complexity molecules, or "fragments," to probe the binding sites of biological targets.[10][11] These fragments, typically adhering to the "Rule of Three" (Molecular Weight ≤ 300 Da, cLogP ≤ 3, H-bond donors/acceptors ≤ 3), are more likely to form high-quality, enthalpically favorable interactions with their targets.[12] This approach allows for a more efficient exploration of chemical space and often yields lead compounds with superior physicochemical properties.[10][11]

This application note details the utility of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate as a strategic starting point for FBDD campaigns. Its structure incorporates the privileged imidazo[1,2-b]pyridazine core, while the bromo and methyl ester functionalities at the 3 and 6 positions, respectively, provide orthogonal chemical handles for rapid, structure-guided elaboration into more potent and selective inhibitors.

Physicochemical Properties and Synthesis of the Fragment

A successful fragment must possess appropriate physicochemical properties to ensure solubility and good binding characteristics. This compound is an ideal candidate for an FBDD library.

PropertyValueSource
CAS Number 1234616-07-9[]
Molecular Formula C₈H₆BrN₃O₂[]
Molecular Weight 256.06 g/mol []
Calculated LogP 1.49[14]
Hydrogen Bond Acceptors 5[14]
Hydrogen Bond Donors 0[14]
Topological Polar Surface Area (TPSA) 64.98 Ų[14]

While the number of hydrogen bond acceptors is slightly above the "Rule of Three," the overall properties make it a suitable fragment.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established literature procedures for related analogs. A key intermediate is 3-bromo-6-chloroimidazo[1,2-b]pyridazine.

Synthesis_Workflow A 3-bromo-6-chloroimidazo[1,2-b]pyridazine B Palladium-catalyzed carbonylation A->B Pd(OAc)₂, dppf, CO (g), MeOH C This compound B->C

Caption: Proposed synthetic workflow for the title fragment.

Application in a Kinase-Targeted FBDD Campaign

Given the extensive literature on imidazo[1,2-b]pyridazine derivatives as kinase inhibitors, a logical application of this fragment is in a screening campaign against a kinase of interest.[4][5][6][7][8]

Experimental Workflow for Fragment Screening and Hit Validation

The following workflow outlines a typical FBDD cascade for identifying and validating the binding of this compound to a target kinase.

FBDD_Workflow cluster_0 Primary Screening cluster_1 Hit Validation cluster_2 Structural Biology cluster_3 Hit-to-Lead Optimization Screen Primary Screen: Thermal Shift Assay (TSA) or Surface Plasmon Resonance (SPR) Ortho Orthogonal Biophysical Assay: Isothermal Titration Calorimetry (ITC) or NMR Spectroscopy Screen->Ortho Identified Hit Biochem Biochemical/Functional Assay: Kinase Activity Assay (e.g., ADP-Glo™) Ortho->Biochem Confirmed Binder Xray X-ray Crystallography Biochem->Xray Validated Hit SBDD Structure-Based Drug Design (SBDD) Xray->SBDD Co-crystal Structure

Caption: A typical FBDD workflow for screening and validation.

Detailed Protocols

Protocol 1: Primary Screening using Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay (TSA)

Principle: This method measures the thermal stability of a protein by monitoring its unfolding temperature (Tm). Ligand binding typically stabilizes the protein, resulting in an increase in Tm (a "thermal shift").

Materials:

  • Target Kinase (e.g., 1-5 µM final concentration)

  • SYPRO Orange dye (5X final concentration)

  • Screening Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 5 mM MgCl₂, 1 mM TCEP)

  • This compound (10 mM stock in DMSO)

  • Real-time PCR instrument

Procedure:

  • Prepare a master mix of the target kinase and SYPRO Orange dye in the screening buffer.

  • Dispense 19.8 µL of the master mix into each well of a 96-well PCR plate.

  • Add 0.2 µL of the fragment stock solution (or DMSO for control) to the appropriate wells for a final fragment concentration of 100 µM and a final DMSO concentration of 1%.

  • Seal the plate, centrifuge briefly, and incubate at room temperature for 15 minutes.

  • Place the plate in the real-time PCR instrument.

  • Run a melt curve experiment, increasing the temperature from 25 °C to 95 °C at a rate of 1 °C/minute, acquiring fluorescence data at each interval.

  • Analyze the data to determine the Tm for each well. A ΔTm of ≥ 2 °C is typically considered a significant hit.

Protocol 2: Hit Validation using Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).

Materials:

  • Target Kinase (e.g., 10-20 µM in the cell)

  • This compound (e.g., 100-200 µM in the syringe)

  • ITC Buffer (dialysis buffer for the protein, e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 1 mM TCEP)

  • Isothermal Titration Calorimeter

Procedure:

  • Prepare the protein and fragment solutions in the same, degassed ITC buffer.

  • Load the protein solution into the sample cell and the fragment solution into the injection syringe.

  • Equilibrate the system at the desired temperature (e.g., 25 °C).

  • Perform a series of small injections (e.g., 2-3 µL) of the fragment solution into the protein solution, with sufficient time between injections for the signal to return to baseline.

  • Integrate the heat change for each injection.

  • Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine Kd, n, ΔH, and ΔS.

Fragment Elaboration Strategy: Leveraging Orthogonal Chemical Handles

The true power of this compound lies in its potential for structure-guided evolution. Once a co-crystal structure with the target protein is obtained, the 3-bromo and 6-carboxylate positions can be independently modified to improve potency and selectivity.

Fragment_Elaboration cluster_0 Position 3 Elaboration cluster_1 Position 6 Elaboration Fragment Methyl 3-bromoimidazo[1,2-b] pyridazine-6-carboxylate Suzuki Suzuki Coupling (R-B(OH)₂) Fragment->Suzuki 3-Bromo Sonogashira Sonogashira Coupling (R-C≡CH) Fragment->Sonogashira 3-Bromo Amidation Amide Coupling (R-NH₂) Fragment->Amidation 6-Ester Reduction Reduction to Alcohol (e.g., LiAlH₄) Fragment->Reduction 6-Ester compound Potent Inhibitor Suzuki->compound Sonogashira->compound Amidation->compound Reduction->compound

Caption: Elaboration strategies for hit-to-lead optimization.

  • Position 3 (Bromo): The bromine atom is an excellent handle for palladium-catalyzed cross-coupling reactions.[15]

    • Suzuki Coupling: Introduction of aryl or heteroaryl moieties to probe for interactions in nearby pockets.

    • Sonogashira Coupling: Installation of alkynes for reaching deeper into the binding site.

  • Position 6 (Methyl Ester): This position allows for modifications via classical ester chemistry.

    • Amide Coupling: Hydrolysis of the ester followed by amide coupling with a diverse library of amines can introduce vectors that interact with solvent-exposed regions or form new hydrogen bonds. This has been a successful strategy for other imidazo[1,2-b]pyridazines.[5]

    • Reduction: Reduction of the ester to a primary alcohol provides a different functional group for further derivatization.

This dual-handle approach allows for a systematic and efficient exploration of the structure-activity relationship (SAR), accelerating the hit-to-lead optimization process.

Conclusion

This compound is a high-value fragment for drug discovery. It combines a clinically relevant core scaffold with strategically placed, orthogonal chemical handles, making it an ideal starting point for FBDD campaigns, particularly against protein kinases. The protocols and strategies outlined in this application note provide a comprehensive framework for researchers to leverage this fragment's potential in the discovery of novel therapeutics.

References

Application Notes and Protocols: Sonogashira Coupling for the Synthesis of 3-Alkynyl-imidazo[1,2-b]pyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Imidazo[1,2-b]pyridazines and the Sonogashira Reaction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery. Its structural resemblance to purines has led to its investigation in a wide array of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] Notably, derivatives of this core are key components in approved drugs like Ponatinib, a multi-kinase inhibitor.[2] The ability to functionalize the imidazo[1,2-b]pyridazine ring system with precision is paramount for developing novel chemical entities with tailored pharmacological profiles.

The Sonogashira cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, specifically between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[3][4] This palladium- and copper-cocatalyzed reaction is celebrated for its mild reaction conditions, broad functional group tolerance, and high efficiency, making it an indispensable tool in the synthesis of complex molecules.[3][5][6][7] The introduction of an alkynyl moiety onto the imidazo[1,2-b]pyridazine core via the Sonogashira reaction provides a versatile handle for further chemical transformations, enabling the rapid generation of diverse compound libraries for drug development.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental procedure for the Sonogashira reaction on 3-bromoimidazo[1,2-b]pyridazine. It delves into the mechanistic underpinnings, offers a detailed step-by-step protocol, and provides insights into process optimization and troubleshooting.

Reaction Mechanism and Key Considerations: A Tale of Two Catalytic Cycles

The Sonogashira reaction operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][8] Understanding this mechanism is crucial for rationalizing the choice of reagents and reaction conditions.

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition to the 3-bromoimidazo[1,2-b]pyridazine, forming a Pd(II) complex. This is often the rate-determining step of the reaction.[5][8] The reactivity of the halide is a critical factor, with the general trend being I > Br > Cl.[3][5][6] For 3-bromoimidazo[1,2-b]pyridazine, the bromine atom provides a good balance of reactivity and stability.

  • Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers the alkyne group to the Pd(II) complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired 3-alkynyl-imidazo[1,2-b]pyridazine product and regenerate the catalytically active Pd(0) species.[5][6]

The Copper Cycle:

  • π-Alkyne Complex Formation: Copper(I) coordinates with the terminal alkyne, increasing the acidity of the terminal proton.[8]

  • Deprotonation: A base, typically an amine like triethylamine or diisopropylethylamine, deprotonates the alkyne to form a copper(I) acetylide intermediate.[6] This species is then ready for the transmetalation step with the palladium complex.

The choice of catalyst, ligand, base, and solvent are critical for a successful Sonogashira reaction.

  • Palladium Catalyst: A variety of palladium sources can be used, including Pd(PPh₃)₄ and PdCl₂(PPh₃)₂.[3][9] The phosphine ligands stabilize the palladium center and influence its reactivity.[9]

  • Copper Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. Its role is to facilitate the formation of the copper acetylide.[3]

  • Base: An amine base is required to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.[10] It can sometimes also serve as the solvent.[6]

  • Solvent: Anhydrous and deoxygenated solvents such as tetrahydrofuran (THF), dimethylformamide (DMF), or the amine base itself are typically used to prevent catalyst deactivation and unwanted side reactions.[10][11]

Experimental Workflow Diagram

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Isolation cluster_purification Purification and Analysis reagents Weigh Reagents: - 3-bromoimidazo[1,2-b]pyridazine - Terminal Alkyne - Pd Catalyst & Ligand - CuI - Base glassware Prepare Dry Glassware (Round-bottom flask, condenser) inert Establish Inert Atmosphere (Evacuate and backfill with N₂/Ar) addition Add Reagents to Flask: 1. Solids (Substrate, Catalysts) 2. Solvent 3. Base 4. Terminal Alkyne inert->addition Under N₂/Ar stirring Stir at Specified Temperature (Room Temperature or gentle heating) addition->stirring monitoring Monitor Reaction Progress (TLC, LC-MS) stirring->monitoring quench Quench Reaction (e.g., with aq. NH₄Cl) monitoring->quench Upon Completion extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash Organic Layer (Brine) extract->wash dry Dry and Concentrate wash->dry purify Purify Crude Product (Flash Column Chromatography) dry->purify analyze Characterize Final Product (NMR, MS, etc.) purify->analyze

Caption: Experimental workflow for the Sonogashira coupling reaction.

Detailed Experimental Protocol

This protocol describes a general procedure for the Sonogashira coupling of 3-bromoimidazo[1,2-b]pyridazine with a generic terminal alkyne.

Materials:

  • 3-bromoimidazo[1,2-b]pyridazine (1.0 eq)

  • Terminal alkyne (1.1 - 1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.025 - 0.05 eq)

  • Copper(I) iodide (CuI) (0.05 - 0.1 eq)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent or co-solvent)

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) (if needed)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 3-bromoimidazo[1,2-b]pyridazine, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[11]

  • Addition of Reagents:

    • Under a positive flow of the inert gas, add the anhydrous solvent (e.g., THF or DMF) and the amine base (e.g., triethylamine) via syringe. The reaction concentration is typically between 0.1 and 0.5 M.[11]

    • Finally, add the terminal alkyne via syringe.

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • If the reaction is sluggish, gentle heating (e.g., 40-60 °C) may be required. However, be aware that higher temperatures can sometimes lead to the formation of undesired side products, such as the homocoupling of the alkyne (Glaser coupling).[6][12]

  • Work-up Procedure:

    • Once the reaction is complete (as indicated by TLC or LC-MS), cool the mixture to room temperature if it was heated.

    • Dilute the reaction mixture with a suitable organic solvent such as ethyl acetate.

    • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2-3 times).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-alkynyl-imidazo[1,2-b]pyridazine.

Process Optimization

The efficiency of the Sonogashira reaction can be sensitive to several parameters. The following table summarizes key variables and their potential impact on the reaction outcome. Systematic screening of these parameters is recommended to identify the optimal conditions for a specific substrate combination.

ParameterVariationRationale & Expected Outcome
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd₂(dba)₃Different palladium sources and ligands can affect catalytic activity and stability. Pd(PPh₃)₄ is often used, but others might be more effective for challenging substrates.
Ligand PPh₃, XPhos, SPhosElectron-rich and bulky phosphine ligands can enhance the rate of oxidative addition, particularly for less reactive aryl bromides.[8][9]
Copper Co-catalyst CuI, CuBrCuI is standard, but other copper(I) salts can be used. Copper-free conditions are also possible but may require different ligands and bases.[3]
Base Et₃N, DIPEA, Cs₂CO₃, K₂CO₃The choice of base can influence the rate of alkyne deprotonation and catalyst stability. Stronger bases may be needed for less acidic alkynes.
Solvent THF, DMF, Acetonitrile, AmineSolvent polarity can affect the solubility of reagents and the reaction rate. DMF is often a good choice for less soluble substrates.
Temperature Room Temp, 40°C, 60°C, 80°CIncreasing the temperature can accelerate the reaction but may also promote side reactions like alkyne homocoupling.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst (oxidized Pd)- Insufficiently anhydrous/deoxygenated conditions- Low reactivity of the aryl bromide- Inappropriate base or solvent- Use fresh, high-quality catalyst.- Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere.- Increase the reaction temperature or switch to a more active catalyst/ligand system (e.g., using a bulky phosphine ligand).- Screen different bases and solvents.
Formation of Alkyne Homocoupling Product (Glaser Coupling) - Presence of oxygen- High concentration of copper catalyst- High reaction temperature- Rigorously deoxygenate all solvents and maintain a strict inert atmosphere.- Reduce the amount of copper(I) iodide.- Run the reaction at a lower temperature for a longer duration.- Consider a copper-free Sonogashira protocol.[12]
Decomposition of Starting Materials or Product - High reaction temperature- Presence of incompatible functional groups- Lower the reaction temperature.- Ensure the functional groups on the alkyne and imidazo[1,2-b]pyridazine are stable to the basic reaction conditions.
Difficulty in Product Purification - Close polarity of the product and starting materials or byproducts- Optimize the reaction to drive it to completion, minimizing the amount of starting material in the crude product.- Carefully select and optimize the eluent system for column chromatography.

Conclusion

The Sonogashira reaction is a highly effective method for the C-3 alkynylation of the imidazo[1,2-b]pyridazine scaffold. By carefully selecting the catalyst system, base, and solvent, and by maintaining anhydrous and oxygen-free conditions, researchers can achieve high yields of the desired products. The resulting 3-alkynyl-imidazo[1,2-b]pyridazines are valuable intermediates for the synthesis of diverse and complex molecules for drug discovery and development. This guide provides a solid foundation for the successful implementation and optimization of this crucial transformation.

References

In-vitro evaluation of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate analogs

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In-Vitro Evaluation of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate Analogs

Introduction: The Imidazo[1,2-b]pyridazine Scaffold in Drug Discovery

The imidazo[1,2-b]pyridazine core is recognized as a privileged scaffold in medicinal chemistry. Its rigid, planar structure and rich electronic properties make it an ideal foundation for developing potent and selective modulators of various biological targets. Compounds based on this heterocycle have demonstrated significant potential as inhibitors of critical cellular kinases, including PIM, mTOR, IKKβ, Mps1, and Tyk2, highlighting their relevance in oncology and immunology.[1][2][3][4][5][6] Furthermore, derivatives have been explored for applications in neurodegenerative diseases, such as imaging agents for β-amyloid plaques.[7][8]

This compound serves as a versatile starting material for the synthesis of novel analog libraries. The bromine atom at the C-3 position and the methyl carboxylate group at the C-6 position are strategic handles for chemical modification, allowing for the systematic exploration of the structure-activity relationship (SAR).[9][10]

This document provides a comprehensive framework for the initial in-vitro evaluation of such analogs. It is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the underlying scientific rationale to empower informed experimental design and data interpretation.

Section 1: Strategic Framework for In-Vitro Evaluation

The journey from a newly synthesized compound to a viable drug candidate begins with rigorous in-vitro testing. This phase is a cost-effective and critical gatekeeper, designed to rapidly assess a compound's biological activity, potency, and potential for cytotoxicity before committing to more complex and resource-intensive preclinical studies.[11][12][13] A well-designed in-vitro cascade allows for the efficient prioritization of promising lead candidates.

The causality behind this phased approach is risk mitigation. A broad initial screen for anti-proliferative activity identifies compounds that are biologically active at a cellular level. Subsequent target-specific assays then confirm whether this activity is due to the intended mechanism of action. This hierarchical screening process, outlined below, ensures that resources are focused on compounds with the highest probability of success.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Secondary & Selectivity Screening cluster_2 Phase 3: Hit Prioritization A Compound Library (Analogs of Methyl 3-bromoimidazo[1,2-b] pyridazine-6-carboxylate) B Cell-Based Cytotoxicity/Viability Assays (e.g., MTT, MTS) A->B Initial Test C Determine IC50 Values Across Multiple Cell Lines B->C Data Analysis D Biochemical Target-Based Assays (e.g., Kinase Inhibition) C->D Potent Compounds Advance G Structure-Activity Relationship (SAR) Analysis C->G Correlate structure with general toxicity E Determine Target-Specific IC50 D->E Quantify Potency F Selectivity Profiling (Off-target kinases, non-cancerous cells) E->F Assess Specificity F->G H Selection of 'Hit' Compounds for Advanced Studies G->H Informed Decision

Caption: High-level workflow for the in-vitro evaluation of novel compounds.

Compound Management: The Foundation of Reliable Data

Before any biological assay, ensuring the integrity of the test compounds is paramount.

  • Solubility: Imidazo[1,2-b]pyridazine derivatives are often hydrophobic. It is crucial to determine their solubility in a biocompatible solvent, typically dimethyl sulfoxide (DMSO). Prepare high-concentration stock solutions (e.g., 10-20 mM) in 100% DMSO.

  • Stability: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can lead to compound degradation.

  • Working Dilutions: Prepare intermediate dilutions from the stock in culture medium immediately before use. The final concentration of DMSO in the assay should be kept constant across all treatments and be non-toxic to the cells (typically ≤0.5%).

Section 2: Primary Screening Protocol: Anti-Proliferative Activity

The initial step is to assess the general cytotoxicity of the analogs against a panel of human cancer cell lines. This provides a broad view of their anti-proliferative potential. The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[14][15] It measures the metabolic activity of cells, which is an indicator of cell viability.[16] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.

Detailed Protocol: MTT Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compounds.

Materials:

  • Selected human cancer cell lines (e.g., A549 lung carcinoma, H460 lung carcinoma, MCF-7 breast carcinoma) and a non-cancerous cell line (e.g., HEK293 embryonic kidney cells) for selectivity assessment.[5][15]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • DMSO (for formazan dissolution).

  • 96-well flat-bottom plates.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed 3,000-8,000 cells per well in 100 µL of complete medium into a 96-well plate. The optimal seeding density should be determined empirically to ensure cells are in the logarithmic growth phase at the end of the experiment.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow cells to attach.

  • Compound Treatment:

    • Prepare a series of 2-fold or 3-fold dilutions of the test compounds in complete medium from the stock solutions. A typical concentration range might be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the same final concentration of DMSO as the compound wells) and a "no-cell" blank control (medium only).

    • Carefully remove the old medium from the wells and add 100 µL of the medium containing the diluted compounds.

  • Incubation: Incubate the cells with the compounds for 48 to 72 hours. The duration should be consistent across experiments.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. Observe the formation of purple formazan crystals in the vehicle control wells.

  • Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the crystals. Add 150 µL of 100% DMSO to each well to dissolve the formazan. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control:

    • % Viability = (Absorbance of Treated Well / Average Absorbance of Vehicle Control Wells) * 100

  • Use graphing software (e.g., GraphPad Prism) to plot % Viability against the log of the compound concentration and fit a non-linear regression curve to determine the IC50 value.

Data Presentation: Cytotoxicity Profile

Summarize the results in a clear, tabular format. The Selectivity Index (SI) is a crucial parameter, calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancer cell line. A higher SI value is desirable, indicating a greater therapeutic window.[15]

Compound IDModificationIC50 A549 (µM)IC50 MCF-7 (µM)IC50 HEK293 (µM)Selectivity Index (SI) for A549
Parent 3-Br, 6-COOCH315.221.5>100>6.6
Analog-01 3-phenyl, 6-COOH2.54.155.322.1
Analog-02 3-thienyl, 6-CONH20.81.248.961.1
Analog-03 3-Br, 6-(morpholinyl)18.925.0>100>5.3
Doxorubicin (Positive Control)0.150.211.510.0

(Note: Data are hypothetical and for illustrative purposes only.)

Section 3: Secondary Screening Protocol: Target Engagement

Given that the imidazo[1,2-b]pyridazine scaffold is a potent kinase inhibitor, a logical next step is to assess the ability of active analogs to inhibit a relevant kinase target.[1][4][5] Many of these compounds have shown activity against the mTOR pathway, which is frequently dysregulated in cancer.[5] A biochemical assay directly measuring the inhibition of a specific kinase, such as mTOR or PIM1, can confirm target engagement.

cluster_pathway Simplified PI3K/AKT/mTOR Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates S6K p70S6K mTORC1->S6K phosphorylates eIF4EBP1 4E-BP1 mTORC1->eIF4EBP1 phosphorylates (inhibits) Prolif Protein Synthesis & Cell Proliferation S6K->Prolif eIF4EBP1->Prolif inhibits Inhibitor Imidazo[1,2-b]pyridazine Analog (e.g., A17/A18) Inhibitor->mTORC1 Direct Inhibition

Caption: Inhibition point of imidazo[1,2-b]pyridazine analogs in the mTOR pathway.[5]

Protocol: General In-Vitro Kinase Inhibition Assay (Luminescent)

Objective: To determine the IC50 of test compounds against a specific kinase (e.g., mTOR, PIM1). This protocol is based on a typical ADP-Glo™ (Promega) format, which quantifies kinase activity by measuring the amount of ADP produced.

Materials:

  • Recombinant human kinase (e.g., mTOR, PIM1).

  • Kinase-specific substrate and cofactors.

  • ATP (at or near the Km for the specific kinase).

  • Kinase reaction buffer.

  • ADP-Glo™ Reagent and Kinase Detection Reagent.

  • Test compounds and a known inhibitor (e.g., Staurosporine) as a positive control.

  • White, opaque 384-well assay plates.

Procedure:

  • Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the kinase, substrate, and ATP to their final desired concentrations in the reaction buffer.

  • Compound Plating: Dispense diluted compounds into the 384-well plate. Include "no compound" (vehicle) controls for 100% activity and "no enzyme" controls for background signal.

  • Kinase Reaction Initiation: Add the kinase/substrate mix to the wells, followed by the ATP solution to start the reaction. The final volume is typically 5-10 µL.

  • Incubation: Incubate the plate at room temperature for 60-120 minutes.

  • Reaction Termination & ADP Detection:

    • Add an equal volume of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add a double volume of Kinase Detection Reagent. This converts the ADP generated into ATP, which drives a luciferase reaction. Incubate for 30-60 minutes.

  • Luminescence Reading: Measure the luminescence signal using a plate reader. The light output is directly proportional to the amount of ADP produced and thus to the kinase activity.

Data Analysis:

  • Subtract the average "no enzyme" background signal from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the "no compound" control.

    • % Inhibition = 100 - [ (Signal_Compound / Signal_Vehicle) * 100 ]

  • Plot % Inhibition against the log of compound concentration and use non-linear regression to determine the IC50 value.

Data Presentation: Kinase Inhibition Profile
Compound IDCytotoxicity IC50 A549 (µM)Target Kinase IC50 (µM)Off-Target Kinase IC50 (µM)
Analog-01 2.50.5215.8
Analog-02 0.80.098.4
Analog-03 18.9>50>50

(Note: Data are hypothetical and for illustrative purposes only.)

Section 4: Conclusion and Next Steps

This application guide outlines a robust, two-phase in-vitro screening strategy for evaluating novel analogs of this compound.

  • Primary Screening using cell viability assays identifies compounds with anti-proliferative effects and provides an early assessment of their therapeutic index.

  • Secondary Screening via biochemical assays confirms whether the observed cellular activity is due to the inhibition of a specific, intended target, such as a protein kinase.

The analysis of this combined dataset allows for the construction of a preliminary Structure-Activity Relationship (SAR).[17] By correlating the specific chemical modifications of each analog with its performance in both cellular and biochemical assays, researchers can identify which chemical moieties contribute to potency and selectivity.

Compounds that demonstrate high potency in both assays (e.g., low micromolar to nanomolar IC50 values) and a favorable selectivity index (SI > 10) are prioritized as "hit" compounds. These selected hits warrant further investigation, including broader kinase selectivity profiling, mechanism of action studies in cells (e.g., Western blotting for downstream pathway markers), and evaluation of ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

References

Application Notes and Protocols for Developing PET Radiotracers from Imidazo[1,2-b]pyridazine Precursors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imidazo[1,2-b]pyridazine Scaffold as a Privileged Structure in PET Radiotracer Development

The imidazo[1,2-b]pyridazine core is a nitrogen-rich heterocyclic system that has garnered significant attention in medicinal chemistry. Its rigid, planar structure and synthetic tractability make it an ideal scaffold for the development of targeted therapeutics and in vivo imaging agents.[1] In the realm of Positron Emission Tomography (PET), this scaffold serves as a versatile precursor for radiotracers designed to probe a variety of biological targets within the central nervous system (CNS) and beyond. Its derivatives have been investigated as ligands for β-amyloid plaques, tropomyosin receptor kinases (Trk), and peripheral benzodiazepine receptors, showcasing the broad applicability of this chemical framework.[2]

A particularly promising application of imidazo[1,2-b]pyridazine-based radiotracers is in the imaging of γ-aminobutyric acid type A (GABA-A) receptors.[3] The GABAergic system is the primary inhibitory neurotransmitter system in the CNS, and its dysregulation is implicated in numerous neurological and psychiatric disorders. Consequently, the development of selective PET tracers for GABA-A receptor subtypes is of paramount importance for understanding disease pathophysiology and for the development of novel therapeutics. This guide provides a comprehensive overview of the synthesis of imidazo[1,2-b]pyridazine precursors and their subsequent radiolabeling with Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), with a focus on developing agents for imaging GABA-A receptors.

I. Synthesis of Imidazo[1,2-b]pyridazine Precursors

The synthesis of the imidazo[1,2-b]pyridazine core generally proceeds via the condensation of a 3-aminopyridazine derivative with an α-haloketone. The choice of substituents on both reactants allows for the introduction of various functionalities to modulate the pharmacological properties of the final compound and to provide a handle for radiolabeling.

A general and efficient one-pot, two-step method for the synthesis of 3-substituted imidazo[1,2-b]pyridazines has been developed.[4] This approach involves the reaction of a heterocyclic amine with N,N-dimethylformamide dimethyl acetal (DMF-DMA) followed by the addition of an active electrophile.

Below is a representative protocol for the synthesis of a generic imidazo[1,2-b]pyridazine precursor suitable for radiolabeling.

Protocol 1: Synthesis of a Generic Imidazo[1,2-b]pyridazine Precursor

Materials:

  • 3-Amino-6-chloropyridazine

  • Substituted α-bromoacetophenone (e.g., 4'-hydroxy-α-bromoacetophenone for subsequent ¹¹C-methylation or a suitable precursor for ¹⁸F-fluorination)

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 3-amino-6-chloropyridazine (1.0 eq) and the substituted α-bromoacetophenone (1.1 eq) in ethanol.

  • Addition of Base: Add sodium bicarbonate (2.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane to afford the desired imidazo[1,2-b]pyridazine precursor.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

This synthetic route can be adapted to introduce a variety of substituents at the 2- and 6-positions of the imidazo[1,2-b]pyridazine core, allowing for fine-tuning of the molecule's affinity and selectivity for its biological target. For instance, Suzuki-Miyaura cross-coupling reactions can be employed to further functionalize the scaffold.[3]

II. Radiolabeling with Carbon-11

Carbon-11 is a positron emitter with a short half-life of 20.4 minutes, making it ideal for PET studies where rapid imaging is required. The most common method for introducing ¹¹C into a molecule is via methylation using [¹¹C]methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf). For imidazo[1,2-b]pyridazine precursors, a common strategy is to design a precursor with a free hydroxyl or amine group that can be readily methylated.

The following protocol is adapted from the well-established synthesis of [¹¹C]RO6899880, a GABA-A receptor agonist, and is applicable to the ¹¹C-methylation of a suitable desmethyl-imidazo[1,2-b]pyridazine precursor.[4]

Protocol 2: [¹¹C]-Methylation of a Desmethyl-Imidazo[1,2-b]pyridazine Precursor

Materials:

  • Desmethyl-imidazo[1,2-b]pyridazine precursor (with a phenolic hydroxyl group)

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I)

  • Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/water with 0.1% trifluoroacetic acid (TFA)

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • Precursor Preparation: Dissolve 0.5-1.0 mg of the desmethyl precursor in 200 µL of DMF in a reaction vessel. Add 2 µL of 2 M NaOH.

  • [¹¹C]CH₃I Trapping: Bubble the gaseous [¹¹C]CH₃I, produced from a cyclotron, through the precursor solution at room temperature.

  • Reaction: Allow the reaction to proceed for 5 minutes at room temperature.

  • Quenching and Purification: Quench the reaction by adding 0.5 mL of the HPLC mobile phase. Inject the entire mixture onto the semi-preparative HPLC system.

  • Fraction Collection: Collect the radioactive peak corresponding to the [¹¹C]-labeled imidazo[1,2-b]pyridazine product.

  • Formulation: Dilute the collected fraction with 20 mL of sterile water and pass it through a C18 Sep-Pak cartridge. Wash the cartridge with 10 mL of sterile water. Elute the final product from the cartridge with 1 mL of ethanol followed by 9 mL of sterile saline for injection.

  • Sterilization: Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

III. Radiolabeling with Fluorine-18

Fluorine-18, with its longer half-life of 109.8 minutes, allows for more complex radiosyntheses and longer imaging times. A common strategy for ¹⁸F-labeling is nucleophilic substitution of a suitable leaving group, such as a tosylate or mesylate, with [¹⁸F]fluoride.

The following is a representative protocol for the ¹⁸F-fluorination of an imidazo[1,2-b]pyridazine precursor bearing a tosyloxyethyl side chain. This method is based on established procedures for labeling similar heterocyclic structures.

Protocol 3: [¹⁸F]-Fluorination of a Tosyloxy-Imidazo[1,2-b]pyridazine Precursor

Materials:

  • Tosyloxy-imidazo[1,2-b]pyridazine precursor

  • [¹⁸F]Fluoride

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase: Acetonitrile/water with 0.1% ammonium formate

  • C18 Sep-Pak cartridge

  • Ethanol

  • Sterile water for injection

  • 0.22 µm sterile filter

Procedure:

  • [¹⁸F]Fluoride Activation: Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge. Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water. Azeotropically dry the [¹⁸F]fluoride by heating under a stream of nitrogen.

  • Radiolabeling Reaction: Dissolve the tosyloxy-precursor (2-3 mg) in 0.5 mL of anhydrous acetonitrile and add it to the dried [¹⁸F]fluoride. Heat the reaction mixture at 100-120°C for 10-15 minutes.

  • Purification: After cooling, dilute the reaction mixture with the HPLC mobile phase and inject it onto the semi-preparative HPLC system.

  • Fraction Collection: Collect the radioactive peak corresponding to the [¹⁸F]-labeled imidazo[1,2-b]pyridazine product.

  • Formulation: Follow the same formulation procedure as described in Protocol 2 (Step 6 and 7).

IV. Quality Control

Rigorous quality control (QC) is essential to ensure the safety and efficacy of any radiopharmaceutical intended for human administration. The primary QC tests for PET radiotracers include determination of radiochemical purity, chemical purity, specific activity, pH, and sterility.

Table 1: Key Quality Control Parameters for Imidazo[1,2-b]pyridazine-based PET Radiotracers

ParameterMethodAcceptance Criteria
Radiochemical Purity Analytical Radio-HPLC, Radio-TLC> 95%
Chemical Purity Analytical HPLC (UV detection)Peak corresponding to the non-radioactive standard should be the major peak.
Specific Activity Calculated from the radioactivity and the mass of the compound determined by HPLC> 1 Ci/µmol at the time of injection
pH pH meter or pH paper4.5 - 7.5
Radionuclidic Purity Gamma-ray spectroscopy> 99.5%
Sterility Standard microbiological testsNo bacterial or fungal growth
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL) test< 175 EU/V
Protocol 4: Quality Control by HPLC and TLC

High-Performance Liquid Chromatography (HPLC):

  • System: An analytical HPLC system equipped with a UV detector and a radioactivity detector.

  • Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like ammonium formate) is typically used. The exact conditions need to be optimized for each specific tracer.

  • Analysis: Inject a small aliquot of the final product. The retention time of the radioactive peak should match that of the co-injected non-radioactive standard. Radiochemical purity is calculated as the percentage of the total radioactivity that elutes as the desired product.

Thin-Layer Chromatography (TLC):

  • Plate: Silica gel TLC plates.

  • Mobile Phase: A mixture of solvents such as ethyl acetate and hexane, or dichloromethane and methanol, optimized to achieve good separation between the product and potential impurities.

  • Analysis: Spot a small amount of the final product onto the TLC plate and develop the plate in the chosen mobile phase. After development, the plate is analyzed using a radio-TLC scanner to determine the Rƒ values of the radioactive spots. Radiochemical purity is calculated from the distribution of radioactivity on the plate.

V. Visualization of Workflows

Diagram 1: General Synthesis of Imidazo[1,2-b]pyridazine Core

G cluster_reactants Reactants cluster_process Process cluster_product Product 3-Aminopyridazine 3-Aminopyridazine Condensation Condensation 3-Aminopyridazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation Imidazo[1,2-b]pyridazine_Core Imidazo[1,2-b]pyridazine Core Condensation->Imidazo[1,2-b]pyridazine_Core Base, Solvent Reflux

Caption: General reaction scheme for the synthesis of the imidazo[1,2-b]pyridazine scaffold.

Diagram 2: [¹¹C]-Radiolabeling Workflow

G Cyclotron [¹¹C]CO₂ from Cyclotron Methyl_Iodide_Synth [¹¹C]CH₃I Synthesis Cyclotron->Methyl_Iodide_Synth Reaction ¹¹C-Methylation Reaction Methyl_Iodide_Synth->Reaction Precursor Desmethyl Precursor in DMF + Base Precursor->Reaction HPLC_Purification Semi-Prep HPLC Purification Reaction->HPLC_Purification Formulation SPE Formulation & Sterilization HPLC_Purification->Formulation Final_Product [¹¹C]-Radiotracer Formulation->Final_Product QC Quality Control Final_Product->QC

Caption: Workflow for the synthesis and purification of a [¹¹C]-labeled imidazo[1,2-b]pyridazine radiotracer.

Diagram 3: [¹⁸F]-Radiolabeling Workflow

G Fluoride_Production [¹⁸F]Fluoride from Cyclotron Fluoride_Activation Activation with K₂₂₂/K₂CO₃ Fluoride_Production->Fluoride_Activation Reaction ¹⁸F-Fluorination Reaction Fluoride_Activation->Reaction Precursor Tosyloxy Precursor in Acetonitrile Precursor->Reaction HPLC_Purification Semi-Prep HPLC Purification Reaction->HPLC_Purification Formulation SPE Formulation & Sterilization HPLC_Purification->Formulation Final_Product [¹⁸F]-Radiotracer Formulation->Final_Product QC Quality Control Final_Product->QC

Caption: Workflow for the synthesis and purification of an [¹⁸F]-labeled imidazo[1,2-b]pyridazine radiotracer.

References

Application Note: Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate as a Privileged Scaffold for the Development of Next-Generation ALK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

The aberrant activation of Anaplastic Lymphoma Kinase (ALK) is a key oncogenic driver in various malignancies, most notably in a subset of non-small cell lung cancer (NSCLC).[1][2] The development of targeted ALK tyrosine kinase inhibitors (TKIs) has revolutionized patient outcomes; however, the emergence of drug resistance necessitates the discovery of novel chemical entities.[1][3] The imidazo[1,2-b]pyridazine core is a versatile and highly effective scaffold in kinase inhibitor design, forming the foundation of several clinically evaluated and approved drugs.[4][5] This document provides a detailed guide on the strategic use of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, a key synthetic intermediate, for the rational design and development of potent and selective ALK inhibitors. We present the underlying biological rationale, detailed synthetic protocols, methods for biochemical and cellular evaluation, and insights into interpreting structure-activity relationships (SAR).

The Rationale: ALK as a Therapeutic Target

Anaplastic Lymphoma Kinase is a receptor tyrosine kinase that, under normal physiological conditions, plays a role in the development of the nervous system.[6][7] In cancer, ALK activation is most commonly caused by chromosomal rearrangements that create fusion proteins, such as EML4-ALK in NSCLC.[2][7] These fusion events lead to ligand-independent dimerization and constitutive activation of the ALK kinase domain. This perpetual "on" state triggers a cascade of downstream signaling pathways, including the PI3K/AKT, JAK/STAT, and RAS/ERK pathways, which collectively promote cell proliferation, survival, and metastasis.[8][9] Targeting this constitutively active kinase with small-molecule inhibitors is a clinically validated strategy to shut down these oncogenic signals.

ALK Signaling Cascade

The diagram below illustrates the primary signaling pathways activated by oncogenic ALK fusions. Inhibition of the ALK kinase domain is the central strategy to block these downstream effects.

ALK_Signaling cluster_pathways Downstream Signaling Pathways ALK Oncogenic ALK Fusion (e.g., EML4-ALK) PI3K PI3K ALK->PI3K RAS RAS ALK->RAS JAK JAK ALK->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Proliferation Gene Transcription

Caption: Aberrant ALK signaling activates key oncogenic pathways.

Synthetic Strategy: Leveraging the Imidazo[1,2-b]pyridazine Scaffold

The starting material, this compound, is an ideal building block for creating a library of potential ALK inhibitors. Its structure provides two key points for chemical modification:

  • C3-Position (Bromo Group): This position is a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl and heteroaryl moieties that can be optimized to interact with the ATP-binding site of the ALK kinase domain.[4]

  • C6-Position (Methyl Carboxylate): This ester can be readily hydrolyzed to a carboxylic acid and subsequently converted into a diverse range of amides. This position typically points towards the solvent-exposed region of the kinase, making it an ideal site to modulate physicochemical properties like solubility, permeability, and metabolic stability without disrupting core binding interactions.[10][11]

General Synthetic Workflow

The following workflow outlines the two-stage synthetic approach to generate final candidate compounds from the starting material.

Synthetic_Workflow Start Methyl 3-bromoimidazo[1,2-b] pyridazine-6-carboxylate Intermediate1 C3-Arylated Intermediate Start->Intermediate1 Suzuki Coupling (R-B(OH)2, Pd catalyst) Intermediate2 Carboxylic Acid Intermediate1->Intermediate2 Saponification (LiOH or NaOH) Final Final ALK Inhibitor (Amide Derivative) Intermediate2->Final Amide Coupling (R'-NH2, HATU/EDC)

Caption: Two-stage workflow for ALK inhibitor synthesis.

Experimental Protocols

Disclaimer: These protocols are intended for qualified researchers. All work should be performed in a suitable laboratory environment with appropriate safety precautions.

Protocol 1: Suzuki-Miyaura Coupling at the C3-Position

Rationale: This reaction is a cornerstone of modern medicinal chemistry for its reliability and tolerance of diverse functional groups. It creates a carbon-carbon bond between the imidazo[1,2-b]pyridazine core and a new aromatic group, which is critical for exploring interactions within the kinase active site.[4]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid of choice (1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq)

  • Base (e.g., K₂CO₃, 3.0 eq)

  • Solvent: 1,4-Dioxane and Water (4:1 mixture)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and K₂CO₃.

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

  • Add the degassed 1,4-Dioxane/Water solvent mixture via syringe.

  • Add the palladium catalyst to the stirring suspension.

  • Heat the reaction mixture to 90-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the C3-arylated intermediate.

Protocol 2: Saponification and Amide Coupling at the C6-Position

Rationale: Converting the ester to an amide is a key optimization step. Amides are generally more stable to metabolic degradation than esters and provide a hydrogen bond donor that can form favorable interactions. The choice of amine allows for fine-tuning of properties like solubility and cell permeability.[10][12]

Step A: Saponification (Ester Hydrolysis)

  • Dissolve the C3-arylated intermediate (from Protocol 1) in a mixture of THF and water.

  • Add Lithium Hydroxide (LiOH, 2.0-3.0 eq) and stir the mixture at room temperature.

  • Monitor the reaction by LC-MS until hydrolysis is complete (typically 2-4 hours).

  • Remove the THF under reduced pressure. Acidify the remaining aqueous solution to pH ~4-5 with 1N HCl.

  • Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to yield the carboxylic acid intermediate.

Step B: Amide Bond Formation

  • Dissolve the carboxylic acid intermediate (1.0 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

  • Add an amide coupling agent (e.g., HATU, 1.2 eq) and a non-nucleophilic base (e.g., DIPEA, 3.0 eq).

  • Stir for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1.2 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete as monitored by LC-MS (typically 2-16 hours).

  • Dilute the reaction with an appropriate organic solvent (e.g., ethyl acetate) and wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the final compound by column chromatography or preparative HPLC.

Biochemical and Cellular Evaluation Protocols

Rationale: After synthesis, the new compounds must be tested for their biological activity. This is a two-tiered process: first, confirming direct inhibition of the target enzyme (biochemical assay), and second, assessing the compound's ability to kill ALK-driven cancer cells (cellular assay).[13][14]

Protocol 3: In Vitro ALK Kinase Inhibition Assay (Biochemical)

Principle: This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant ALK protein. The ADP-Glo™ Kinase Assay (Promega) is a common method that quantifies the amount of ADP produced during the kinase reaction. Less ADP indicates greater inhibition. The output is an IC₅₀ value , the concentration at which the compound inhibits 50% of the kinase activity.[15]

Procedure (Summary):

  • Prepare a serial dilution of the test compound in DMSO.

  • In a 96-well or 384-well plate, add the kinase reaction buffer, recombinant ALK enzyme, a suitable substrate (e.g., a generic tyrosine kinase peptide), and ATP.

  • Add the diluted test compound to the wells. Include positive (known ALK inhibitor, e.g., Crizotinib) and negative (DMSO vehicle) controls.

  • Incubate the plate at room temperature for the specified time (e.g., 60 minutes).

  • Stop the kinase reaction by adding ADP-Glo™ Reagent, which simultaneously depletes the remaining ATP.

  • Add Kinase Detection Reagent to convert the ADP produced into a luminescent signal.

  • Read the luminescence on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to controls and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 4: ALK-Positive Cancer Cell Viability Assay (Cellular)

Principle: This assay determines if the compound can inhibit the growth of cancer cells that depend on ALK signaling for survival. The output is a GI₅₀ (or IC₅₀) value , the concentration at which the compound inhibits 50% of cell growth.

Materials:

  • ALK-positive NSCLC cell line (e.g., H3122)[16]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[17]

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT, or CCK-8)[17][18]

Procedure (Summary):

  • Seed H3122 cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.[17]

  • Prepare a serial dilution of the test compound.

  • Treat the cells with the compound dilutions and incubate for 72 hours.

  • Add the cell viability reagent according to the manufacturer's instructions and incubate for the required time.

  • Measure the signal (luminescence, absorbance, or fluorescence) using a microplate reader.

  • Normalize the data to vehicle-treated control cells and plot the results to determine the GI₅₀ value.

Data Interpretation and SAR

The ultimate goal is to establish a Structure-Activity Relationship (SAR) to guide further optimization. By comparing the biochemical and cellular data for a series of analogs, researchers can deduce the impact of specific chemical modifications.

Compound IDC3-SubstituentC6-AmideALK IC₅₀ (nM) [Biochemical]H3122 GI₅₀ (nM) [Cellular]
Lead-01 4-methoxyphenylN-methyl52250
Lead-02 2,4-difluorophenylN-methyl1585
Lead-03 2,4-difluorophenylN-(2-hydroxyethyl)1840

Analysis of Hypothetical Data:

  • C3-Position: Comparing Lead-01 and Lead-02 suggests that adding electron-withdrawing fluorine atoms to the phenyl ring at the C3-position improves direct binding to the ALK enzyme (IC₅₀ drops from 52 nM to 15 nM). This is a common strategy to enhance hinge-binding interactions.[11]

  • C6-Position: Comparing Lead-02 and Lead-03 shows that while the biochemical potency is similar, the cellular potency is significantly improved (GI₅₀ drops from 85 nM to 40 nM). This indicates that adding a polar hydroxyl group via the C6-amide likely improves the compound's solubility and/or cell permeability, leading to better target engagement in a cellular context.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and frequently asked questions regarding the synthesis of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate. Low yield is a common challenge in multi-step organic synthesis, and this document aims to provide logical, experience-driven solutions to optimize your reaction outcomes.

Troubleshooting Guide: Addressing Low Yields

Low yields in the synthesis of this compound can arise from various factors, from the quality of starting materials to subtle variations in reaction conditions. This section addresses specific issues you may encounter.

Question 1: My yield of this compound is consistently low. What are the most likely causes?

Low yields often stem from issues in the two key transformations: the initial cyclization to form the imidazo[1,2-b]pyridazine core and the subsequent bromination.

1. Inefficient Cyclization:

The formation of the imidazo[1,2-b]pyridazine ring is typically achieved by the condensation of a 3-aminopyridazine derivative with an α-haloketone.[1] The nucleophilicity of the ring nitrogen in 3-aminopyridazine is crucial for this reaction.

  • Causality: In 3-aminopyridazine, the ring nitrogen not adjacent to the amino group is the most nucleophilic and is responsible for the initial attack on the α-haloketone.[1] If this nitrogen is protonated or sterically hindered, the cyclization will be inefficient. The presence of a halogen on the pyridazine ring is often beneficial for a successful reaction.[1]

  • Troubleshooting:

    • Starting Material Quality: Ensure your 3-amino-6-chloropyridazine (or other halogenated precursor) is pure. Impurities can interfere with the reaction.

    • Base Selection: A mild base like sodium bicarbonate is commonly used to neutralize the HBr or HCl generated during the reaction.[1] Using a base that is too strong can lead to side reactions.

    • Solvent: The choice of solvent is critical. Ethanol is a common choice, but other polar aprotic solvents might be explored.

    • Temperature and Reaction Time: While these reactions are often run at reflux, excessively high temperatures or prolonged reaction times can lead to decomposition. Monitor the reaction by TLC to determine the optimal time.

2. Inefficient Bromination:

The bromination of the imidazo[1,2-b]pyridazine core is a regioselective electrophilic aromatic substitution.

  • Causality: The C3 position of the imidazo[1,2-b]pyridazine ring is electron-rich and thus the most susceptible to electrophilic attack. N-Bromosuccinimide (NBS) is a common and effective brominating agent for this transformation.[2]

  • Troubleshooting:

    • Brominating Agent: Use freshly recrystallized NBS. Old or impure NBS can be less reactive.

    • Solvent: Dichloromethane (DCM) or chloroform are typical solvents. Ensure they are anhydrous, as water can react with NBS.

    • Temperature: The reaction is often performed at room temperature. Running it at lower temperatures might reduce side reactions but could also slow down the desired reaction.

    • Light: NBS reactions can be sensitive to light, which can initiate radical side reactions. It is good practice to run the reaction in a flask protected from light (e.g., wrapped in aluminum foil).

Question 2: I am observing multiple spots on my TLC after the bromination step. What are the likely side products?

The formation of multiple products indicates a lack of selectivity in the bromination step or decomposition of the starting material or product.

  • Potential Side Products:

    • Dibrominated products: While the C3 position is the most reactive, over-bromination at other positions on the imidazo[1,2-b]pyridazine or the ester-bearing ring can occur, especially with an excess of NBS or prolonged reaction times.

    • Oxidized products: The imidazo[1,2-b]pyridazine ring system can be susceptible to oxidation.

    • Decomposition: The starting material or the desired product might be unstable under the reaction conditions.

  • Troubleshooting:

    • Stoichiometry of NBS: Carefully control the amount of NBS used. Start with 1.0 to 1.1 equivalents and monitor the reaction closely by TLC.

    • Gradual Addition: Add the NBS portion-wise or as a solution in the reaction solvent to maintain a low concentration and improve selectivity.

    • Purification: Flash chromatography is often necessary to separate the desired monobrominated product from starting material and side products.[3] A gradient elution system (e.g., hexanes/ethyl acetate) is typically effective.

Question 3: The purification of this compound by column chromatography is difficult. Are there any tips?

Purification can be challenging due to the polarity of the compound and the potential for closely eluting impurities.

  • Troubleshooting Purification:

    • Solvent System: Experiment with different solvent systems for your column. Adding a small amount of a more polar solvent like methanol to your ethyl acetate/hexanes mixture can sometimes improve separation. A small amount of triethylamine can be added to the eluent to reduce tailing if your compound is basic.

    • Alternative Purification Methods:

      • Crystallization: If the crude product is a solid, attempting to crystallize it from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be an effective purification method.

      • Preparative HPLC: For difficult separations, preparative HPLC can be a powerful tool to obtain highly pure material.[4]

Frequently Asked Questions (FAQs)

What is the typical synthetic route for this compound?

The synthesis generally involves a two-step process:

  • Cyclization: Condensation of 3-amino-6-chloropyridazine with a suitable α-haloketone bearing the methyl ester functionality.

  • Bromination: Regioselective bromination at the C3 position of the imidazo[1,2-b]pyridazine ring system, typically using N-bromosuccinimide (NBS).

A visual representation of a general synthetic pathway is provided below.

Synthesis_Pathway cluster_0 Step 1: Cyclization cluster_1 Step 2: Bromination 3-amino-6-chloropyridazine 3-amino-6-chloropyridazine Imidazo[1,2-b]pyridazine_core Methyl imidazo[1,2-b]pyridazine-6-carboxylate 3-amino-6-chloropyridazine->Imidazo[1,2-b]pyridazine_core Condensation alpha-haloketone alpha-haloketone alpha-haloketone->Imidazo[1,2-b]pyridazine_core Final_Product This compound Imidazo[1,2-b]pyridazine_core->Final_Product Electrophilic Aromatic Substitution NBS N-Bromosuccinimide (NBS) NBS->Final_Product

Caption: General synthetic pathway for this compound.

Are there any alternative brominating agents I can use?

While NBS is the most common and generally effective reagent, other brominating agents could be considered, though they may offer less selectivity.

ReagentPotential AdvantagesPotential Disadvantages
Bromine (Br₂) InexpensiveHighly corrosive and toxic, can lead to over-bromination and other side reactions.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) Solid, easier to handle than Br₂Can still lead to over-bromination.
What are some key considerations for scaling up this synthesis?

Scaling up a reaction can introduce new challenges.

  • Heat Transfer: The cyclization step is often exothermic. Ensure your reaction vessel allows for efficient heat dissipation to maintain the desired temperature.

  • Mixing: Efficient stirring is crucial, especially during the addition of reagents, to ensure homogeneity and prevent localized overheating or high concentrations of reagents.

  • Work-up and Purification: Extractions and filtrations can become more time-consuming. Ensure you have appropriately sized equipment. Column chromatography can be challenging on a large scale, so optimizing for a crystalline product is highly advantageous.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of the Imidazo[1,2-b]pyridazine Core

This protocol is a general guideline and may require optimization for your specific substrate.

  • To a solution of 3-amino-6-chloropyridazine (1.0 eq) in ethanol, add the appropriate α-haloketone (1.0-1.2 eq) and sodium bicarbonate (2.0-3.0 eq).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: General Procedure for the Bromination of the Imidazo[1,2-b]pyridazine Core

This protocol is a general guideline and may require optimization.

  • Dissolve the Methyl imidazo[1,2-b]pyridazine-6-carboxylate (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or chloroform.

  • Protect the reaction from light by wrapping the flask in aluminum foil.

  • Add N-bromosuccinimide (NBS) (1.0-1.1 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, wash the reaction mixture with aqueous sodium thiosulfate solution to quench any remaining NBS, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3]

Logical Troubleshooting Workflow

If you are experiencing low yields, follow this logical workflow to diagnose the issue.

Troubleshooting_Workflow Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Starting_Materials Verify Purity of Starting Materials (3-amino-6-chloropyridazine, α-haloketone, NBS) Low_Yield->Check_Starting_Materials Analyze_Cyclization Analyze Cyclization Step (TLC/LCMS) Check_Starting_Materials->Analyze_Cyclization Incomplete_Reaction Incomplete Reaction? Analyze_Cyclization->Incomplete_Reaction Multiple_Products Multiple Products? Analyze_Cyclization->Multiple_Products Optimize_Cyclization Optimize Cyclization: - Adjust Base - Change Solvent - Vary Temperature/Time Incomplete_Reaction->Optimize_Cyclization Multiple_Products->Optimize_Cyclization Analyze_Bromination Analyze Bromination Step (TLC/LCMS) Optimize_Cyclization->Analyze_Bromination Incomplete_Bromination Incomplete Reaction? Analyze_Bromination->Incomplete_Bromination Multiple_Bromination_Products Multiple Products? Analyze_Bromination->Multiple_Bromination_Products Optimize_Bromination Optimize Bromination: - Use Fresh NBS - Control Stoichiometry - Add NBS Slowly - Protect from Light Incomplete_Bromination->Optimize_Bromination Multiple_Bromination_Products->Optimize_Bromination Purification_Issues Review Purification Method Optimize_Bromination->Purification_Issues Optimize_Purification Optimize Purification: - Different Column Solvents - Attempt Crystallization - Consider Prep-HPLC Purification_Issues->Optimize_Purification Success Improved Yield Optimize_Purification->Success

Caption: A step-by-step workflow for troubleshooting low yields.

References

Technical Support Center: Purification of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this and related heterocyclic compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of this key synthetic intermediate.

Introduction to the Chemistry of this compound

This compound is a versatile heterocyclic compound, often used as a building block in the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active agents.[1][2] The presence of a bromine atom at the 3-position and a methyl ester at the 6-position provides two reactive sites for further functionalization, for instance, through cross-coupling reactions.[2]

The purification of this compound can be challenging due to the presence of structurally similar impurities from the synthesis, its potential for degradation under certain conditions, and its specific solubility profile. This guide will walk you through the most common purification techniques and provide solutions to frequently encountered problems.

Troubleshooting and FAQs

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Column Chromatography

Question 1: I am getting poor separation between my product and an impurity during column chromatography on silica gel. What should I do?

Answer: Poor separation is a common issue. Here’s a systematic approach to troubleshoot it:

  • Optimize the Solvent System: The choice of eluent is critical. If you are using a standard hexane/ethyl acetate system and observing co-elution, consider the following:

    • Change the Polarity Gradient: If your compound and the impurity have very similar polarities, a shallow gradient or even isocratic elution might provide better resolution.

    • Introduce a Different Solvent: Solvents with different selectivities can alter the elution order. For instance, replacing ethyl acetate with dichloromethane or adding a small amount of methanol can significantly change the separation. A solvent system of dichloromethane/methanol is a common alternative for heterocyclic compounds.

    • Add a Modifier: For basic heterocyclic compounds that may interact strongly with the acidic silica gel, adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent can improve peak shape and separation.

  • Dry Loading vs. Wet Loading: If your compound is not very soluble in the initial eluent, consider dry loading. This involves adsorbing your crude product onto a small amount of silica gel, evaporating the solvent, and then loading the dry powder onto the column. This technique often results in sharper bands and better separation.

  • Column Dimensions and Packing:

    • Ensure your column is packed uniformly without any cracks or air bubbles.

    • A longer, narrower column will generally provide better resolution than a short, wide one.

    • Do not overload the column. A good rule of thumb is to load an amount of crude material that is 1-5% of the mass of the silica gel.

Question 2: My compound is not eluting from the silica gel column, even with a high concentration of polar solvent. What is happening?

Answer: This issue, known as irreversible adsorption, can occur for several reasons:

  • Strong Interaction with Silica: The imidazo[1,2-b]pyridazine core contains nitrogen atoms that can be basic and interact strongly with the acidic sites on silica gel.

  • Compound Degradation: Your compound might be degrading on the silica gel. To check for this, you can perform a simple stability test: spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any new spots appear.

Solutions:

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina. Alternatively, for highly polar compounds, reversed-phase chromatography (C18 silica) with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be very effective.

  • Deactivate the Silica Gel: You can pre-treat the silica gel with a solution of your eluent containing a small amount of triethylamine to neutralize the acidic sites before packing the column.

Question 3: I see streaking of my compound on the TLC plate and the column. How can I fix this?

Answer: Streaking is often caused by the acidic nature of silica gel interacting with basic compounds. As mentioned before, adding a small amount of triethylamine or ammonia in methanol to your eluent system can significantly reduce streaking and lead to sharper spots and peaks.

Recrystallization

Question 1: I am having trouble finding a suitable solvent for the recrystallization of this compound.

Answer: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.

  • Solvent Screening: You will need to perform a systematic solvent screen. Test small amounts of your crude product in various solvents of differing polarities (e.g., hexanes, ethyl acetate, ethanol, isopropanol, acetonitrile, toluene).

  • Solvent Mixtures: If a single solvent is not effective, a two-solvent system can be very powerful. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "poor" solvent until you see persistent cloudiness. Then, add a drop or two of the "good" solvent to redissolve the solid and allow it to cool slowly. A common mixture for compounds like this could be ethanol/water or dichloromethane/hexane.

Question 2: My compound is not crystallizing out of the solution upon cooling.

Answer: If crystals do not form, the solution may be supersaturated or not concentrated enough.

  • Induce Crystallization:

    • Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution. The small scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of the pure product, add a tiny crystal to the solution to act as a seed for crystallization.

    • Reduce the Volume: Carefully evaporate some of the solvent to increase the concentration of your compound.

    • Cool to a Lower Temperature: Place the flask in an ice bath or a refrigerator to further decrease the solubility.

Question 3: The purity of my compound did not improve significantly after recrystallization.

Answer: This can happen if the impurities have very similar solubility properties to your product or if they co-crystallize.

  • Re-evaluate the Solvent System: Try a different solvent or solvent mixture.

  • Consider a Preliminary Purification Step: If your crude material is very impure, a quick filtration through a plug of silica gel to remove the most polar or non-polar impurities before recrystallization can be beneficial.

  • Second Recrystallization: A second recrystallization from a different solvent system may be necessary to achieve the desired purity.

Extraction and Washing

Question 1: I am observing an emulsion during the aqueous workup. How can I break it?

Answer: Emulsions are common when dealing with heterocyclic compounds which can act as surfactants.

  • Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous layer and helps to break the emulsion.

  • Gentle Inversion: Instead of vigorous shaking, gently invert the separatory funnel multiple times.

  • Filtration: Pass the emulsified layer through a pad of Celite or glass wool.

Question 2: What are the common impurities I should be trying to remove during the synthesis and purification of this compound?

Answer: Without a specific synthetic protocol, we can anticipate potential impurities based on common synthetic routes for imidazo[1,2-b]pyridazines. A likely synthesis involves the cyclization of a substituted aminopyridazine with a bromo-carbonyl compound.

  • Unreacted Starting Materials: Such as the aminopyridazine precursor and the bromo-carbonyl reagent.

  • Over-brominated or Under-brominated Species: Depending on the bromination step.

  • Hydrolyzed Ester: The methyl ester could be hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic conditions for a prolonged period, especially at elevated temperatures.

  • Isomeric Byproducts: Depending on the regioselectivity of the cyclization reaction.

A thorough washing of the organic layer with a mild base (like saturated sodium bicarbonate solution) can help remove acidic impurities, while a wash with a mild acid (like dilute HCl) can remove basic impurities. Always follow with a water wash to remove any residual acid or base.

Experimental Protocols

Protocol 1: Column Chromatography on Silica Gel
  • Preparation of the Column:

    • Select a glass column of appropriate size.

    • Pack the column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexane). Ensure there are no air bubbles or cracks in the packing.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane). Carefully apply the solution to the top of the column.

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the column.

  • Elution:

    • Start with a non-polar eluent system (e.g., 100% hexanes or a hexane/ethyl acetate mixture of low polarity).

    • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

    • Collect fractions and monitor the elution of your product by TLC.

  • Fraction Analysis and Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Recrystallization
  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot recrystallization solvent (or solvent mixture) to just dissolve the solid.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • If necessary, further cool the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.

  • Drying:

    • Dry the purified crystals under vacuum to remove any residual solvent.

Data Summary

PropertyValueSource
Molecular Formula C8H6BrN3O2BOC Sciences[]
Molecular Weight 256.06 g/mol BOC Sciences[]
CAS Number 1234616-07-9Sunway Pharm Ltd.[4]

Visualizations

General Purification Workflow

PurificationWorkflow Crude Crude Product Column Column Chromatography Crude->Column Analysis Purity Analysis (TLC, NMR, etc.) Column->Analysis Impure Impure Fractions Column->Impure Recrystallization Recrystallization Pure Pure Product Recrystallization->Pure Analysis->Recrystallization <95% Pure Analysis->Pure >95% Pure

Caption: A general workflow for the purification of this compound.

Troubleshooting Logic for Column Chromatography

ChromatographyTroubleshooting start Poor Separation solvent Optimize Solvent System start->solvent modifier Add Modifier (e.g., Et3N) solvent->modifier Streaking/Basic Compound stationary_phase Change Stationary Phase solvent->stationary_phase Irreversible Adsorption loading Optimize Loading Technique solvent->loading success Good Separation modifier->success stationary_phase->success loading->success

References

Technical Support Center: Suzuki Coupling of 3-Bromoimidazo[1,2-b]pyridazines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic chemists. This guide provides in-depth troubleshooting advice and practical solutions for common challenges encountered during the Suzuki-Miyaura cross-coupling of 3-bromoimidazo[1,2-b]pyridazines. As a privileged scaffold in medicinal chemistry, understanding the nuances of its functionalization is critical for accelerating drug discovery programs. This document is structured to help you diagnose problems, understand the underlying chemical principles, and implement effective solutions in your laboratory.

Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently observed problems during the Suzuki coupling of 3-bromoimidazo[1,2-b]pyridazines. We focus on a problem-solution format, explaining the causality behind each recommendation.

Problem 1: Low or No Yield of the Desired Coupled Product

A low or nonexistent yield of the target molecule with significant recovery of starting material is the most common issue. This typically points to an inefficient catalytic cycle.

Potential Causes & Recommended Solutions:

  • Inefficient Oxidative Addition: The C-Br bond at the 3-position of the imidazo[1,2-b]pyridazine ring is on an electron-deficient system, which should facilitate oxidative addition.[1] However, if the reaction is sluggish, the catalyst system may be suboptimal.

    • Solution 1: Enhance Catalyst Reactivity. Switch from standard ligands like PPh₃ to more electron-rich and bulky phosphine ligands. Buchwald biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are industry standards for challenging couplings as they promote the oxidative addition step.[2]

    • Solution 2: Use a Pre-activated Catalyst. Instead of generating the Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, consider using a stable Pd(0) precatalyst like Pd₂(dba)₃ or a dedicated Buchwald precatalyst (e.g., XPhos Pd G3). This ensures a higher concentration of the active catalyst from the start.[3]

  • Catalyst Inhibition/Deactivation: The Lewis basic nitrogen atoms of the imidazo[1,2-b]pyridazine core can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4]

    • Solution 1: Employ Bulky Ligands. Sterically hindered ligands can create a protective pocket around the palladium center, preventing the heteroaryl substrate from binding in a non-productive, inhibitory manner.[3]

    • Solution 2: Consider Additives. In some refractory heteroaryl couplings, the addition of trimethyl borate has been shown to prevent catalyst poisoning by the heteroatomic units.[4]

  • Poor Reagent Quality or Reaction Setup:

    • Solution 1: Verify Boronic Acid/Ester Integrity. Boronic acids can degrade on storage. Verify their purity by NMR. If protodeboronation is suspected, consider using more stable boronic esters, such as pinacol or MIDA esters.[5][6]

    • Solution 2: Ensure Rigorous Inert Conditions. The catalytic cycle is sensitive to oxygen. Ensure the reaction vessel is properly purged with an inert gas (Argon or Nitrogen) and that solvents are adequately degassed. Subsurface sparging with an inert gas is highly effective.[2][7]

Problem 2: Significant Formation of the Protodebrominated Byproduct (Imidazo[1,2-b]pyridazine)

Observation of the parent imidazo[1,2-b]pyridazine scaffold indicates that the bromine atom is being replaced by a hydrogen atom.

Potential Causes & Recommended Solutions:

  • Mechanism: This side reaction, known as hydrodehalogenation or protodebromination, can occur at several points in the catalytic cycle. It is often facilitated by trace water or other proton sources and can be promoted by certain bases or catalyst systems. In a related imidazopyrazine system, this was observed as a major byproduct.[8]

    • Solution 1: Optimize the Base. Strong, aggressive bases, particularly hydroxides, in the presence of water can accelerate this side reaction. Switch to a milder base like potassium carbonate (K₂CO₃) or a non-hydroxide base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄).[2][8]

    • Solution 2: Use Anhydrous Conditions. While many Suzuki protocols use aqueous mixtures, if protodebromination is severe, switching to strictly anhydrous conditions can be beneficial.[4] Ensure solvents are thoroughly dried before use.

    • Solution 3: Accelerate the Productive Coupling. The goal is to have the desired cross-coupling reaction outpace the undesired protodebromination. Using a more active catalyst system (e.g., a bulky, electron-rich ligand) that promotes rapid oxidative addition and reductive elimination can minimize the lifetime of intermediates susceptible to protonolysis.[9]

Problem 3: Boronic Acid Homocoupling (Biaryl Byproduct Formation)

The formation of a symmetrical biaryl, derived from the coupling of two boronic acid molecules, is another common side reaction.

Potential Causes & Recommended Solutions:

  • Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids, often mediated by Pd(II) species.[7][10]

    • Solution: Rigorous Degassing. This is the most critical factor. Degas all solvents and the reaction mixture thoroughly. A common method is to perform three vacuum/inert gas backfill cycles.[2]

  • Use of Pd(II) Precatalysts: Pd(II) sources like Pd(OAc)₂ can be reduced to the active Pd(0) catalyst by the homocoupling of two boronic acid molecules.[10] If this process is too efficient relative to the main catalytic cycle, significant homocoupling byproduct will be observed.

    • Solution: Use a Pd(0) Source. Start with a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to minimize the pathway that relies on homocoupling for catalyst activation.[11]

FAQs: Key Experimental Parameters

Q1: Which catalyst and ligand system should I start with for 3-bromoimidazo[1,2-b]pyridazine?

For a robust starting point, a combination of a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand is highly recommended. A typical go-to system would be Pd₂(dba)₃ with SPhos or XPhos . Alternatively, using an integrated precatalyst like SPhos Pd G4 simplifies setup and ensures the correct ligand-to-metal ratio. These systems are designed to overcome the challenges often seen with heteroaryl halides.[2][4]

Q2: How do I select the optimal base and solvent?

The choice is often interdependent. For this substrate, a moderately strong, non-nucleophilic base is ideal.

  • Bases: Potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are excellent starting points. Cesium carbonate (Cs₂CO₃) is often more effective but also more expensive.[2]

  • Solvents: A mixture of an ethereal solvent and water (e.g., 1,4-Dioxane/H₂O or DME/H₂O in a 4:1 ratio) is standard and generally effective. The water is crucial for dissolving the inorganic base and facilitating the transmetalation step.[12] If side reactions involving water are problematic, consider anhydrous systems with a soluble base like potassium trimethylsilanolate (TMSOK) in a solvent like THF or Toluene.[4]

Q3: My reaction mixture turns black immediately. Is this normal?

Yes, it is very common for Suzuki coupling reaction mixtures to turn dark brown or black. This is usually indicative of the formation of palladium(0) nanoparticles ("Pd black"). While it can sometimes signal catalyst decomposition, it does not necessarily mean the reaction has failed. Many high-yielding reactions proceed from a black mixture.[13] However, if the precipitation is rapid and accompanied by a complete lack of product formation, it may indicate catalyst death, which can be addressed by changing the ligand or ensuring stricter inert conditions.

Visualizing the Reaction and Its Challenges
The Suzuki-Miyaura Catalytic Cycle

The core process involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. Understanding this cycle is fundamental to troubleshooting.[14][15]

Suzuki_Cycle Pd0 L-Pd(0) Active Catalyst OxAdd L-Pd(II)(Ar¹)(X) Pd0->OxAdd Oxidative Addition Trans L-Pd(II)(Ar¹)(Ar²) OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination prod Ar¹-Ar² (Product) Trans->prod sub1 Ar¹-X (3-bromoimidazo[1,2-b]pyridazine) sub1->OxAdd sub2 Ar²-B(OR)₂ (Boronic Acid/Ester) sub2->Trans base Base base->Trans

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Competing Side Reaction Pathways

The desired catalytic cycle is often in competition with unproductive pathways that consume starting materials and reduce yield.

Side_Reactions cluster_main Desired Suzuki Cycle Pd0 Pd(0) OxAdd Ar¹-Pd(II)-Br Pd0->OxAdd Ar¹-Br Trans Ar¹-Pd(II)-Ar² OxAdd->Trans Ar²-B(OR)₂ Proto Protodebromination (Ar¹-H) OxAdd->Proto [H⁺] source (e.g., H₂O) Trans->Pd0 Product (Ar¹-Ar²) Homo Homocoupling (Ar²-Ar²) BoronicAcid Ar²-B(OR)₂ BoronicAcid->Homo O₂ / Pd(II)

Caption: Key side reactions competing with the main Suzuki catalytic cycle.

Validated Experimental Protocol

This protocol provides a reliable starting point for the Suzuki coupling of 3-bromoimidazo[1,2-b]pyridazine with a generic arylboronic acid.

Reagents & Equipment:

  • 3-bromoimidazo[1,2-b]pyridazine

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol%)

  • SPhos (4.5 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (2.5 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

  • Schlenk flask or microwave vial, magnetic stir bar, inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add 3-bromoimidazo[1,2-b]pyridazine (1.0 eq), the arylboronic acid (1.2 eq), K₃PO₄ (2.5 eq), Pd₂(dba)₃ (0.02 eq), and SPhos (0.045 eq).[2]

  • Inert Atmosphere: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed.[2]

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water. To degas, bubble an inert gas through the solvent mixture for 15-20 minutes. Add the degassed solvent to the reaction flask via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 4-16 hours.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-aryl-imidazo[1,2-b]pyridazine.

Troubleshooting Flowchart

Use this decision tree to systematically diagnose and solve issues with your reaction.

Troubleshooting_Flowchart start Start: Low Conversion or Yield check_sm Starting Material (SM) Recovered? start->check_sm check_byproducts Major Byproducts Observed? check_sm->check_byproducts sm_yes sol_decomp Lower Reaction Temperature Screen Different Solvents check_sm->sol_decomp sm_no sol_catalyst Improve Catalyst System: - Use bulky/e⁻-rich ligand (SPhos) - Use Pd(0) precatalyst - Increase temperature check_byproducts->sol_catalyst byproduct_no sol_proto Issue: Protodebromination Solution: - Use milder base (K₂CO₃) - Ensure anhydrous conditions - Use faster catalyst check_byproducts->sol_proto byproduct_yes sol_homo Issue: Homocoupling Solution: - Rigorously exclude O₂ - Use Pd(0) source instead of Pd(II) check_byproducts->sol_homo byproduct_yes sm_yes Yes sm_no No (Decomposition) byproduct_yes Yes byproduct_no No (Complex Mixture) sol_conditions Improve Conditions: - Re-degas solvents rigorously - Check reagent purity - Use fresh reagents sol_catalyst->sol_conditions

Caption: A step-by-step flowchart for troubleshooting failed reactions.

References

How to improve solubility of imidazo[1,2-b]pyridazine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Overcoming Solubility Challenges in Research and Development

Welcome to the technical support center for researchers working with imidazo[1,2-b]pyridazine derivatives. This guide, structured as a series of frequently asked questions and troubleshooting scenarios, is designed to provide you, our fellow scientists and drug development professionals, with actionable strategies and the underlying scientific principles to address one of the most common hurdles for this chemical class: poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why do many imidazo[1,2-b]pyridazine derivatives exhibit poor solubility?

The imidazo[1,2-b]pyridazine scaffold, while a versatile and privileged structure in medicinal chemistry, is inherently heteroaromatic and often forms part of a larger, rigid molecule.[1][2] Many potent derivatives developed as kinase inhibitors or for other therapeutic targets are lipophilic and possess a high melting point, indicative of a stable, crystalline structure.[3][4] This combination of high lipophilicity (high logP) and high crystal lattice energy means that a significant amount of energy is required to break the crystal lattice and solvate the individual molecules in an aqueous medium, resulting in low solubility.

Q2: What are the primary strategic approaches to improving the solubility of these derivatives?

There are three main pillars for addressing solubility issues, which can be pursued independently or in combination. The optimal choice depends on the development stage of your compound.

  • Structural Modification (Medicinal Chemistry Approach): In early-stage drug discovery (lead optimization), the chemical structure of the active pharmaceutical ingredient (API) itself is altered to enhance its physicochemical properties.[3] This involves adding or modifying functional groups to increase polarity or disrupt crystallinity.

  • Solid Form Engineering (Preformulation Approach): This involves modifying the solid state of the API without changing its covalent structure. The goal is to create a form with more favorable dissolution characteristics. Key techniques include salt formation and cocrystallization.[3][5]

  • Formulation Development (Pharmaceutics Approach): This strategy modifies the drug product by combining the API with excipients that enhance its solubility or dissolution rate. This is common for late-stage candidates and includes techniques like creating amorphous solid dispersions, using lipid-based formulations, and particle size reduction.[6][7][8]

G cluster_0 Solubility Enhancement Strategy cluster_1 Primary Approaches cluster_2 Specific Techniques API Poorly Soluble Imidazo[1,2-b]pyridazine API A Structural Modification (Lead Optimization) API->A B Solid Form Engineering (Preformulation) API->B C Formulation Development (Pharmaceutics) API->C A1 Add Polar Groups (-OH, -COOH) A->A1 A2 Reduce cLogP A->A2 A3 Enable Intramolecular H-Bonds A->A3 B1 Salt Formation B->B1 B2 Cocrystallization B->B2 C1 Amorphous Solid Dispersions C->C1 C2 Lipid-Based Formulations C->C2 C3 Particle Size Reduction C->C3

Caption: Decision workflow for improving imidazo[1,2-b]pyridazine solubility.

Troubleshooting Guide

This section addresses specific experimental issues with practical, step-by-step solutions.

Issue 1: My compound shows high in-vitro potency but poor and variable absorption in preclinical animal studies.

This is a classic challenge often rooted in low aqueous solubility limiting the dissolution rate in the gastrointestinal (GI) tract.[3] Before the compound can be absorbed, it must first dissolve.

Solution A: Enhance Dissolution Rate via Salt or Cocrystal Formation

This is a primary strategy for improving the physicochemical properties of the API itself. By creating a new solid form with a different crystal lattice, you can significantly improve the dissolution rate and achieve higher transient concentrations in solution.[5]

A compelling case study involves the antimalarial imidazopyridazine drug lead MMV652103, which suffered from low aqueous solubility. Researchers successfully used cocrystallization and salt formation to dramatically improve its dissolution properties.[3][5]

Data Summary: Solid Forms of MMV652103

Solid FormCoformer/CounterionMolar Ratio (API:Coformer)Fold Increase in Max Concentration (Cmax)
Cocrystal 1Adipic Acid2:1~5.6x
Cocrystal 2Glutaric Acid2:1~4.6x
SaltMalonic Acid1:1~5.1x
Compared to the untreated API in fasted-state simulated intestinal fluid.[5]
Experimental Protocol 1: Cocrystal Screening via Liquid-Assisted Grinding (LAG)

This protocol describes a common, efficient method for screening cocrystal formation.

Objective: To screen for new cocrystal forms of a target imidazo[1,2-b]pyridazine derivative with improved solubility.

Materials:

  • Imidazo[1,2-b]pyridazine API

  • A selection of pharmaceutically acceptable coformers (e.g., dicarboxylic acids like adipic, glutaric, fumaric; see GRAS list).[5]

  • Grinding mill (e.g., ball mill or vibratory shaker) with stainless steel or zirconia grinding jars and balls.

  • Small amount of a wetting solvent (e.g., acetonitrile, ethanol, nitromethane).

  • Spatula, balance, vials.

  • Characterization equipment: Powder X-ray Diffractometer (PXRD), Differential Scanning Calorimeter (DSC).

Methodology:

  • Stoichiometric Weighing: Accurately weigh the API and a selected coformer in a defined stoichiometric ratio (e.g., 1:1, 2:1, or 1:2 molar ratio). Place the powder mixture into a grinding jar.

  • Liquid Addition: Add a minimal amount of the grinding liquid (typically 10-20 µL per 100 mg of solid). The mixture should be damp, not a slurry.

  • Grinding: Place the jar in the mill and grind for a set period (e.g., 30-60 minutes) at a specified frequency (e.g., 20-30 Hz).

  • Isolation: After grinding, open the jar in a fume hood, allow the residual solvent to evaporate, and collect the resulting powder.

  • Primary Characterization (PXRD): Analyze the resulting powder by PXRD. A new, unique diffraction pattern that is different from the patterns of the starting API and coformer indicates the formation of a new solid phase, likely a cocrystal.

  • Thermal Analysis (DSC): Perform DSC analysis. The appearance of a single, sharp melting point different from the starting materials further confirms the formation of a new crystalline form.

  • Solubility & Dissolution Testing: For promising new forms, perform solubility studies in relevant media (e.g., water, simulated gastric or intestinal fluid) to compare their performance against the pure API.[5]

Issue 2: Salt or cocrystal formation is not feasible, or the improvement is insufficient.

For non-ionizable compounds, salt formation is not an option.[6] In other cases, a suitable cocrystal may not be found. Here, formulation-based approaches are the next logical step.

Solution B: Formulation as an Amorphous Solid Dispersion (ASD)

By converting the crystalline API into an amorphous state and dispersing it at a molecular level within a hydrophilic polymer, you can bypass the crystal lattice energy barrier.[3] When the ASD is exposed to an aqueous environment, the polymer dissolves rapidly, releasing the drug as fine particles with a high surface area, which dramatically enhances the dissolution rate.[3]

G cluster_0 Step 1: Preparation cluster_1 Step 2: Processing cluster_2 Step 3: Characterization A Dissolve API & Polymer in Common Solvent B Evaporate Solvent (e.g., Rotary Evaporator) A->B C Final Drying (Vacuum Oven) B->C D Pulverize and Sieve to Uniform Powder C->D E Confirm Amorphous Nature (PXRD shows halo pattern) D->E F Verify Single Glass Transition (DSC analysis)

Caption: Workflow for preparing an amorphous solid dispersion.

Experimental Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

Objective: To prepare an ASD of an imidazo[1,2-b]pyridazine derivative to improve its dissolution rate.

Materials:

  • Imidazo[1,2-b]pyridazine API.

  • Hydrophilic polymer carrier (e.g., Polyvinylpyrrolidone (PVP), Hydroxypropyl Methylcellulose (HPMC), Soluplus®).

  • A volatile solvent that dissolves both the API and the carrier (e.g., methanol, acetone, dichloromethane).[3]

  • Rotary evaporator or hot plate with magnetic stirrer.

  • Round-bottom flask or evaporation dish.

  • Vacuum oven or desiccator.

Methodology:

  • Ratio Selection: Choose the desired drug-to-carrier weight ratios for preparation (e.g., 1:1, 1:3, 1:9 w/w). Start with a higher polymer ratio to ensure amorphization.

  • Dissolution: Accurately weigh and dissolve the API and polymer carrier in a sufficient volume of the common solvent in a round-bottom flask.[3] Ensure a clear solution is formed.

  • Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C). Continue until a dry, solid film or powder is formed on the flask wall.[3]

  • Final Drying: Transfer the solid dispersion to a vacuum oven or desiccator for at least 24 hours to ensure the complete removal of any residual solvent.[3]

  • Processing: Scrape the dried solid dispersion from the flask. If necessary, gently pulverize it using a mortar and pestle and sieve to obtain a uniform powder.[3]

  • Characterization: Use PXRD and DSC to confirm the amorphous nature of the drug within the dispersion. The absence of sharp crystalline peaks in the PXRD pattern and the presence of a single glass transition temperature (Tg) in the DSC thermogram confirm a successful ASD.

Issue 3: My compound has poor permeability in Caco-2 assays despite structural modifications for solubility.

Sometimes, increasing polarity to improve solubility can negatively impact membrane permeability. A delicate balance is required.

Solution C: Medicinal Chemistry Strategy - Intramolecular Hydrogen Bonding

An advanced medicinal chemistry strategy is to design molecules capable of forming intramolecular hydrogen bonds (IMHBs). These IMHBs can shield polar functional groups, reducing the molecule's polar surface area and effective hydrogen bond donor count in a nonpolar environment (like a cell membrane), thus enhancing permeability.

In a series of imidazo[1,2-b]pyridazine Tyk2 JH2 inhibitors, researchers found that replacing a cyano group with a solubilizing carbinol led to a significant loss of Caco-2 permeability.[4] However, introducing an N1-(2-pyridyl) group on an adjacent ring resulted in much-enhanced permeability. This was attributed to the formation of IMHBs, which was later confirmed by single-crystal X-ray analysis.[4] This strategy effectively "hides" the polarity of the molecule during membrane transit, improving its absorption profile without sacrificing its inherent activity.

References

Technical Support Center: Stability and Handling of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate (CAS No. 1234616-07-9). This document is designed for researchers, medicinal chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. The imidazo[1,2-b]pyridazine scaffold is a privileged core in medicinal chemistry, forming the basis of numerous therapeutic agents, including the FDA-approved kinase inhibitor ponatinib.[1][2][3]

The synthetic utility of this compound stems directly from its reactive sites: the C-3 bromo substituent, ideal for cross-coupling reactions, and the C-6 methyl ester, available for further modification.[1][4] However, this inherent reactivity can also be a source of instability if the compound is not handled or stored correctly. This guide provides in-depth answers to common questions, troubleshooting advice for experimental challenges, and validated protocols to ensure the integrity of your material and the reproducibility of your results.

Frequently Asked Questions (FAQs): Compound Integrity and Storage
Q1: What are the key structural features of this compound that influence its stability?

The stability of this compound is governed by three primary structural features:

  • The C-3 Bromo Substituent: The C-Br bond on the electron-rich imidazole ring is activated for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira).[1] This activation, however, also makes it the most likely site for degradation, primarily through reductive debromination, especially in the presence of trace metals, bases, or reducing agents.

  • The C-6 Methyl Ester: The ester group is susceptible to hydrolysis under either acidic or basic conditions, which would yield the corresponding carboxylic acid. This is a critical consideration during reactions that require strong bases or aqueous workups.

  • The Imidazo[1,2-b]pyridazine Core: This nitrogen-containing heterocyclic system has basic sites that can be protonated in acidic media. While the core itself is generally robust, protonation can alter the electronic properties of the molecule and potentially accelerate the degradation of its substituents.

Q2: What are the definitive recommended storage conditions for the solid compound?

To ensure long-term stability and prevent degradation, the solid material should be stored under a specific set of conditions, drawing from best practices for handling bromo-organic compounds.[5]

ParameterRecommendationRationale
Temperature 2–8 °CReduces the rate of potential solid-state decomposition reactions.
Atmosphere Inert Gas (Argon or Nitrogen)Prevents slow oxidation and reactions with atmospheric moisture.[6]
Light Amber, tightly sealed vialProtects against potential photodegradation, as the C-Br bond can be light-sensitive.[5]
Moisture Dry/Desiccated EnvironmentMinimizes the risk of hydrolysis of the methyl ester group.
Q3: How should I prepare stock solutions? Which solvents are best for stability?

The choice of solvent is critical for maintaining the integrity of the compound in solution.

  • Recommended for Long-Term Storage (> 1 week): Anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are preferred. Prepare solutions under an inert atmosphere, use screw-cap vials with PTFE-lined septa, and store at -20°C.

  • Recommended for Immediate Use (< 72 hours): Anhydrous ethers like 1,4-Dioxane or Tetrahydrofuran (THF) are suitable for reaction setups but are not recommended for long-term storage due to the potential for peroxide formation and lower stability.

  • Solvents to Avoid for Storage: Protic solvents (e.g., methanol, ethanol, water) should be avoided for preparing stock solutions as they can directly participate in the hydrolysis of the ester. Chlorinated solvents (e.g., Dichloromethane, Chloroform) may contain acidic impurities that can accelerate degradation and are not recommended for storage.[5]

Q4: My solution turned slightly yellow after a few days at room temperature. What does this indicate?

A color change, typically to yellow or brown, is a common indicator of degradation. This is often due to minor decomposition, potentially involving the bromo-substituent. If this occurs, it is crucial to re-analyze the purity of the solution by LC-MS or ¹H NMR before use to quantify the extent of degradation and identify any major impurities. Storing solutions under the recommended conditions (cold, dark, inert atmosphere) will significantly mitigate this issue.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during experiments, linking them to potential stability issues and providing clear, actionable solutions.

Issue 1: Inconsistent Yields in Suzuki-Miyaura Cross-Coupling Reactions
  • Problem: You are performing a Suzuki-Miyaura coupling at the C-3 position, but the reaction yield is variable or lower than expected, and you observe significant starting material recovery or formation of a debrominated side product.

  • Potential Cause A: Degradation of Starting Material. The most common cause is the use of partially degraded starting material. If the compound has undergone debromination during storage, that portion of the material is inert to the cross-coupling conditions.

    • Solution: Always verify the purity of your this compound vial before use, especially if it is an older batch or has been stored improperly. A quick LC-MS analysis is highly recommended.

  • Potential Cause B: Hydrolysis During Reaction. The basic conditions required for the coupling (e.g., Na₂CO₃, K₃PO₄ in aqueous mixtures) can cause concurrent hydrolysis of the methyl ester to the less soluble carboxylic acid, which may complicate purification or affect reaction kinetics.[1]

    • Solution: Use meticulously anhydrous solvents and reagents where possible. Opt for milder bases like K₃PO₄ or Cs₂CO₃ over stronger, more hydrolytic bases. Minimize reaction time and temperature to the lowest effective levels.

Issue 2: An Unexpected Peak Appears in the LC-MS Analysis of My Stock Solution
  • Problem: When analyzing your stock solution in DMSO, you observe the expected peak for your compound (MW: 256.06 g/mol ) along with a new, significant peak at a lower mass.[]

  • Potential Cause: Reductive Debromination. The most likely impurity is the debrominated analog, Methyl imidazo[1,2-b]pyridazine-6-carboxylate, which has a molecular weight of approximately 177.17 g/mol . This occurs from slow degradation, potentially catalyzed by light or trace impurities in the solvent.

    • Solution: Prepare fresh stock solutions more frequently. Store them strictly at -20°C or -80°C in amber vials and purge the headspace with an inert gas before sealing. If a solution shows >5% of the debrominated species, it should be discarded for quantitative applications.

Visual Guides: Degradation Pathways and Troubleshooting Workflow

The following diagrams illustrate the primary degradation pathways and a logical workflow for troubleshooting experimental issues related to compound stability.

main This compound (MW: 256.06) hydrolysis 3-bromoimidazo[1,2-b]pyridazine-6-carboxylic acid (MW: 242.03) main->hydrolysis H⁺ or OH⁻ (Moisture/Base/Acid) -CH₃OH debromination Methyl imidazo[1,2-b]pyridazine-6-carboxylate (MW: 177.17) main->debromination Reduction (Light, Impurities) -HBr

Caption: Primary degradation pathways for the target compound.

start Inconsistent or Failed Reaction check_sm 1. Analyze Starting Material (SM) Purity (LC-MS, NMR) start->check_sm purity_ok Is Purity >95%? check_sm->purity_ok review_storage SM Degraded. Review Storage Protocol. Procure New Batch. purity_ok->review_storage No review_conditions 2. Review Reaction Conditions purity_ok->review_conditions Yes conditions_ok Are Conditions Anhydrous? Is Base Too Strong? Is Temp/Time Minimized? review_conditions->conditions_ok optimize Optimize Reaction: - Use Anhydrous Solvents - Use Milder Base (e.g., K₃PO₄) - Lower Temperature conditions_ok->optimize No other_issue Issue Likely Not Related to SM Stability. Investigate Other Reagents/Parameters. conditions_ok->other_issue Yes

Caption: Troubleshooting workflow for stability-related issues.

Protocols and Best Practices

Adherence to validated protocols is essential for experimental success.

Protocol 1: Recommended Handling and Storage of Solid Compound
  • Upon receipt, immediately transfer the manufacturer's vial into a desiccator located in a refrigerator set to 2–8 °C.

  • For weighing, allow the vial to equilibrate to room temperature for at least 20 minutes inside a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weigh the required amount of compound quickly in a low-humidity environment or a glovebox.

  • After dispensing, purge the headspace of the vial with a gentle stream of argon or nitrogen before tightly resealing the cap.

  • Promptly return the vial to its refrigerated, desiccated storage location.

Protocol 2: Preparation and Storage of Stock Solutions (10 mM in DMSO)
  • Preparation:

    • Dry a 1.5 mL amber glass HPLC vial and a micro stir bar in an oven at 120 °C for at least 2 hours. Cool to room temperature in a desiccator.

    • Weigh 2.56 mg of this compound and add it to the dried vial.

    • Using a calibrated pipette, add 1.0 mL of anhydrous DMSO from a freshly opened Sure/Seal™ bottle.

    • Seal the vial with a PTFE-lined cap.

    • Stir the solution on a magnetic stir plate until the solid is fully dissolved. Gentle warming to 30-40 °C can be applied if necessary.

  • Storage:

    • Clearly label the vial with the compound name, concentration, solvent, and date of preparation.

    • Wrap the cap-vial junction with parafilm for an extra seal.

    • Store the vial upright in a freezer at -20 °C or -80 °C.

    • For use, allow the vial to warm to room temperature before opening to prevent water condensation into the solution.

References

Technical Support Center: Optimizing C-6 Amination of Imidazo[1,2-b]pyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the functionalization of the imidazo[1,2-b]pyridazine scaffold. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of C-6 amination on this pharmaceutically significant heterocycle.[1][2] The imidazo[1,2-b]pyridazine core is a privileged structure in modern drug discovery, notably found in kinase inhibitors like ponatinib.[2] Its C-6 position is a critical vector for modification to modulate potency, selectivity, and pharmacokinetic properties.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. We will primarily focus on the widely used palladium-catalyzed Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation, while also considering alternative strategies.[3][4][5]

Core Concepts: The Buchwald-Hartwig Catalytic Cycle

Understanding the mechanism is the first step to effective troubleshooting. The Buchwald-Hartwig amination is a powerful cross-coupling reaction, but its success hinges on the delicate balance of several key steps.[3][6] The generally accepted catalytic cycle provides a roadmap for diagnosing issues.

The cycle begins with an active Pd(0) species, which undergoes oxidative addition with the aryl halide (our 6-halo-imidazo[1,2-b]pyridazine). The amine then coordinates to the resulting Pd(II) complex. A base is required to deprotonate the coordinated amine, forming a palladium-amido complex. The final, crucial step is reductive elimination, which forms the desired C-N bond and regenerates the active Pd(0) catalyst.[6][7]

Buchwald-Hartwig_Cycle cluster_0 Catalytic Cycle cluster_inputs Inputs cluster_outputs Outputs pd0 L-Pd(0) (Active Catalyst) pd2_aryl L-Pd(II)(Ar)(X) pd0->pd2_aryl Oxidative Addition pd2_amine [L-Pd(II)(Ar)(R₂NH)]⁺X⁻ pd2_aryl->pd2_amine Amine Coordination pd2_amido L-Pd(II)(Ar)(NR₂) pd2_amine->pd2_amido Deprotonation pd2_amido->pd0 Reductive Elimination product Ar-NR₂ (Product) pd2_amido->product aryl_halide Ar-X (Imidazo[1,2-b]pyridazine-6-X) aryl_halide->pd2_aryl amine R₂NH amine->pd2_amine base Base base->pd2_amido Side_Reactions cluster_desired Desired Pathway cluster_side Side Reaction start L-Pd(II)(Ar)(NHR') product Ar-NHR' (Amination Product) start->product Reductive Elimination side_product Ar-H (Hydrodehalogenation) start->side_product β-Hydride Elimination Troubleshooting_Workflow start Problem: Low or No Yield check_sm Is Starting Material Consumed? (TLC/LCMS) start->check_sm sm_present SM Present: Reaction Not Working check_sm->sm_present No sm_absent SM Consumed: Side Reaction Dominates check_sm->sm_absent Yes check_conditions Verify Conditions: - Inert Atmosphere? - Temp High Enough? - Anhydrous Solvent? sm_present->check_conditions check_reagents Change Reagents: - Stronger Base? - More Active Catalyst? - Bulkier Ligand? check_conditions->check_reagents If Yes solution_conditions Optimize Reaction Conditions check_conditions->solution_conditions If No solution_reagents Screen New Catalysts/Ligands/Bases check_reagents->solution_reagents check_hydro Check for Hydrodehalogenation (Ar-H product by MS) sm_absent->check_hydro check_other Check for Dimerization or Other Byproducts check_hydro->check_other If No solution_side Adjust Ligand/Base/Temp to Suppress Side Reaction check_hydro->solution_side If Yes check_other->solution_side

References

Preventing de-bromination of 3-bromoimidazo[1,2-b]pyridazine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing De-bromination During Synthetic Transformations

Welcome to the technical support center for 3-bromoimidazo[1,2-b]pyridazine and its derivatives. As a Senior Application Scientist, I've designed this guide to address a critical challenge frequently encountered in the lab: the undesired cleavage of the C3-bromine bond (de-bromination or hydrodehalogenation) during various chemical reactions. This guide provides in-depth, field-proven insights and actionable troubleshooting protocols to help you maximize the yield of your desired product and ensure the integrity of your synthetic routes.

Understanding the Challenge: The Lability of the C3-Bromine

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry. The bromine atom at the C3 position serves as a crucial synthetic handle for introducing molecular diversity, primarily through palladium-catalyzed cross-coupling reactions. However, the electron-rich nature of the imidazo[1,2-b]pyridazine ring system can render the C3-Br bond susceptible to cleavage, leading to the formation of the corresponding de-brominated byproduct. This side reaction not only reduces the yield of the target molecule but also complicates purification.[1]

The primary mechanism of this undesired reaction is often hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom.[2] This can be particularly problematic in reactions that utilize highly active catalysts, strong bases, or solvents that can act as hydride sources (e.g., alcohols).[2][1]

Troubleshooting Guide: Reaction-Specific Issues & Solutions

This section addresses specific problems you might encounter during common synthetic transformations involving 3-bromoimidazo[1,2-b]pyridazine.

Issue 1: Significant de-bromination observed during Suzuki-Miyaura coupling.
  • Question: My Suzuki-Miyaura coupling of a 3-bromoimidazo[1,2-b]pyridazine derivative with an arylboronic acid is yielding a substantial amount of the de-brominated starting material. What are the likely causes and how can I mitigate this?

  • Answer: This is a classic challenge. De-bromination in Suzuki-Miyaura reactions often competes with the desired transmetalation step.[2][3] The primary culprits are usually related to the reaction conditions, particularly the choice of ligand, base, and solvent.

    Causality & Explanation: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex.[4] The resulting Pd(II) intermediate can then either undergo transmetalation with the boronic acid (the productive pathway) or react with a hydride source in the reaction mixture, leading to reductive elimination of the de-brominated product (the undesired pathway).[2][5] High temperatures and prolonged reaction times can exacerbate this issue.[1]

    Troubleshooting Strategies:

    • Ligand Selection is Critical: The choice of phosphine ligand is paramount.[6][7] Bulky, electron-rich ligands can accelerate the rate of reductive elimination of the desired coupled product, outcompeting the de-bromination pathway.[2][8]

      • Actionable Protocol: Screen a panel of bulky, electron-rich phosphine ligands. Good starting points include SPhos, XPhos, or other biaryl phosphine ligands.[3] These have demonstrated efficacy in couplings with electron-rich heteroaryl halides.[3]

    • Base Optimization: Strong bases, especially alkoxides, can sometimes promote de-bromination.

      • Actionable Protocol: Switch to a milder inorganic base. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices.[3] They are generally less prone to generating hydride species compared to bases like sodium tert-butoxide.

    • Solvent System Modification: Alcoholic solvents can be a direct source of hydrides.[2]

      • Actionable Protocol: If using a solvent mixture containing an alcohol (e.g., DME/water/ethanol), try replacing it with an aprotic solvent system like dioxane/water or toluene/water.[9]

    Comparative Table of Suggested Starting Conditions for Suzuki-Miyaura Coupling:

ParameterStandard Conditions (Prone to De-bromination)Recommended Optimized ConditionsRationale
Catalyst Pd(PPh₃)₄Pd(OAc)₂ or Pd₂(dba)₃Pre-catalysts that form active Pd(0) in situ with appropriate ligands.
Ligand PPh₃SPhos or XPhos (1.5 - 2.2 mol eq. to Pd)Bulky, electron-rich ligands promote reductive elimination of the product.[2][3]
Base Na₂CO₃ or NaOtBuK₃PO₄ or Cs₂CO₃ (2-3 equivalents)Milder bases reduce the risk of side reactions.[3]
Solvent DME/water/ethanol1,4-Dioxane/water (e.g., 4:1) or Toluene/waterAvoids alcohol as a potential hydride source.[9]
Temperature 100-110 °C80-90 °CLower temperatures can disfavor the de-bromination pathway.[1]
Issue 2: De-bromination during Sonogashira coupling.
  • Question: I am attempting a Sonogashira coupling with a terminal alkyne and my 3-bromoimidazo[1,2-b]pyridazine, but I am primarily isolating the de-brominated starting material. How can I favor the C-C bond formation?

  • Answer: De-bromination in Sonogashira couplings is also a known issue, often pointing towards problems with the catalyst system or reaction conditions that favor a reductive pathway.[5]

    Causality & Explanation: The Sonogashira reaction involves two interconnected catalytic cycles, one for palladium and one for copper.[10][11] The palladium cycle is susceptible to the same hydrodehalogenation side reaction as other cross-couplings.[5] Conditions that lead to the formation of palladium hydride species are detrimental.

    Troubleshooting Strategies:

    • Copper Co-catalyst: Ensure the copper(I) source (typically CuI) is fresh and active. The copper acetylide formation is crucial for the transmetalation step to the palladium center. A slow transmetalation can allow time for the competing de-bromination to occur.[10]

    • Ligand Choice: While triphenylphosphine (PPh₃) is standard, if de-bromination is severe, a more electron-donating and bulky phosphine ligand might be beneficial.[6][7]

      • Actionable Protocol: Consider switching from Pd(PPh₃)₂Cl₂ to a system using a pre-catalyst like Pd(OAc)₂ with a ligand such as cataCXium® A or XPhos.

    • Base and Solvent: The amine base (e.g., triethylamine or diisopropylethylamine) also serves as the solvent in many cases. Ensure it is anhydrous.

      • Actionable Protocol: If de-bromination persists, consider a "copper-free" Sonogashira protocol. These often use a stronger organic base like DBU or a weaker inorganic base like Cs₂CO₃ in a solvent like DMF or acetonitrile, which can sometimes provide a cleaner reaction profile.[12]

    Experimental Workflow for Optimizing Sonogashira Coupling:

    G cluster_0 Initial Problem cluster_1 Optimization Step 1: Catalyst System cluster_2 Optimization Step 2: Conditions cluster_3 Outcome start High De-bromination in Sonogashira Coupling step1a Verify activity of CuI (use fresh bottle) start->step1a Check Reagents step1b Switch to bulky ligand (e.g., XPhos) with Pd(OAc)₂ start->step1b Modify Catalyst step2a Ensure anhydrous amine/solvent step1a->step2a step2b Attempt Copper-Free Protocol (e.g., Pd/XPhos, Cs₂CO₃, MeCN) step1b->step2b end_node Successful C-C Coupling (Minimized De-bromination) step2a->end_node Improved Result step2b->end_node Improved Result

    Caption: Stepwise optimization workflow for Sonogashira reactions.

Issue 3: De-bromination during Buchwald-Hartwig amination.
  • Question: My Buchwald-Hartwig reaction is not proceeding as expected, and I'm seeing a significant amount of the de-brominated imidazo[1,2-b]pyridazine. What adjustments should I make?

  • Answer: De-bromination in Buchwald-Hartwig aminations is often a sign of an imbalanced catalytic cycle, where the reductive elimination of the desired C-N product is slow relative to the hydrodehalogenation pathway.[13]

    Causality & Explanation: The key steps are oxidative addition, amine coordination and deprotonation to form a Pd(II)-amido complex, and finally, reductive elimination.[14] If the reductive elimination step is slow, the Pd(II) intermediate has a longer lifetime, increasing the chance of it undergoing a side reaction that leads to de-bromination.[13] This is particularly true with sterically hindered amines or electron-rich aryl halides.

    Troubleshooting Strategies:

    • Ligand Choice is Key: This reaction is highly sensitive to the ligand. Sterically hindered biaryl phosphine ligands are often required to promote the final reductive elimination step.[15][16]

      • Actionable Protocol: Use a second-generation or third-generation Buchwald-Hartwig pre-catalyst (e.g., XPhos Pd G3, SPhos Pd G3). These are designed to be highly active and promote efficient C-N bond formation.[17]

    • Base Selection: A strong, non-nucleophilic base is required, but its choice can influence the outcome. Sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LiHMDS) are common.

      • Actionable Protocol: If using NaOtBu and observing de-bromination, consider switching to LHMDS or potassium tert-butoxide (KOtBu). Sometimes, subtle changes in the cation can affect the reaction outcome.[14]

    • Solvent and Temperature: Anhydrous, aprotic solvents like toluene, dioxane, or THF are standard.[14]

      • Actionable Protocol: Ensure the solvent is rigorously dried. Lowering the reaction temperature (e.g., from 110 °C to 80 °C) can sometimes disfavor the de-bromination side reaction, although it may require longer reaction times.

    Diagram of Competing Pathways in Buchwald-Hartwig Amination:

    G cluster_desired Desired Pathway cluster_undesired Undesired Pathway Pd_II Ar-Pd(II)-Br(L)₂ Amine_Coord + Amine, - HBr (Base-mediated) Pd_II->Amine_Coord Hydride_Source + [H⁻] Source (e.g., from solvent/base) Pd_II->Hydride_Source Amido_Complex Ar-Pd(II)-NR₂(L)₂ Amine_Coord->Amido_Complex Product Ar-NR₂ (C-N Coupled Product) Amido_Complex->Product Reductive Elimination Hydride_Complex Ar-Pd(II)-H(L)₂ Hydride_Source->Hydride_Complex Debrom_Product Ar-H (De-brominated Product) Hydride_Complex->Debrom_Product Reductive Elimination

    Caption: Competing reaction pathways for the Pd(II) intermediate.

Frequently Asked Questions (FAQs)

  • Q1: Why is the C3-bromide on the imidazo[1,2-b]pyridazine core so labile?

    • The imidazo[1,2-b]pyridazine ring system is electron-rich due to the presence of three nitrogen atoms. This increased electron density at the C3 position can facilitate oxidative addition to the Pd(0) catalyst, which is the first step in both the desired cross-coupling and the undesired de-bromination pathway. This makes the C-Br bond more reactive compared to less electron-rich aromatic systems.

  • Q2: What are the best practices for storing and handling 3-bromoimidazo[1,2-b]pyridazine derivatives?

    • Like most organic reagents, it should be stored in a cool, dry place, away from light. Ensure the container is tightly sealed to prevent moisture absorption. While generally stable, it is good practice to handle it under an inert atmosphere (nitrogen or argon) when setting up sensitive reactions to minimize exposure to atmospheric moisture, which can be a proton source leading to de-bromination.[18][19]

  • Q3: Can the choice of palladium pre-catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(PPh₃)₂) influence the rate of de-bromination?

    • Yes, indirectly. The pre-catalyst's role is to generate the active Pd(0) species. The ease and efficiency of this generation can affect the overall reaction kinetics. However, the ligand is the most dominant factor in controlling the selectivity between cross-coupling and de-bromination once the active catalyst is formed.[20] The key is the nature of the Pd(0)Lₙ complex that enters the catalytic cycle. Therefore, focusing on ligand screening is generally a more effective strategy.

  • Q4: My reaction is slow, and I'm hesitant to increase the temperature for fear of de-bromination. What else can I do?

    • If the reaction is sluggish at lower temperatures, consider increasing the catalyst and/or ligand loading slightly (e.g., from 2 mol% to 5 mol%). A more active catalyst system can accelerate the desired reaction, potentially allowing it to complete before significant de-bromination occurs. Also, ensure your reagents are pure and your solvents are scrupulously dry, as impurities can inhibit the catalyst.

References

Troubleshooting the cyclization step in imidazo[1,2-b]pyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of imidazo[1,2-b]pyridazines. As a Senior Application Scientist, I have designed this guide to provide in-depth, field-proven insights into the critical cyclization step of this important heterocyclic scaffold. This resource is structured to help you troubleshoot common issues, understand the underlying chemical principles, and ultimately, achieve successful and reproducible synthetic outcomes.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of imidazo[1,2-b]pyridazines, providing foundational knowledge for both new and experienced researchers.

Q1: What is the most common method for synthesizing the imidazo[1,2-b]pyridazine core?

The most prevalent and well-established method is the condensation reaction between a 3-aminopyridazine derivative and an α-haloketone, typically an α-bromoketone. This reaction, often referred to as a modified Tschitschibabin reaction, proceeds via an initial N-alkylation of the 3-aminopyridazine followed by an intramolecular cyclization to form the fused imidazole ring. The use of a mild base, such as sodium bicarbonate, is common to facilitate the reaction.[1]

Q2: Why is a halogen substituent often present on the pyridazine ring of the starting material?

The presence of a halogen, particularly at the 6-position of the 3-aminopyridazine, is crucial for a high-yielding synthesis.[1] In 3-aminopyridazine itself, the ring nitrogen that is not adjacent to the amino group is the most nucleophilic site. Alkylation by the α-bromoketone can preferentially occur at this nitrogen, hindering the desired cyclization. A halogen at the 6-position electronically influences the pyridazine ring, directing the initial N-alkylation to the endocyclic nitrogen adjacent to the amino group, which is a prerequisite for the subsequent intramolecular cyclization.

Q3: What are the key reaction parameters to consider for a successful cyclization?

Several factors can significantly impact the success of the cyclization step:

  • Choice of Base: A mild base like sodium bicarbonate is often sufficient.[1] Stronger bases may lead to side reactions.

  • Solvent: Protic solvents like ethanol or aprotic solvents like N,N-dimethylformamide (DMF) are commonly used. The choice of solvent can influence reaction rates and solubility of the starting materials.

  • Temperature: Reactions are typically run at elevated temperatures, often at the reflux temperature of the chosen solvent. Microwave irradiation has also been shown to significantly reduce reaction times and improve yields in some cases.[2]

  • Purity of Starting Materials: The purity of the 3-aminopyridazine and the α-haloketone is critical. Impurities can lead to side reactions and difficult purification.

Q4: Are there alternative methods for synthesizing imidazo[1,2-b]pyridazines?

Yes, several alternative synthetic strategies have been developed. These include:

  • Metal-Catalyzed Cyclizations: Palladium-catalyzed intramolecular C-H amination reactions have been employed for the synthesis of this scaffold.[3]

  • Multicomponent Reactions (MCRs): The Groebke–Blackburn–Bienaymé reaction, a three-component reaction involving an aminoazine, an aldehyde, and an isocyanide, can be used to construct substituted imidazo[1,2-b]pyridazines in a single step.[4][5]

  • Reactions from other Heterocycles: Synthesis from other heterocyclic systems through various transformations is also possible.

Troubleshooting Guide: The Cyclization Step

This guide is designed to help you diagnose and solve common problems encountered during the cyclization step in imidazo[1,2-b]pyridazine synthesis.

Problem 1: Low to No Yield of the Desired Product
Potential Cause Diagnostic Check Proposed Solution
Incorrect Regiochemistry of N-Alkylation Analyze the crude reaction mixture by LC-MS or 1H NMR to identify any isomeric intermediates. The desired intermediate will have the alkyl group on the nitrogen adjacent to the amino group.If alkylation is occurring on the wrong nitrogen, ensure you are using a 3-amino-6-halopyridazine. The electron-withdrawing effect of the halogen is key to directing the alkylation correctly.[1]
Decomposition of Starting Materials Check the stability of your α-haloketone, as they can be lachrymatory and unstable over time. Verify the purity of your 3-aminopyridazine by melting point or NMR.Use freshly prepared or purified α-haloketone. Store it under an inert atmosphere and at a low temperature. Ensure the 3-aminopyridazine is pure and dry.
Suboptimal Reaction Conditions Review your reaction temperature, time, and solvent.Systematically optimize the reaction conditions. Consider screening different solvents (e.g., ethanol, isopropanol, DMF, dioxane). Increase the reaction temperature or use microwave irradiation to accelerate the reaction.[2] Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Ineffective Base Ensure the base is of good quality and appropriate for the reaction.While sodium bicarbonate is common, other bases like potassium carbonate or triethylamine can be trialed. The choice of base may be substrate-dependent.
Problem 2: Formation of Significant Side Products
Potential Cause Diagnostic Check Proposed Solution
Dimerization or Polymerization of the α-Haloketone Look for high molecular weight impurities in your crude product analysis. α-haloketones can self-condense under basic conditions.Add the α-haloketone slowly to the reaction mixture containing the 3-aminopyridazine and the base. This will keep the concentration of the α-haloketone low at any given time, minimizing self-condensation.
Formation of a Hydrolyzed Ketone The α-haloketone can be hydrolyzed to the corresponding α-hydroxyketone, especially in the presence of water and a base. Check for a product with a mass corresponding to the hydrolyzed ketone.Use anhydrous solvents and reagents. Dry your glassware thoroughly before starting the reaction.
Formation of an Isomeric Product As mentioned in "Low to No Yield," incorrect N-alkylation can lead to an isomeric product that may not cyclize or may form a different heterocyclic system.Refer to the solution for incorrect regiochemistry of N-alkylation.
Problem 3: Incomplete Reaction
Potential Cause Diagnostic Check Proposed Solution
Insufficient Reaction Time or Temperature Monitor the reaction by TLC or LC-MS. If starting materials are still present after the planned reaction time, the reaction is incomplete.Increase the reaction time or temperature. Consider switching to a higher-boiling solvent or using microwave irradiation.[2]
Poor Solubility of Starting Materials Visually inspect the reaction mixture. If the starting materials are not fully dissolved, this can limit the reaction rate.Choose a solvent in which both starting materials are readily soluble at the reaction temperature. A solvent screen may be necessary.
Reversible Reaction In some cases, the initial N-alkylation step can be reversible.Ensure the subsequent cyclization is efficient. Sometimes, a slightly stronger base or higher temperature can favor the irreversible cyclization step.
Problem 4: Difficult Purification
Potential Cause Diagnostic Check Proposed Solution
Similar Polarity of Product and Starting Materials/Byproducts If the Rf values on TLC are very close, or if peaks co-elute during column chromatography.Optimize your chromatographic conditions. Try different solvent systems (e.g., ethyl acetate/hexanes, dichloromethane/methanol). Consider using a different stationary phase (e.g., alumina instead of silica gel). Recrystallization can also be an effective purification method if a suitable solvent can be found.
Product is a Tar or Oil If the product does not solidify upon solvent removal.Try to precipitate the product by adding a non-polar solvent (e.g., hexanes or diethyl ether) to a concentrated solution of the product in a more polar solvent (e.g., dichloromethane or ethyl acetate). If the product is basic, it may be possible to form a salt (e.g., hydrochloride salt) which is often a crystalline solid and easier to handle.

Visualizing the Process

General Reaction Mechanism

The following diagram illustrates the generally accepted mechanism for the synthesis of imidazo[1,2-b]pyridazines from a 3-amino-6-halopyridazine and an α-bromoketone.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Intramolecular Cyclization cluster_2 Step 3: Dehydration 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Intermediate_1 N-Alkylated Intermediate 3-Amino-6-halopyridazine->Intermediate_1 α-bromoketone Intermediate_2 Cyclized Intermediate Intermediate_1->Intermediate_2 Base (-HBr) Product Imidazo[1,2-b]pyridazine Intermediate_2->Product -H2O

Caption: Reaction mechanism for imidazo[1,2-b]pyridazine synthesis.

Troubleshooting Workflow

This workflow provides a systematic approach to troubleshooting common issues in the cyclization step.

G Start Problem with Cyclization Step Check_Yield Low or No Yield? Start->Check_Yield Check_Purity Side Products or Impurities? Check_Yield->Check_Purity No Sol_Yield Verify Starting Materials Optimize Conditions Check Alkylation Regiochemistry Check_Yield->Sol_Yield Yes Incomplete_Reaction Incomplete Reaction? Check_Purity->Incomplete_Reaction No Sol_Purity Slow Addition of Reagents Use Anhydrous Conditions Verify Alkylation Regiochemistry Check_Purity->Sol_Purity Yes Purification_Issue Purification Difficulty? Incomplete_Reaction->Purification_Issue No Sol_Incomplete Increase Time/Temperature Improve Solubility Consider Reversibility Incomplete_Reaction->Sol_Incomplete Yes Sol_Purification Optimize Chromatography Attempt Recrystallization Consider Salt Formation Purification_Issue->Sol_Purification Yes

Caption: A systematic troubleshooting workflow.

Experimental Protocols

General Procedure for the Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

Adapted from established synthetic methods.[1][6]

  • To a round-bottom flask, add 3-amino-6-chloropyridazine (1.0 eq) and a suitable solvent (e.g., ethanol, 20 mL per gram of aminopyridazine).

  • Add sodium bicarbonate (1.5 eq) to the suspension.

  • To this mixture, add 2-bromoacetophenone (1.05 eq).

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Note: This is a general procedure and may require optimization for different substrates. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment.

References

Technical Support Center: Advanced Palladium Catalysis for Imidazo[1,2-b]pyridazine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for palladium-catalyzed cross-coupling reactions involving 3-bromo-imidazo[1,2-b]pyridazines. This scaffold is a privileged core in medicinal chemistry, but its functionalization can present unique challenges due to the electronic properties and potential for catalyst inhibition by the nitrogen-rich heterocycle.

This guide provides in-depth, field-proven insights into troubleshooting common issues and selecting effective, modern palladium catalyst systems to ensure the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My standard cross-coupling reaction with 3-bromo-imidazo[1,2-b]pyridazine is failing or giving very low yields. What are the most likely causes?

A1: The imidazo[1,2-b]pyridazine core presents several intrinsic challenges that can lead to low yields:

  • Catalyst Poisoning: The lone pairs on the pyridazine nitrogen atoms can coordinate strongly to the palladium center, acting as an inhibitory ligand and deactivating the catalyst.[1][2] This is a primary cause of failed reactions with electron-rich nitrogen heterocycles.

  • Poor Oxidative Addition: The C-Br bond at the 3-position is on an electron-deficient ring system, which should facilitate oxidative addition. However, competing coordination of the substrate to the palladium can hinder this crucial first step in the catalytic cycle.

  • Product Inhibition: The coupled product, now containing a new aryl or alkyl group, may also coordinate to the palladium center, slowing down catalyst turnover.

  • Side Reactions: For Suzuki-Miyaura couplings, common side reactions include protodeboronation of the boronic acid and homocoupling of the coupling partners, especially in the presence of oxygen.[2]

Q2: How do modern "alternative" palladium catalysts overcome these challenges?

A2: Modern catalyst systems are designed to address the specific issues encountered with challenging substrates. The key is often in the ligand design.[3]

  • Sterically Hindered Ligands: Bulky ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), create a crowded coordination sphere around the palladium atom.[3][4] This steric bulk physically blocks the substrate's nitrogen atoms from deactivating the catalyst and promotes the desired oxidative addition and reductive elimination steps.

  • Electron-Rich Ligands: Ligands that are strong sigma-donors increase the electron density on the palladium center. This makes the metal more nucleophilic and accelerates the rate of oxidative addition into the aryl bromide bond.[4]

  • Precatalysts: Using well-defined precatalysts (e.g., G3-XPhos, PEPPSI-IPr) ensures the efficient and reliable generation of the active, monoligated Pd(0) species in solution. This avoids issues with undefined catalyst speciation that can occur when generating the catalyst in situ from sources like Pd(OAc)₂ and a separate ligand.[3]

Q3: When should I choose a phosphine-based ligand versus an N-Heterocyclic Carbene (NHC) ligand?

A3: The choice depends on the specific coupling reaction and substrates.

  • Buchwald-Hartwig Amination: NHC-based catalysts have shown particular promise for C-N couplings involving challenging, coordinating heterocycles.[1] Their strong σ-donating ability can facilitate the difficult reductive elimination step to form the C-N bond.

  • Suzuki-Miyaura Coupling: Both bulky biarylphosphines and NHCs are highly effective. Biarylphosphine ligands are extremely common and have a well-documented track record for a vast range of substrates.[3][5]

  • Thermal Stability: NHC-Pd bonds are generally stronger and more robust than Pd-phosphine bonds, leading to higher thermal stability.[4] If your reaction requires high temperatures for an extended period, an NHC-based catalyst might offer superior performance and lower risk of catalyst decomposition into palladium black.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a workhorse for C-C bond formation. The following guide addresses common failure modes with 3-bromo-imidazo[1,2-b]pyridazines.

Troubleshooting_Suzuki start Problem: Low or No Yield q1 Is starting material (aryl bromide) consumed (check by LCMS/TLC)? start->q1 yes1 Yes q1->yes1 Yes no1 No q1->no1 No cause1 Likely Cause: Side reactions are consuming the coupling partner. yes1->cause1 sol1a Issue: Protodeboronation Solution: Use K₃PO₄ or Cs₂CO₃ as the base. Use anhydrous solvents (e.g., dioxane, toluene). Consider a boronic ester (e.g., pinacol ester). cause1->sol1a sol1b Issue: Homocoupling Solution: Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (N₂ or Ar). cause1->sol1b cause2 Likely Cause: Catalytic cycle has stalled. no1->cause2 sol2a Issue: Catalyst Poisoning / Slow Oxidative Addition Solution: Switch to a catalyst with a bulky, electron-rich ligand (e.g., SPhos, XPhos, IPr). Use a precatalyst (e.g., XPhos-Pd-G3) for reliable activation. cause2->sol2a sol2b Issue: Poor Solubility Solution: Screen solvents. Dioxane, Toluene/H₂O, or DMF are common choices. Ensure the base is soluble or finely ground for better mixing. cause2->sol2b sol2c Issue: Inactive Reagents Solution: Check the quality of the boronic acid. Ensure the base is fresh and anhydrous (especially K₃PO₄). cause2->sol2c

Caption: Troubleshooting flowchart for a low-yielding Suzuki-Miyaura reaction.
Catalyst Performance Comparison for Suzuki-Miyaura Coupling

The following table compares various palladium catalysts for the coupling of halo-pyridazines, providing a baseline for catalyst selection.

Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄(none)Na₂CO₃DME/H₂O804828[5]
PdCl₂(dppf)(none)K₂CO₃DME802High[5]
Pd(OAc)₂SPhosK₃PO₄Toluene10016High[5]
Pd(PPh₃)₄(none)Cs₂CO₃DMF1300.67High[6]

Note: Yields are highly dependent on the specific boronic acid and substrate used. "High" is a qualitative descriptor from the cited literature.

Recommended Protocols

Protocol 1: Suzuki-Miyaura Coupling using an Advanced Precatalyst

This protocol employs a modern Buchwald precatalyst, which is designed for high efficiency with challenging substrates.

Materials:

  • 3-bromo-imidazo[1,2-b]pyridazine (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄), finely ground (2.0 - 3.0 equiv)

  • Anhydrous 1,4-dioxane or toluene

Procedure:

  • To an oven-dried reaction vessel, add the 3-bromo-imidazo[1,2-b]pyridazine, arylboronic acid, K₃PO₄, and XPhos Pd G3 catalyst.

  • Seal the vessel with a septum.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add the anhydrous solvent via syringe.

  • Place the reaction vessel in a preheated oil bath at 80-110 °C.

  • Stir the reaction and monitor its progress by TLC or LC-MS. Reaction times can vary from 2 to 24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This C-N coupling protocol is optimized for heteroaryl bromides.

Materials:

  • 3-bromo-imidazo[1,2-b]pyridazine (1.0 equiv)

  • Amine (1.2 equiv)

  • RuPhos Pd G3 (1-2 mol%) or a suitable NHC-Pd catalyst[1]

  • Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) (1.5 equiv)

  • Anhydrous toluene or THF

Procedure:

  • In a glovebox, add the catalyst, base, and 3-bromo-imidazo[1,2-b]pyridazine to an oven-dried reaction vessel.

  • If the amine is a solid, add it now.

  • Seal the vessel, remove it from the glovebox, and add the solvent followed by the liquid amine (if applicable) under an inert atmosphere.

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by LC-MS).

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Filter, concentrate, and purify by column chromatography.

Visualizing the Catalytic Cycle

Understanding the fundamental steps of the cross-coupling reaction is key to effective troubleshooting.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_OxAdd R¹-Pd(II)L₂-X Pd0->PdII_OxAdd Oxidative Addition (R¹-X) PdII_Trans R¹-Pd(II)L₂-R² PdII_OxAdd->PdII_Trans Transmetalation (R²-M) PdII_Trans->Pd0 Reductive Elimination Product R¹-R² (Product) PdII_Trans->Product center

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Technical Support Center: Scale-Up Synthesis of Imidazo[1,2-b]pyridazine Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk

Introduction

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors like the FDA-approved drug ponatinib.[1][2] Its rigid, planar structure and specific nitrogen arrangement make it an excellent pharmacophore for interacting with various biological targets.[2] While numerous synthetic routes exist on a laboratory scale, transitioning to pilot and manufacturing scales introduces significant challenges related to yield, purity, regioselectivity, and process safety.

This technical support guide is designed to provide field-proven insights and troubleshooting strategies for common issues encountered during the scale-up synthesis of imidazo[1,2-b]pyridazine intermediates. We will focus primarily on the classical and widely used cyclocondensation route between an aminopyridazine and an α-halocarbonyl compound, while also addressing broader process chemistry concerns.

Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific experimental issues in a question-and-answer format, explaining the underlying chemical principles behind the recommended solutions.

Problem 1: Low or No Product Yield

Q: My reaction yield dropped significantly when moving from a 1g to a 100g scale. What are the primary factors to investigate?

A: A drop in yield upon scale-up is a classic process chemistry problem often rooted in mass and heat transfer limitations. Here is a systematic approach to diagnose the issue:

  • Reagent Purity and Stoichiometry: At a larger scale, the impact of impurities in starting materials is magnified. Verify the purity of your 3-aminopyridazine and α-bromoketone. Non-reactive impurities can alter the effective stoichiometry, while reactive ones can lead to yield-consuming side reactions.

  • Mixing and Mass Transfer: Inadequate agitation in a large reactor can create localized "hot spots" or areas of poor reagent mixing. This can lead to the formation of byproducts, such as the self-condensation of the α-bromoketone. Ensure your reactor's agitation is sufficient to maintain a homogeneous slurry or solution.

  • Heat Transfer and Temperature Control: Exothermic events, particularly the initial N-alkylation, can be difficult to control on a large scale. A temperature spike can accelerate decomposition pathways or the formation of undesired isomers. A staged addition of the α-bromoketone can help manage the exotherm.

  • Solubility Issues: The intermediate salt formed after the initial N-alkylation may have limited solubility. If it precipitates out of solution, the subsequent intramolecular cyclization and dehydration steps can be severely hindered. You may need to screen for a solvent system that better solubilizes all species involved or consider operating at a higher temperature if stability permits.

Problem 2: Formation of Regioisomers

Q: I am observing approximately 15-20% of the undesired imidazo[1,2-a]pyridine isomer. How can I improve selectivity for the imidazo[1,2-b]pyridazine product?

A: This is a fundamental challenge rooted in the nucleophilicity of the pyridazine ring nitrogens. The desired reaction involves the initial alkylation at the endocyclic nitrogen (N1), followed by cyclization of the amino group. The undesired pathway involves alkylation at the exocyclic amino group first, or at the other ring nitrogen.

  • Causality: In a simple 3-aminopyridazine, the ring nitrogen not adjacent to the amino group (N1) is typically the most nucleophilic and kinetically favored site for alkylation.[3] However, this preference can be subtle, and under certain conditions, competitive alkylation occurs.

  • Solution: The most effective strategy is to use a substituted 3-aminopyridazine that electronically and sterically directs the alkylation. The use of a 3-amino-6-halopyridazine is a well-established method to ensure high regioselectivity.[3] The electron-withdrawing halogen at the 6-position deactivates the adjacent ring nitrogen, making the N1 nitrogen the overwhelmingly preferred site for the initial attack by the α-bromoketone. This simple substrate modification often resolves the issue of regioisomerism completely.

Diagram: Reaction Mechanism & Regioselectivity Control

The following diagram illustrates the desired reaction pathway leading to the imidazo[1,2-b]pyridazine core and highlights the role of the halogen in preventing the formation of undesired isomers.

G cluster_start Starting Materials cluster_pathway Reaction Pathway cluster_product Product cluster_side_reaction Side Reaction (Minimized) SM1 3-Amino-6-chloropyridazine Alkylation Step 1: N-Alkylation (at most nucleophilic N1) SM1->Alkylation Nucleophilic Attack Note The chloro group at C6 deactivates the adjacent nitrogen, directing alkylation to N1 and ensuring high regioselectivity. SM1->Note SM2 α-Bromoketone SM2->Alkylation Intermediate Quaternary Ammonium Salt Intermediate Alkylation->Intermediate Cyclization Step 2: Intramolecular Cyclization & Dehydration Intermediate->Cyclization Product 6-Chloroimidazo[1,2-b]pyridazine (Desired Product) Cyclization->Product SideProduct Isomer Formation (Alkylation at other sites) Note->SideProduct Prevents this

Caption: Reaction pathway for selective synthesis.

Problem 3: Impurity Profile and Purification Challenges

Q: My crude product contains several hard-to-remove impurities, making crystallization difficult. What are their likely sources?

A: On a large scale, even minor side reactions can produce significant quantities of impurities. Common culprits include:

  • Unreacted Starting Materials: Easily identified by LC-MS or HPLC. This often points to incomplete reaction (see Problem 4).

  • Dimerization/Self-Condensation of α-Bromoketone: α-Haloketones can react with themselves, especially in the presence of a strong base or at elevated temperatures. This can be minimized by adding the α-bromoketone slowly to the reaction mixture containing the aminopyridazine.

  • Over-alkylation Products: If the product imidazo[1,2-b]pyridazine is sufficiently nucleophilic, it can be alkylated by a second molecule of the α-bromoketone. This is less common but possible if reaction temperatures are too high or reaction times are excessively long.

  • Hydrolysis of α-Bromoketone: If significant water is present in the solvent or reagents, the α-bromoketone can hydrolyze to the corresponding α-hydroxyketone, which will not participate in the desired reaction.

To address this, focus on controlling the reaction conditions tightly. A process analytical technology (PAT) approach using in-situ monitoring (e.g., HPLC) can help determine the optimal reaction endpoint to prevent the formation of late-stage impurities.

Experimental Protocol Example

Protocol 1: Scalable Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine

This protocol is a representative example based on the highly regioselective cyclocondensation method.[3]

Materials:

  • 3-Amino-6-chloropyridazine (1.0 equiv)

  • 2-Bromoacetophenone (1.05 equiv)

  • Sodium Bicarbonate (NaHCO₃) (1.5 equiv)

  • Ethanol (EtOH) (5-10 volumes)

Procedure:

  • Reactor Setup: Charge a clean, dry, appropriately sized reactor with 3-amino-6-chloropyridazine, sodium bicarbonate, and ethanol.

  • Inert Atmosphere: Purge the reactor with an inert gas (e.g., Nitrogen) and maintain a positive pressure.

  • Heating & Agitation: Begin agitation and heat the slurry to a gentle reflux (approx. 78-80°C).

  • Reagent Addition: Once at temperature, slowly add a solution of 2-bromoacetophenone in ethanol to the reactor over 1-2 hours. Causality: Slow addition is critical on scale-up to control the initial exothermic N-alkylation step and prevent byproduct formation.

  • Reaction Monitoring: Monitor the reaction progress by HPLC every 1-2 hours, checking for the disappearance of the 3-amino-6-chloropyridazine starting material.

  • Work-up: Once the reaction is complete (typically 6-12 hours), cool the mixture to room temperature.

  • Isolation: Filter the solid crude product and wash the filter cake with cold ethanol to remove inorganic salts and soluble impurities.

  • Purification: The crude solid can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or toluene) to yield the final product.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters (CPPs) to control during the scale-up of this synthesis?

A: The most critical process parameters are:

  • Temperature: Directly impacts reaction rate and impurity formation. Exotherm control is vital.

  • Rate of Addition: Controls the concentration of the electrophile (α-haloketone) and helps manage the exotherm.

  • Agitation Rate: Ensures homogeneity and efficient heat/mass transfer.

  • Particle Size of Base: For solid bases like NaHCO₃ or K₂CO₃, a smaller particle size provides a larger surface area, which can improve reaction kinetics.

Q2: How does the choice of base (e.g., NaHCO₃, K₂CO₃, DIPEA) impact the reaction?

A: The base neutralizes the HBr formed during the cyclization. The choice of base is critical for process safety and efficiency.

BaseTypeStrengthTypical Use & Considerations
NaHCO₃ InorganicWeakA mild and safe choice, commonly used.[3] Its low solubility requires good agitation.
K₂CO₃ InorganicModerateStronger than NaHCO₃, can accelerate the reaction but may also increase side products if not controlled.
DIPEA OrganicModerateA soluble organic base that can be useful in non-polar solvents, but is harder to remove during work-up.

Q3: What are the key safety precautions for handling α-haloketones at scale?

A: α-Haloketones (especially α-bromoketones) are potent lachrymators and are corrosive.[4][5]

  • Personal Protective Equipment (PPE): Always use chemical-resistant gloves, safety goggles, and a face shield. Work in a well-ventilated area or use a fume hood.[4]

  • Handling: Use closed-system transfers where possible to minimize exposure.

  • Spill Control: Have appropriate spill kits (e.g., absorbent materials and neutralizers) readily available.

  • Waste Disposal: Dispose of all contaminated materials and waste streams according to approved hazardous waste procedures.[4]

Diagram: Troubleshooting Workflow for Low Yield

This decision tree provides a logical path for diagnosing low-yield issues during scale-up.

TroubleshootingWorkflow start Low Yield on Scale-Up check_purity 1. Verify Purity of Starting Materials (SMs) (NMR, LC-MS) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_temp 2. Review Temperature Profile & Exotherm Control check_mixing 3. Evaluate Agitation Efficiency mixing_ok Mixing Sufficient? check_mixing->mixing_ok check_solubility 4. Check for Intermediate Precipitation solubility_ok All Species Soluble? check_solubility->solubility_ok temp_ok Temp Control OK? purity_ok->temp_ok Yes purify_sms Action: Purify SMs or Source from New Vendor purity_ok->purify_sms No temp_ok->check_mixing Yes improve_temp_control Action: Slow Reagent Addition, Improve Cooling Capacity temp_ok->improve_temp_control No mixing_ok->check_solubility Yes improve_mixing Action: Increase Agitation Speed, Use Baffled Reactor mixing_ok->improve_mixing No solubility_ok->start Yes (Re-evaluate) change_solvent Action: Screen for New Solvent or Increase Temperature solubility_ok->change_solvent No

Caption: A systematic workflow for troubleshooting low yields.

References

Technical Support Center: Functionalization of the Imidazo[1,2-b]pyridazine Core

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working on the functionalization of the imidazo[1,2-b]pyridazine scaffold. This guide is designed to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges, particularly those related to the often-observed poor reactivity of this important heterocyclic core. As a privileged scaffold in medicinal chemistry, notably featured in the FDA-approved kinase inhibitor Ponatinib, mastering its functionalization is key to unlocking novel therapeutics.[1] This resource synthesizes field-proven insights and published data to empower you to navigate the complexities of your experimental work with confidence.

Understanding the Imidazo[1,2-b]pyridazine Core: Electronic Properties and Reactivity

The imidazo[1,2-b]pyridazine ring system is an electron-deficient heterocycle, a characteristic that significantly influences its reactivity. The nitrogen atoms in the pyridazine ring withdraw electron density, making the scaffold less susceptible to classical electrophilic aromatic substitution compared to electron-rich systems. However, this electron deficiency makes the core amenable to nucleophilic aromatic substitution (SNA_r_) and metal-catalyzed cross-coupling reactions, particularly at halogenated positions.

The reactivity of the different positions on the imidazo[1,2-b]pyridazine core is not uniform. Computational studies and experimental evidence have shown that the C3 position is the most electron-rich and therefore the most susceptible to electrophilic attack and direct C-H functionalization.[1][2] The pyridazine ring is generally less reactive towards electrophiles. For cross-coupling reactions, the reactivity of a halogenated position follows the general trend of I > Br > Cl.

Troubleshooting Guide: Common Issues and Solutions

This section is structured in a question-and-answer format to directly address specific experimental challenges.

C-H Functionalization (e.g., Direct Arylation at C3)

Question 1: My direct C-H arylation at the C3 position is giving low yield or no product. What are the likely causes and how can I improve it?

Answer:

Low yields in direct C-H arylations of the imidazo[1,2-b]pyridazine core often stem from suboptimal catalyst activation, inappropriate reaction conditions, or issues with the starting materials. Here's a systematic approach to troubleshooting:

  • Catalyst and Ligand Choice are Crucial:

    • Palladium Source: While Pd(OAc)₂ is a common and often effective catalyst, consider using a more active pre-catalyst if you are facing issues.

    • Ligand Effects: The choice of ligand is critical. For electron-deficient heterocycles, bulky, electron-rich phosphine ligands can significantly improve catalytic activity. If you are using a standard ligand like PPh₃ and observing poor results, consider switching to a Buchwald-type ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[3]

  • Optimizing Reaction Conditions:

    • Base Selection: The base plays a key role in the C-H activation step. Weak bases like K₂CO₃ can be effective, but if the reaction is sluggish, a stronger base like Cs₂CO₃ or K₃PO₄ may be required. The solubility of the base in the reaction medium is also important.

    • Solvent System: High-boiling point aprotic polar solvents like DMA, DMF, or dioxane are commonly used. Ensure your solvent is anhydrous and thoroughly degassed, as oxygen can deactivate the palladium catalyst.

    • Temperature: These reactions often require elevated temperatures (100-150 °C). If you are observing decomposition of your starting material or product at high temperatures, you might need to screen for a more active catalyst that operates at a lower temperature.

    • Microwave Irradiation: The use of microwave irradiation can significantly reduce reaction times and sometimes improve yields by providing rapid and uniform heating.[4][5] However, it can also promote side reactions if not carefully controlled.

  • Starting Material Integrity:

    • Ensure your imidazo[1,2-b]pyridazine core and aryl halide are pure. Impurities can poison the catalyst.

    • Verify the stability of your starting materials under the reaction conditions.

Troubleshooting Flowchart for C3-Arylation

start Low Yield in C3-Arylation catalyst Check Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions sm Verify Starting Materials start->sm ligand Switch to Bulky, Electron-Rich Ligand (e.g., SPhos, XPhos) catalyst->ligand base Screen Different Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) conditions->base solvent Ensure Anhydrous & Degassed Solvent conditions->solvent temp Adjust Temperature / Consider Microwave conditions->temp purity Check Purity of Starting Materials sm->purity success Improved Yield ligand->success base->success solvent->success temp->success purity->success A 1. Combine Reactants & Catalyst B 2. Inert Atmosphere A->B C 3. Add Solvent B->C D 4. Heat & Stir C->D E 5. Monitor Reaction D->E F 6. Workup E->F G 7. Purify F->G

References

Validation & Comparative

A Comparative Guide to the ¹H and ¹³C NMR Spectral Features of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate . In the absence of directly published experimental spectra for this specific molecule, this guide leverages established principles of NMR spectroscopy and comparative data from structurally related analogs to provide a robust interpretation. This document is intended for researchers, scientists, and professionals in drug development who are working with or synthesizing imidazo[1,2-b]pyridazine derivatives.

The imidazo[1,2-b]pyridazine scaffold is a significant heterocyclic nucleus in medicinal chemistry, with derivatives showing a wide range of biological activities, including kinase inhibition.[1][2] Accurate structural elucidation using NMR spectroscopy is paramount for the successful synthesis and development of novel therapeutic agents based on this framework.

The Foundational Structure: Imidazo[1,2-b]pyridazine

Before delving into the substituted target molecule, it is crucial to understand the NMR spectral characteristics of the parent imidazo[1,2-b]pyridazine. The numbering of this heterocyclic system is essential for accurate spectral assignment.

mol N1 N1 C2 C2 C3 C3 N4 N4 C5 C5 C6 C6 C7 C7 C8 C8 N9 N9

Figure 1: Structure and numbering of the parent imidazo[1,2-b]pyridazine.

The analysis of the ¹H and ¹³C NMR spectra of this parent compound provides a baseline for understanding the electronic environment of the core structure.

Predicted ¹H and ¹³C NMR Data for this compound

The introduction of a bromine atom at the C3 position and a methyl carboxylate group at the C6 position significantly influences the chemical shifts of the remaining protons and carbons in the imidazo[1,2-b]pyridazine ring system.

mol Br Br O1 O O2 O CH3 CH₃ H2 H2 H7 H7 H8 H8 C2 C2 C3 C3 C5 C5 C6 C6 C7 C7 C8a C8a CO C=O G cluster_0 This compound cluster_1 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)-1-isopentylpyridin-2(1H)-one mol1 mol1 mol2 mol2 mol1->mol2 Structural Comparison G start Sample Preparation dissolve Dissolve in Deuterated Solvent start->dissolve transfer Transfer to NMR Tube dissolve->transfer acquire_1H Acquire ¹H NMR Spectrum transfer->acquire_1H acquire_13C Acquire ¹³C NMR Spectrum acquire_1H->acquire_13C acquire_2D Acquire 2D NMR (COSY, HSQC) acquire_13C->acquire_2D process Process and Analyze Data acquire_2D->process

References

The Ascendance of the Imidazo[1,2-b]pyridazine Scaffold in Kinase Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor design, the choice of a core chemical scaffold is a critical decision that profoundly influences potency, selectivity, and druggability. While established scaffolds such as pyrimidines and quinazolines have paved the way for numerous approved therapies, the scientific community is in constant pursuit of novel frameworks that offer improved properties and overcome existing challenges like acquired resistance. In this guide, we provide an in-depth technical comparison of the imidazo[1,2-b]pyridazine scaffold, exemplified by molecules like Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, against other prominent kinase inhibitor scaffolds. We will delve into the unique structural and electronic properties of this privileged scaffold, supported by experimental data, to illuminate its potential in modern drug discovery.

The Kinase Inhibitor Scaffold Universe: A Brief Overview

Protein kinases, as central regulators of cellular signaling, have become one of the most important classes of drug targets, particularly in oncology and immunology. The development of small molecule kinase inhibitors has traditionally revolved around a few "workhorse" scaffolds that effectively mimic the adenine region of ATP, the natural substrate for kinases. These scaffolds typically feature a planar heterocyclic ring system capable of forming key hydrogen bonds with the kinase hinge region.

dot

Caption: Common Kinase Inhibitor Scaffolds.

While these scaffolds have led to significant clinical successes, they are not without their limitations, including off-target effects and the emergence of resistance mutations. This has fueled the exploration of novel heterocyclic systems like imidazo[1,2-b]pyridazine, which offer distinct advantages.

The Imidazo[1,2-b]pyridazine Scaffold: A Privileged Framework

The imidazo[1,2-b]pyridazine scaffold has emerged as a "privileged" structure in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple, unrelated biological targets.[1][2][3] This versatility stems from its unique combination of structural and electronic features.

Structural and Physicochemical Properties

The fused bicyclic system of imidazo[1,2-b]pyridazine offers a rigid and planar core that can be readily functionalized at multiple positions, allowing for fine-tuning of its interactions with the target kinase. The parent pyridazine ring is characterized by weak basicity and a high dipole moment, which can facilitate favorable π-π stacking and hydrogen bonding interactions within the ATP-binding pocket.[4] These properties can also contribute to improved physicochemical characteristics, such as reduced lipophilicity and lower potential for cytochrome P450 inhibition compared to more traditional scaffolds.[4]

The presence of nitrogen atoms in the pyridazine ring also provides opportunities for hydrogen bonding, which can enhance binding affinity and selectivity. For instance, in the case of the Bcr-Abl inhibitor Ponatinib, the imidazo[1,2-b]pyridazine core rests in the adenine pocket of the enzyme, forming crucial interactions.[5][6]

Comparative Performance Analysis

Potency and Selectivity

Derivatives of the imidazo[1,2-b]pyridazine scaffold have demonstrated potent, often nanomolar, inhibitory activity against a wide range of kinases.[7][8][9][10][11][12][13][14][15] What is particularly noteworthy is the high degree of selectivity that can be achieved with this scaffold.

Compound/Scaffold Target Kinase(s) IC50 (nM) Selectivity Highlights Reference
Imidazo[1,2-b]pyridazine Derivative (22) BTK1.3Excellent selectivity across 310 kinases.[9][12]
Imidazo[1,2-b]pyridazine Derivative (27f) Mps1 (TTK)0.7 (cellular)Selective over 192 kinases.
Imidazo[1,2-b]pyridazine Derivative (Ponatinib) Bcr-Abl (including T315I mutant)0.37 - 2Pan-Bcr-Abl inhibitor, also inhibits other kinases.[8][10]
Imidazo[1,2-b]pyridazine Derivative (26) TAK155More potent than the known TAK1 inhibitor, takinib (IC50 = 187 nM).[13]
Quinazoline (Gefitinib) EGFR2-37Highly selective for EGFR.N/A
Pyrimidine (Imatinib) Bcr-Abl, c-Kit, PDGFR25-100Inhibits a narrow range of tyrosine kinases.N/A
Indole (Sunitinib) VEGFRs, PDGFRs, c-Kit, FLT32-50Multi-targeted kinase inhibitor.N/A

Note: Data for quinazoline, pyrimidine, and indole scaffolds are representative values for well-known drugs and are intended for general comparison.

The high selectivity observed with some imidazo[1,2-b]pyridazine derivatives is a significant advantage, as it can lead to a reduction in off-target effects and improved safety profiles in a clinical setting.

Overcoming Resistance

A critical challenge in kinase inhibitor therapy is the development of drug resistance, often through mutations in the kinase domain. The imidazo[1,2-b]pyridazine scaffold has shown promise in overcoming such resistance. The most prominent example is Ponatinib , which was specifically designed to inhibit the T315I "gatekeeper" mutation in the Bcr-Abl kinase, a mutation that confers resistance to earlier generation inhibitors like imatinib and dasatinib.[5][6][8][10] The unique binding mode of the imidazo[1,2-b]pyridazine core allows it to accommodate this mutation, highlighting the scaffold's adaptability.[5][6]

Pharmacokinetic Properties

Favorable pharmacokinetic (PK) properties are essential for the clinical success of any drug candidate. While PK profiles are highly dependent on the specific substitutions on the core scaffold, imidazo[1,2-b]pyridazine derivatives have been developed with good oral bioavailability and in vivo efficacy.[9][12] For example, compound 22, a potent BTK inhibitor, demonstrated favorable pharmacokinetics and a robust safety profile, leading to its advancement into Phase I clinical trials.[9][12]

Experimental Protocols

To facilitate the evaluation of novel kinase inhibitors based on the imidazo[1,2-b]pyridazine or any other scaffold, we provide the following standardized experimental protocols.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

dot

cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection Compound_Dilution Prepare serial dilutions of test compound Add_Compound Add compound/DMSO to wells Compound_Dilution->Add_Compound Reagent_Prep Prepare kinase, substrate, and ATP solutions Add_Kinase Add kinase to wells Reagent_Prep->Add_Kinase Add_Compound->Add_Kinase Incubate_1 Pre-incubate Add_Kinase->Incubate_1 Add_Substrate_ATP Initiate reaction with Substrate/ATP mix Incubate_1->Add_Substrate_ATP Incubate_2 Incubate at 30°C Add_Substrate_ATP->Incubate_2 Stop_Reaction Add ADP-Glo™ Reagent Incubate_2->Stop_Reaction Incubate_3 Incubate at RT Stop_Reaction->Incubate_3 Generate_Signal Add Kinase Detection Reagent Incubate_3->Generate_Signal Incubate_4 Incubate at RT Generate_Signal->Incubate_4 Read_Luminescence Measure luminescence Incubate_4->Read_Luminescence

Caption: Workflow for In Vitro Kinase Inhibition Assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound (e.g., this compound derivative) in 100% DMSO. Perform a serial dilution in DMSO to create a range of concentrations for IC50 determination.

  • Kinase Reaction Setup: In a 96-well or 384-well white opaque plate, add the serially diluted compound or DMSO (as a control).

  • Add the kinase enzyme to each well and incubate briefly to allow for compound-enzyme interaction.

  • Initiate the Kinase Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to start the reaction. Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and deplete the remaining ATP by adding a reagent such as ADP-Glo™ Reagent.

  • Add a kinase detection reagent to convert the generated ADP to ATP, which then drives a luciferase reaction, producing a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader. The signal is proportional to the kinase activity.

  • Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Kinase Selectivity Profiling

To assess the selectivity of a lead compound, it should be screened against a broad panel of kinases.

Step-by-Step Methodology:

  • Panel Selection: Choose a commercially available kinase panel that is representative of the human kinome.

  • Assay Performance: Perform single-point or dose-response in vitro kinase assays for your compound against each kinase in the panel, following a protocol similar to the one described in section 4.1.

  • Data Analysis: Calculate the percent inhibition at a fixed concentration or the IC50 value for each kinase.

  • Selectivity Score Calculation: A selectivity score can be calculated to quantify the compound's selectivity.

  • Visualization: Represent the data as a heatmap or a dendrogram to visualize the selectivity profile of the compound.

Cell-Based Kinase Activity Assay

To confirm that the inhibitor is active in a cellular context, a cell-based assay is crucial.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Culture a cell line that is dependent on the target kinase for proliferation or survival. Treat the cells with various concentrations of the test compound.

  • Assessment of Target Inhibition: After a defined incubation period, lyse the cells and perform a Western blot to analyze the phosphorylation status of a known downstream substrate of the target kinase. A decrease in the phosphorylated substrate indicates target engagement and inhibition.

  • Cell Viability Assay: In parallel, assess the effect of the compound on cell viability using an appropriate assay (e.g., MTS or CellTiter-Glo®) to determine the GI50 (50% growth inhibition) or EC50 (50% effective concentration).

Conclusion and Future Perspectives

The imidazo[1,2-b]pyridazine scaffold represents a highly versatile and promising framework for the development of novel kinase inhibitors. Its unique structural and electronic properties have enabled the discovery of potent and highly selective inhibitors, some of which have demonstrated the ability to overcome clinically relevant resistance mutations. While established scaffolds will undoubtedly continue to play a significant role in drug discovery, the compelling data supporting the imidazo[1,2-b]pyridazine core warrants its serious consideration for future kinase inhibitor design programs. As our understanding of the subtle structural differences across the human kinome deepens, the adaptability of scaffolds like imidazo[1,2-b]pyridazine will be instrumental in developing the next generation of targeted therapies.

References

A Comparative Guide to Structure-Activity Relationship (SAR) Studies of 3-Bromoimidazo[1,2-b]pyridazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. The introduction of a bromine atom at the 3-position provides a crucial handle for further chemical modifications, making 3-bromoimidazo[1,2-b]pyridazine a versatile starting point for the development of potent and selective therapeutic agents. This guide provides an in-depth comparison of the structure-activity relationships of various 3-bromoimidazo[1,2-b]pyridazine analogs, supported by experimental data, to aid in the rational design of novel drug candidates.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Core in Drug Discovery

The imidazo[1,2-b]pyridazine core is a fused heterocyclic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds.[1] Its planar structure and ability to participate in various non-covalent interactions make it an ideal scaffold for targeting a diverse range of biological targets, particularly protein kinases.[2][3] The bromination at the 3-position not only influences the electronic properties of the ring system but, more importantly, serves as a key reactive site for introducing a wide variety of substituents via cross-coupling reactions, enabling extensive SAR exploration.[4]

General Synthetic Strategies

The synthesis of 3-bromoimidazo[1,2-b]pyridazine analogs typically commences with the construction of the core imidazo[1,2-b]pyridazine ring system, followed by a regioselective bromination at the 3-position. A common and efficient method involves the condensation of a 3-aminopyridazine with an α-haloketone.[5] Subsequent bromination is often achieved using N-bromosuccinimide (NBS). The resulting 3-bromoimidazo[1,2-b]pyridazine can then be further functionalized, primarily at the 3- and 6-positions, using various modern synthetic methodologies.

Caption: General synthetic route to 3-bromoimidazo[1,2-b]pyridazine analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3-bromoimidazo[1,2-b]pyridazine analogs is profoundly influenced by the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions, drawing on data from various studies targeting different biological entities.

Modifications at the 3-Position

The 3-position, bearing the bromo substituent, is a primary site for diversification. Suzuki and other cross-coupling reactions are frequently employed to introduce a variety of aryl and heteroaryl groups at this position.

As Kinase Inhibitors:

In the context of kinase inhibition, the substituent at the 3-position often plays a critical role in establishing key interactions within the ATP-binding pocket of the target kinase. For instance, in the development of IKKβ inhibitors, the introduction of an N-methyl-2-pyrrolidinyl-methoxy-phenyl group at the 3-position was found to be optimal for potency.[6]

As Ligands for β-Amyloid Plaques:

For analogs designed to target β-amyloid plaques, the 3-position substituent also significantly impacts binding affinity. However, the SAR trends differ from those observed for kinase inhibitors, highlighting the target-dependent nature of these relationships.

Modifications at the 6-Position

The 6-position of the imidazo[1,2-b]pyridazine core is another key site for modification that significantly modulates biological activity and pharmacokinetic properties.

As Kinase Inhibitors:

  • DYRK1A/CLK Inhibitors: Studies on 3,6-disubstituted imidazo[1,2-b]pyridazines have revealed that the nature of the substituent at the 6-position is crucial for both potency and selectivity. For example, certain aryl and heteroaryl groups at this position lead to potent inhibition of DYRK1A and CLK kinases, with some compounds exhibiting IC50 values in the nanomolar range.[7]

  • Mps1 (TTK) Kinase Inhibitors: In the development of Mps1 inhibitors, a scaffold hop from imidazo[1,2-a]pyrazine to imidazo[1,2-b]pyridazine, coupled with optimization at the 6-position, led to the discovery of extremely potent and selective inhibitors with excellent cellular activity.[8]

  • Tyk2 JH2 Inhibitors: Replacement of a 6-anilino group with a 6-((2-oxo-N1-substituted-1,2-dihydropyridin-3-yl)amino) moiety dramatically improved the metabolic stability of Tyk2 JH2 inhibitors.[9]

As Ligands for β-Amyloid Plaques:

In the development of ligands for β-amyloid plaques, various substitutions at the 6-position have been explored. The binding affinities (Ki) of these analogs were found to be highly dependent on the substituent at this position, with a 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine showing high affinity.[10]

Modifications at Other Positions (2, 7, and 8)

While the 3- and 6-positions have been the primary focus of SAR studies, modifications at other positions of the imidazo[1,2-b]pyridazine core have also been investigated.

  • 2-Position: In the context of DYRK1A inhibitors, the introduction of small lipophilic moieties at the 2-position has been explored to improve kinase selectivity.[11]

  • 7- and 8-Positions: Methylation at the 7- and 8-positions of the imidazo[1,2-b]pyridazine core was generally not well-tolerated in the development of DYRK1A inhibitors, leading to a decrease in binding affinity.[11]

Caption: Key SAR insights for 3-bromoimidazo[1,2-b]pyridazine analogs.

Comparative Performance Data

To provide a clear comparison of the performance of different 3-bromoimidazo[1,2-b]pyridazine analogs, the following tables summarize their biological activities against various targets.

Table 1: Inhibition of Protein Kinases
Compound IDTarget Kinase3-Substituent6-SubstituentIC50 (nM)Reference
Compound 26 TAK1Appropriate Aryl6-substituted morpholine55[12]
Takinib TAK1--187[12]
Compound 27f Mps1 (cellular)N-cyclopropyl-4-benzamide(tetrahydro-2H-pyran-4-yl)methylamino)-6-(1,1,1-trifluoro-2-methylpropan-2-ylamino)0.70[8]
Compound 6 Tyk2 JH2(1R,2S)-2-fluorocyclopropylcarboxamide6-((2-oxo-1-(pyridin-2-yl)-1,2-dihydropyridin-3-yl)amino)Ki = 0.015-0.035[9]
K00135 PIM11-(3-phenyl)ethanone(cyclopropylmethyl)amino-[13]
K00486 PIM1--34[13]
Compound 20a CLK13,6-disubstituted-82[7]
Compound 20a DYRK1A3,6-disubstituted-50[7]
Table 2: Binding Affinity to β-Amyloid Plaques
Compound ID2-Substituent6-SubstituentKi (nM)Reference
4 2-(4′-Dimethylaminophenyl)-SMe11.0[10]

Comparison with Alternative Scaffolds

While the imidazo[1,2-b]pyridazine scaffold has proven to be highly effective, it is important to consider its performance in the context of other established inhibitor scaffolds for the same targets.

  • DYRK1A Inhibitors: The imidazo[1,2-b]pyridazine scaffold has demonstrated potent DYRK1A inhibition.[7] Alternative scaffolds for DYRK1A inhibitors include β-carbolines (e.g., harmine), benzothiazoles (e.g., INDY), and pyrazolo[1,5-b]pyridazines.[14][15] While some of these alternatives also show high potency, the imidazo[1,2-b]pyridazine series offers a synthetically tractable core with ample opportunities for optimization of selectivity and pharmacokinetic properties.[11]

  • CDK Inhibitors: Imidazo[1,2-b]pyridazines have been developed as potent and selective inhibitors of cyclin-dependent kinases (CDKs).[16] This scaffold presents a less lipophilic alternative to the closely related imidazo[1,2-a]pyridine series of CDK inhibitors. Although structurally similar, the two series exhibit significantly different SAR and binding modes.[16]

Experimental Protocols

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Prepare a solution of the kinase and its specific substrate in assay buffer.

    • Prepare an ATP solution in assay buffer at a concentration close to the Km for the specific kinase.

  • Assay Procedure:

    • Add the kinase solution to the wells of a microplate.

    • Add the serially diluted test compound to the wells.

    • Incubate the plate to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature to allow the phosphorylation reaction to proceed.

    • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Detection:

    • Detect the amount of phosphorylated substrate using a suitable method, such as:

      • Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radiolabel into the substrate.[17]

      • Fluorescence-based assay: Using a fluorescently labeled substrate or an antibody that recognizes the phosphorylated substrate.[18]

      • Luminescence-based assay: Measuring the amount of ATP remaining after the reaction.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[19]

Caption: Workflow for a typical in vitro kinase inhibition assay.

MTT Cell Viability Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cultured cells.[20]

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[2][21]

  • Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Plot the percentage of viability versus the compound concentration to determine the EC50 value.

Immunofluorescence Assay for Histone H3 Phosphorylation

This assay is used to assess the cellular activity of inhibitors targeting kinases involved in cell cycle regulation, such as Haspin.

  • Cell Culture and Treatment:

    • Grow cells on coverslips and treat them with the test compound for the desired time.

  • Fixation and Permeabilization:

    • Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).

    • Permeabilize the cells with a detergent (e.g., Triton X-100) to allow antibody entry.[22]

  • Blocking:

    • Block non-specific antibody binding sites with a blocking solution (e.g., bovine serum albumin).[23]

  • Antibody Incubation:

    • Incubate the cells with a primary antibody specific for phosphorylated histone H3 (e.g., anti-phospho-histone H3 (Ser10)).

    • Wash the cells and then incubate with a fluorescently labeled secondary antibody that recognizes the primary antibody.[24]

  • Counterstaining and Mounting:

    • Counterstain the cell nuclei with a DNA stain (e.g., DAPI).

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Acquire images using a fluorescence microscope.

    • Quantify the fluorescence intensity of the phosphorylated histone H3 signal in the treated cells compared to control cells.

Conclusion

The 3-bromoimidazo[1,2-b]pyridazine scaffold represents a highly versatile and promising starting point for the development of a wide range of therapeutic agents. The ability to readily functionalize the 3- and 6-positions has enabled extensive SAR exploration, leading to the discovery of potent and selective inhibitors of various protein kinases and other biological targets. The comparative data and experimental protocols presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of the next generation of imidazo[1,2-b]pyridazine-based drugs.

References

A Senior Application Scientist's Guide to Validating Target Engagement of Novel Imidazo[1,2-b]pyridazine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

The imidazo[1,2-b]pyridazine scaffold has emerged as a privileged structure in medicinal chemistry, yielding potent inhibitors for a range of therapeutic targets, particularly protein kinases such as PIM, DYRK, Tyk2, and BTK.[1][2][3][4] However, the successful translation of a promising compound from a biochemical hit to a clinical candidate hinges on a critical, non-negotiable step: the unequivocal validation of target engagement within the complex milieu of a living cell.[5][6] Demonstrating that a molecule reaches and binds its intended target in a physiological context is fundamental to building a robust structure-activity relationship (SAR) and ensuring the observed phenotype is a direct consequence of on-target activity.[7][8]

This guide provides a comparative overview of four robust methodologies for confirming and quantifying the target engagement of novel imidazo[1,2-b]pyridazine inhibitors. We will move beyond simple protocols to explore the causality behind experimental choices, enabling researchers to select and implement the most appropriate techniques for their discovery programs. We will use the hypothetical imidazo[1,2-b]pyridazine inhibitor, "IZP-K1," designed to target "Target Kinase X (TKX)," to illustrate these approaches.

Hypothetical Signaling Pathway for Target Kinase X (TKX)

The diagram below illustrates a simplified signaling cascade where our target, TKX, plays a crucial role. Understanding this context is vital, as robust target engagement should ultimately correlate with a downstream functional outcome.

cluster_pathway TKX Signaling Cascade Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds TKX Target Kinase X (TKX) Receptor->TKX Activates Downstream_Substrate Downstream Substrate TKX->Downstream_Substrate Phosphorylates Cellular_Response Cellular Response (e.g., Proliferation, Survival) Downstream_Substrate->Cellular_Response Triggers IZP_K1 IZP-K1 (Imidazo[1,2-b]pyridazine Inhibitor) IZP_K1->TKX Inhibits

Caption: A simplified signaling pathway inhibited by IZP-K1.

Method 1: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful biophysical method for assessing target engagement in intact cells or tissue lysates.[9] It operates on the principle that ligand binding increases the thermal stability of the target protein, making it more resistant to heat-induced denaturation.[10][11] This label-free approach provides direct evidence of a physical interaction in a physiological setting.

Causality & Rationale

The native conformation of a protein exists in a delicate thermodynamic balance. The binding of a specific ligand, like IZP-K1 to TKX, introduces favorable intermolecular interactions that stabilize this conformation. When subjected to a thermal challenge, the ligand-bound protein requires more energy (a higher temperature) to unfold and aggregate compared to the unbound protein.[12] By quantifying the amount of soluble protein remaining across a temperature gradient, we can directly infer target engagement.

Experimental Workflow: CETSA

cluster_workflow CETSA Experimental Workflow A 1. Cell Culture & Treatment Treat cells with Vehicle (DMSO) or IZP-K1 at various concentrations. B 2. Harvest & Aliquot Harvest cells and resuspend in PBS. Aliquot cell suspension into PCR tubes. A->B C 3. Thermal Challenge Heat aliquots across a temperature gradient (e.g., 40-70°C) for 3 min. B->C D 4. Cell Lysis Lyse cells via freeze-thaw cycles (e.g., 3x in liquid nitrogen). C->D E 5. Separate Fractions Centrifuge at high speed (20,000 x g) to pellet aggregated proteins. D->E F 6. Sample Preparation Collect supernatant (soluble fraction) and prepare for Western Blot. E->F G 7. Western Blot Analysis Quantify soluble TKX protein levels using a specific antibody. F->G H 8. Data Analysis Plot % soluble protein vs. temperature to generate melting curves. Calculate ΔTₘ. G->H

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

Detailed CETSA Protocol
  • Cell Treatment: Plate cells (e.g., HEK293) and grow to ~80-90% confluency. Treat with vehicle (e.g., 0.1% DMSO) or varying concentrations of IZP-K1 for 1-2 hours in serum-free media.

  • Cell Harvesting: Wash cells with PBS, then detach using a cell scraper. Resuspend cells in PBS containing a protease inhibitor cocktail to a final concentration of ~10⁷ cells/mL.

  • Heating Step: Aliquot 100 µL of the cell suspension into PCR tubes for each condition. Heat the tubes in a thermal cycler for 3 minutes across a defined temperature gradient (e.g., 10-12 points from 40°C to 70°C), followed by cooling at room temperature for 3 minutes.[12]

  • Lysis: Subject the cells to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath to ensure complete lysis.

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.[12]

  • Quantification: Carefully transfer the supernatant to new tubes. Determine protein concentration using a BCA assay. Analyze equal amounts of total protein by SDS-PAGE and Western blot using a validated antibody specific for TKX.

  • Data Analysis: Quantify band intensities using densitometry. Normalize the intensity at each temperature to the intensity at the lowest temperature (e.g., 40°C). Plot the normalized soluble protein fraction against temperature and fit the data to a sigmoidal curve to determine the melting temperature (Tₘ). The change in melting temperature (ΔTₘ) between vehicle and IZP-K1 treated samples indicates target engagement.

Method 2: NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based method that quantitatively measures compound binding in living cells.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET) between a target protein fused to NanoLuc® luciferase (the energy donor) and a cell-permeable fluorescent tracer that binds to the same active site (the energy acceptor).[14]

Causality & Rationale

BRET is a highly distance-dependent phenomenon. When the fluorescent tracer is bound to the NanoLuc®-tagged TKX, the close proximity allows for efficient energy transfer upon addition of the luciferase substrate, generating a BRET signal.[15] A competitive inhibitor like IZP-K1 will displace the tracer from the TKX active site, increasing the distance between the donor and acceptor and causing a dose-dependent decrease in the BRET signal.[13] This allows for the precise calculation of intracellular compound affinity (IC₅₀).

Experimental Workflow: NanoBRET™

cluster_workflow NanoBRET™ Target Engagement Workflow A 1. Transfection Transfect cells (e.g., HEK293) with a plasmid encoding NanoLuc®-TKX fusion protein. B 2. Cell Plating After 24h, plate transfected cells into a white, 96- or 384-well assay plate. A->B C 3. Compound & Tracer Addition Add IZP-K1 (serial dilutions) to wells, followed immediately by a fixed concentration of fluorescent tracer. B->C D 4. Equilibration Incubate plate for 2 hours at 37°C in a 5% CO₂ incubator. C->D E 5. Substrate Addition Prepare and add NanoBRET™ Nano-Glo® Substrate solution to all wells. D->E F 6. Signal Detection Read plate within 10 minutes on a luminometer measuring donor (460 nm) and acceptor (618 nm) emissions. E->F G 7. Data Analysis Calculate BRET ratio (Acceptor/Donor). Plot ratio vs. log[IZP-K1] to determine IC₅₀. F->G

Caption: NanoBRET™ Target Engagement experimental workflow.

Detailed NanoBRET™ Protocol
  • Vector Construction & Transfection: Subclone the cDNA for TKX into a suitable vector to create an N- or C-terminal fusion with NanoLuc® luciferase. Transfect HEK293 cells with the NanoLuc®-TKX plasmid DNA and incubate for 24 hours to allow for protein expression.[16]

  • Cell Preparation: Detach transfected cells and resuspend them in Opti-MEM™ I medium with 4% FBS. Adjust the cell density to 2 x 10⁵ cells/mL.[14]

  • Assay Plating: In a white 96-well assay plate, add IZP-K1 across a range of concentrations (e.g., 11-point serial dilution).

  • Tracer Addition: Add the fluorescent tracer (at a pre-determined optimal concentration) to the cells, then immediately dispense the cell/tracer suspension into the wells containing the test compound.

  • Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the binding competition to reach equilibrium.

  • Signal Measurement: Prepare the NanoBRET™ Nano-Glo® Substrate solution, which includes an extracellular NanoLuc® inhibitor to quench any signal from lysed cells.[14] Add this solution to each well.

  • Data Acquisition: Immediately read the plate on a luminometer equipped with two filters to measure donor emission (~460 nm) and acceptor emission (>600 nm) simultaneously.[16] Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Convert to milliBRET units (mBU) by multiplying by 1000. Plot the mBU values against the logarithm of the inhibitor concentration and fit to a four-parameter logistic regression to determine the IC₅₀.

Method 3: Fluorescence Polarization (FP) Assay

Fluorescence Polarization is a solution-based, biophysical technique used to monitor molecular interactions in real-time.[17] It is particularly well-suited for in vitro screening and quantitative determination of binding affinity (Kᵢ). The assay measures the change in the rotational speed of a small fluorescently labeled molecule (a probe or tracer) upon binding to a much larger protein.[18]

Causality & Rationale

When a small fluorescent probe is excited with plane-polarized light, it tumbles rapidly in solution before emitting light, leading to significant depolarization (a low FP value).[17] When this probe binds to a large protein like TKX, its rotational motion is severely restricted. The larger complex tumbles much more slowly, and the emitted light remains highly polarized (a high FP value). In a competitive binding format, an unlabeled inhibitor like IZP-K1 will displace the fluorescent probe from TKX, causing a decrease in the FP signal that is proportional to the inhibitor's concentration and affinity.[19]

Experimental Workflow: Fluorescence Polarization

cluster_workflow Fluorescence Polarization (FP) Assay Workflow A 1. Reagent Preparation Prepare assay buffer, purified recombinant TKX protein, fluorescent probe, and IZP-K1 serial dilutions. B 2. Assay Plating In a black, low-volume 384-well plate, add IZP-K1 dilutions and controls. A->B C 3. Protein-Probe Addition Add a pre-mixed solution of TKX protein and fluorescent probe to all wells. B->C D 4. Incubation Incubate the plate for 30-60 minutes at room temperature, protected from light, to reach equilibrium. C->D E 5. FP Measurement Read the plate on a microplate reader equipped with appropriate polarization filters (e.g., Ex: 485 nm, Em: 535 nm). D->E F 6. Data Analysis Calculate % inhibition from polarization values. Plot % inhibition vs. log[IZP-K1] to determine IC₅₀ and calculate Kᵢ. E->F

Caption: Fluorescence Polarization (FP) Assay experimental workflow.

Detailed FP Protocol
  • Reagent Preparation:

    • Assay Buffer: e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Triton X-100.

    • TKX Protein: Use highly purified, recombinant TKX protein.

    • Fluorescent Probe: A small molecule known to bind TKX, labeled with a fluorophore like fluorescein or TAMRA. The concentration should be at or below its Kₑ for TKX.[19]

    • Inhibitor: Prepare a serial dilution of IZP-K1 in assay buffer/DMSO.

  • Assay Setup: In a black, low-volume 384-well plate, perform the following additions:[20]

    • Add IZP-K1 dilutions.

    • Include controls: (1) Probe only (for minimum polarization), and (2) Probe + TKX protein (for maximum polarization).

    • Add a solution containing TKX protein and the fluorescent probe to initiate the binding reaction.

  • Incubation: Cover the plate and incubate at room temperature for 30-60 minutes to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization on a suitable plate reader. The instrument measures the intensity of emitted light parallel (I∥) and perpendicular (I⊥) to the plane of excitation light. Polarization (P) is calculated using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥), where G is an instrument-specific factor.

  • Data Analysis: Convert polarization values to percent inhibition relative to the high and low controls.[20] Plot percent inhibition versus inhibitor concentration and fit the data to a dose-response curve to obtain the IC₅₀ value. The IC₅₀ can then be converted to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation, provided the Kₑ of the probe is known.

Method 4: KiNativ™ In-Cell Kinase Profiling

KiNativ™ is a powerful chemoproteomic platform that utilizes activity-based protein profiling (ABPP) to measure inhibitor binding to kinases in their native cellular environment.[6] It provides a quantitative measure of target engagement and a broad assessment of inhibitor selectivity across the kinome.

Causality & Rationale

The assay uses a biotin-tagged, irreversible ATP analog (acyl-phosphate probe) that covalently labels a conserved lysine residue in the ATP-binding pocket of active kinases within a cell lysate.[21] The extent of this labeling is a proxy for kinase accessibility and activity. If IZP-K1 is bound to the ATP pocket of TKX, it will block access for the probe, resulting in a reduced biotinylation signal for TKX. By using sophisticated mass spectrometry to identify and quantify the biotin-labeled peptides, one can determine the percent inhibition for hundreds of kinases simultaneously, providing a direct measure of both on-target engagement and off-target activity.[21][22]

Experimental Workflow: KiNativ™

cluster_workflow KiNativ™ Profiling Workflow A 1. Cell Treatment Treat intact cells with Vehicle (DMSO) or IZP-K1 for a specified time. B 2. Cell Lysis Prepare cell lysates under non-denaturing conditions to preserve native kinase structures. A->B C 3. Probe Labeling Incubate lysates with a biotin-tagged acyl-phosphate ATP probe. B->C D 4. Proteolysis Digest the proteome into peptides (e.g., using trypsin). C->D E 5. Affinity Enrichment Enrich for biotin-labeled peptides using streptavidin chromatography. D->E F 6. LC-MS/MS Analysis Analyze the enriched peptides via high-resolution liquid chromatography-tandem mass spectrometry. E->F G 7. Data Analysis Identify and quantify kinase-derived peptides. Calculate % inhibition for each kinase relative to vehicle control. F->G

Caption: KiNativ™ activity-based profiling experimental workflow.

Detailed KiNativ™ Protocol
  • Cell Culture and Treatment: Grow cells of interest and treat with vehicle or IZP-K1 at the desired concentration for 1-4 hours.

  • Lysate Preparation: Harvest cells and lyse in a buffer that maintains kinases in their native, active state. Determine protein concentration.

  • Probe Reaction: Treat lysates with the biotinylated ATP probe. The probe will covalently modify the active sites of kinases that are not occupied by the inhibitor.

  • Sample Processing: Reduce, alkylate, and digest the protein lysates into peptides using trypsin.

  • Enrichment: Apply the peptide mixture to a streptavidin-agarose column to capture the biotin-labeled peptides. Wash extensively to remove unlabeled peptides.

  • Mass Spectrometry: Elute the captured peptides and analyze them using LC-MS/MS. The mass spectrometer will fragment the peptides and provide sequence information for identification.[23]

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database to identify the labeled kinase peptides. Quantify the signal for each identified peptide in the IZP-K1-treated sample and compare it to the vehicle-treated sample to calculate the percent target engagement (% Inhibition).

Comparative Analysis of Target Engagement Methodologies

Choosing the right assay depends on the stage of the drug discovery process, the specific questions being asked, and available resources. A multi-assay approach is often required to build a comprehensive and irrefutable target engagement profile.

FeatureCellular Thermal Shift Assay (CETSA)NanoBRET™ Target EngagementFluorescence Polarization (FP)KiNativ™ Profiling
Principle Ligand-induced protein thermal stabilization.[10]Bioluminescence Resonance Energy Transfer (BRET) competition assay.[13]Change in rotational motion of a fluorescent probe upon binding.[18]Activity-based protein profiling with a covalent ATP probe.[21]
Environment Intact cells, cell lysates, tissues.[24]Live cells.[25]In vitro (purified protein).[26]Cell lysates.[27]
Key Readout Change in Melting Temp (ΔTₘ).[28]Intracellular IC₅₀, Residence Time.[25][28]Binding Affinity (Kᵢ, Kₑ).[29]Percent Inhibition vs. Kinome.[6]
Throughput Low to medium (Western); High with reporter systems (HT-CETSA).[30][31]High (384-well and 1536-well compatible).[32]High (384-well and 1536-well compatible).[18]Low to medium.
Advantages Label-free, physiological context, no protein modification required.[28][31]Live cells, highly quantitative, real-time kinetics, high sensitivity.[32]Direct measure of binding affinity, cost-effective for HTS, simple setup.[17]Measures engagement in a native context, provides broad selectivity profile.[22]
Disadvantages Not all binding events cause a thermal shift, can be low throughput, requires a good antibody.[28][31]Requires genetic fusion of NanoLuc® to the target, requires a specific fluorescent tracer.[28]In vitro artifacts possible, requires purified protein, indirect competition format.Requires complex sample prep and mass spectrometry, not live-cell.

Hypothetical Data Summary for IZP-K1

The table below illustrates a potential data set for our hypothetical inhibitor IZP-K1 and a negative control compound, demonstrating how orthogonal assays build a cohesive story.

CompoundTargetCETSA (ΔTₘ, °C)NanoBRET™ (Intracellular IC₅₀, nM)FP Assay (Kᵢ, nM)KiNativ™ (% Inhibition @ 1 µM)
IZP-K1 TKX +5.2 45 25 98%
IZP-K1Off-Target Kinase Y+0.3>10,000>10,0008%
Negative ControlTKX+0.1>10,000>10,000<5%

This data strongly supports that IZP-K1 is a potent and selective inhibitor of TKX. The positive thermal shift in CETSA confirms direct binding in cells.[30] The low nanomolar values in NanoBRET and FP assays establish high-affinity engagement, and the KiNativ data confirms this potent on-target activity while simultaneously demonstrating high selectivity across the kinome.[6][32]

By judiciously applying and comparing these powerful techniques, researchers can build an unassailable case for the mechanism of action of their novel imidazo[1,2-b]pyridazine inhibitors, significantly de-risking their progression toward clinical development.

References

A Senior Application Scientist's Comparative Guide to In-vivo Efficacy Models for Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically relevant molecules, including the FDA-approved multi-kinase inhibitor ponatinib.[1][2] Derivatives of this scaffold, such as Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, are of significant interest for the development of novel therapeutics, particularly in oncology and immunology.[3] This guide provides an in-depth comparison of in-vivo efficacy models for evaluating these derivatives, with a focus on their application as kinase inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to ensure a thorough understanding of the preclinical validation process.

The Central Role of Kinase Inhibition

The therapeutic potential of imidazo[1,2-b]pyridazine derivatives is predominantly linked to their ability to inhibit protein kinases.[1][4] Kinases are a large family of enzymes that play critical roles in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and autoimmune disorders.[5] The specific substitution patterns on the imidazo[1,2-b]pyridazine core allow for the fine-tuning of selectivity and potency against various kinases.[6]

Key kinase targets for this class of compounds include:

  • FMS-like Tyrosine Kinase 3 (FLT3): A receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[6][7]

  • Tyrosine Kinase 2 (Tyk2): A member of the Janus kinase (JAK) family involved in cytokine signaling in autoimmune and inflammatory diseases.[8]

  • Inhibitor of nuclear factor kappa-B kinase subunit beta (IKKβ): A key regulator of the NF-κB signaling pathway, which is implicated in inflammation.[9]

  • Bcr-Abl: A fusion protein with tyrosine kinase activity that is a driver of chronic myeloid leukemia (CML).[2]

The choice of an appropriate in-vivo efficacy model is therefore critically dependent on the intended kinase target and the associated disease pathology.

Comparative Analysis of In-vivo Efficacy Models

The validation of a novel therapeutic agent requires robust preclinical models that can accurately predict clinical outcomes. For imidazo[1,2-b]pyridazine derivatives, the primary in-vivo models fall into two categories: oncology and inflammatory diseases.

Oncology Models: Human Tumor Xenografts

The most widely used in-vivo models for evaluating the anti-cancer activity of kinase inhibitors are human tumor xenografts in immunocompromised mice.[10][11][12] These models involve the subcutaneous or orthotopic implantation of human cancer cells into mice that lack a functional immune system, thereby preventing rejection of the human cells.

Given that imidazo[1,2-b]pyridazine derivatives have shown significant promise as FLT3 inhibitors, the AML xenograft model is of particular relevance.[6][13]

Featured Model: MV4-11 Cell Line Xenograft

The MV4-11 cell line is derived from a patient with AML and harbors the FLT3-ITD (internal tandem duplication) mutation, which leads to constitutive activation of the FLT3 signaling pathway.[6]

Experimental Workflow:

Caption: Workflow for an AML xenograft model.

Detailed Protocol:

  • Cell Culture: MV4-11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Animal Model: Female athymic nude mice (6-8 weeks old) are used.

  • Cell Implantation: A suspension of 5 x 10^6 MV4-11 cells in 0.1 mL of a 1:1 mixture of media and Matrigel is injected subcutaneously into the right flank of each mouse.

  • Tumor Growth Monitoring: Tumor volumes are measured 2-3 times per week with calipers and calculated using the formula: (length x width^2) / 2.

  • Treatment: When tumors reach an average volume of 100-150 mm^3, mice are randomized into groups. The test compound (e.g., an imidazo[1,2-b]pyridazine derivative) is administered orally at doses such as 5 and 10 mg/kg, once daily.[14] The control group receives the vehicle.

  • Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints can include survival analysis and biomarker assessment (e.g., phosphorylation of FLT3 and its downstream targets in tumor tissue).

Comparative Data for Imidazo[1,2-b]pyridazine Derivatives:

CompoundDoseRouteModelTumor Growth Inhibition (%)Reference
Compound 34f 5 mg/kgp.o.MV4-11 XenograftMarked[6][14]
Compound 34f 10 mg/kgp.o.MV4-11 XenograftMarked[6][14]
Ponatinib 30 mg/kgp.o.K562 Xenograft (CML)Significant(Representative data)
Gilteritinib 10 mg/kgp.o.MV4-11 XenograftPotent[15]
Inflammatory Disease Models: Adjuvant-Induced Arthritis in Rats

For imidazo[1,2-b]pyridazine derivatives targeting kinases in inflammatory pathways, such as Tyk2, rodent models of arthritis are highly relevant.[8]

The AIA model is a well-established model of rheumatoid arthritis that is induced by a single injection of Freund's complete adjuvant.

Experimental Workflow:

Caption: Workflow for a rat adjuvant-induced arthritis model.

Detailed Protocol:

  • Animal Model: Male Lewis rats are used.

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of Freund's complete adjuvant at the base of the tail.

  • Treatment: Prophylactic treatment with the test compound (e.g., a Tyk2 inhibitor) can begin on the day of adjuvant injection. For a therapeutic model, treatment begins at the first signs of arthritis (around day 10).

  • Clinical Assessment: Paw volume is measured using a plethysmometer. Clinical scores are assigned based on the severity of inflammation in the paws.

  • Histopathology: At the end of the study, ankle joints are collected, fixed, decalcified, and stained with hematoxylin and eosin to assess inflammation, pannus formation, and bone/cartilage destruction.

Comparative Data for an Imidazo[1,2-b]pyridazine-based Tyk2 Inhibitor:

CompoundDoseRouteModelEfficacyReference
Compound 6 5 mg/kg, bidp.o.Rat Adjuvant ArthritisFully efficacious[8]

Signaling Pathway Context

Understanding the underlying signaling pathways is crucial for interpreting in-vivo efficacy data.

FLT3 Signaling in AML

In FLT3-ITD positive AML, the mutated receptor is constitutively active, leading to the activation of downstream pro-survival and proliferative pathways, including PI3K/AKT and MAPK/ERK.

FLT3_Pathway FLT3_ITD FLT3-ITD PI3K PI3K FLT3_ITD->PI3K RAS RAS FLT3_ITD->RAS STAT5 STAT5 FLT3_ITD->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation and Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->FLT3_ITD

Caption: Simplified FLT3 signaling pathway in AML.

Tyk2 Signaling in Inflammation

Tyk2 is a key component of the signaling cascade for cytokines like IL-12, IL-23, and Type I interferons. Inhibition of Tyk2 can block the downstream activation of STAT proteins, thereby reducing the inflammatory response.

Tyk2_Pathway Cytokine Cytokine (e.g., IL-23) Receptor Cytokine Receptor Cytokine->Receptor Tyk2 Tyk2 Receptor->Tyk2 JAK2 JAK2 Receptor->JAK2 STAT STAT Tyk2->STAT P JAK2->STAT P Nucleus Nucleus STAT->Nucleus Gene Pro-inflammatory Gene Expression Nucleus->Gene Inhibitor Imidazo[1,2-b]pyridazine Derivative Inhibitor->Tyk2

Caption: Simplified Tyk2 signaling pathway.

Conclusion and Future Directions

The in-vivo evaluation of this compound and its derivatives requires a carefully selected and well-executed efficacy model. For anti-cancer applications, particularly in AML, the MV4-11 xenograft model provides a robust platform for assessing FLT3 inhibition. For inflammatory conditions, the rat adjuvant-induced arthritis model is a suitable choice for evaluating the efficacy of Tyk2 inhibitors.

The data presented in this guide demonstrate the potential of the imidazo[1,2-b]pyridazine scaffold to yield highly potent and efficacious drug candidates. Future studies should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives to enhance their therapeutic index. Furthermore, the use of patient-derived xenograft (PDX) models could offer a more clinically relevant assessment of efficacy.

References

A Comparative Guide to the Synthesis of 3,6-Disubstituted Imidazo[1,2-b]pyridazines: From Classical Condensations to Modern Catalysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-b]pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its rigid, planar structure and the presence of multiple nitrogen atoms provide a unique framework for designing molecules that can interact with a variety of biological targets. This guide offers a comparative analysis of the principal synthetic routes to 3,6-disubstituted imidazo[1,2-b]pyridazines, providing an in-depth look at the underlying chemistry, experimental protocols, and strategic considerations for selecting the optimal synthetic pathway.

The Significance of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine nucleus is a key pharmacophore found in a range of therapeutic agents, demonstrating activities such as anticancer, anti-inflammatory, antiviral, and antibacterial properties. The substituents at the 3 and 6 positions play a crucial role in modulating the biological activity and pharmacokinetic properties of these compounds. Consequently, the development of efficient and versatile synthetic methods to access a diverse library of 3,6-disubstituted derivatives is of paramount importance in drug discovery and development.

Key Synthetic Strategies: A Comparative Overview

The synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines can be broadly categorized into three main strategies:

  • Classical Condensation Reactions: The traditional and most direct approach to the imidazo[1,2-b]pyridazine core.

  • Multicomponent Reactions: Modern, one-pot methods that offer high efficiency and rapid access to complex molecules.

  • Post-Condensation Functionalization via Cross-Coupling: A versatile strategy that allows for the late-stage introduction of a wide range of substituents.

This guide will delve into each of these strategies, providing a detailed comparison of their advantages, limitations, and practical applications.

Classical Condensation: The Tschitschibabin Reaction

The most established method for the synthesis of the imidazo[1,2-b]pyridazine ring system is the condensation of a 3-aminopyridazine with an α-haloketone, a variation of the Tschitschibabin reaction. This approach is valued for its simplicity and the ready availability of the starting materials.

Mechanism and Rationale

The reaction proceeds via an initial SN2 reaction where the more nucleophilic ring nitrogen of the 3-aminopyridazine attacks the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization, where the exocyclic amino group attacks the carbonyl carbon, and a subsequent dehydration to yield the aromatic imidazo[1,2-b]pyridazine core. The presence of a substituent at the 6-position of the 3-aminopyridazine directly leads to the corresponding 6-substituted product.

Experimental Protocol: Synthesis of 6-Chloro-2-phenylimidazo[1,2-b]pyridazine
  • Step 1: Synthesis of 3-Amino-6-chloropyridazine. To 3,6-dichloropyridazine in a sealed vessel, aqueous ammonia is added. The mixture is heated to 100-110°C for 12 hours. After cooling, the resulting solid is filtered and washed with water to yield 3-amino-6-chloropyridazine.

  • Step 2: Condensation with α-Bromoacetophenone. 3-Amino-6-chloropyridazine and α-bromoacetophenone are dissolved in a suitable solvent such as ethanol or isopropanol. A mild base, like sodium bicarbonate, is added to neutralize the HBr formed during the reaction. The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).

  • Step 3: Work-up and Purification. After cooling, the reaction mixture is poured into water, and the precipitated solid is collected by filtration. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 6-chloro-2-phenylimidazo[1,2-b]pyridazine.

Advantages and Limitations
AdvantagesLimitations
Simple and straightforward procedure.Limited diversity at the 3-position, dictated by the availability of α-haloketones.
Readily available starting materials.Can require harsh reaction conditions (high temperatures).
Generally good yields for a range of substrates.Not ideal for sensitive functional groups on the α-haloketone.

Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component reaction for the synthesis of 3-amino-imidazo-fused heterocycles.[1][2] This methodology has been successfully applied to the synthesis of 3-amino-2-arylimidazo[1,2-b]pyridazines, offering a rapid and efficient route to this important class of compounds.[3]

Mechanism and Rationale

The GBB reaction involves the acid-catalyzed condensation of a 3-aminopyridazine, an aldehyde, and an isocyanide. The reaction proceeds through the formation of a Schiff base from the aminopyridazine and the aldehyde. The isocyanide then undergoes a [4+1] cycloaddition with the protonated Schiff base, followed by a series of rearrangements to yield the final 3-amino-imidazo[1,2-b]pyridazine product. The substituents at the 2 and 3-positions are introduced from the aldehyde and isocyanide components, respectively, while the substituent at the 6-position is pre-installed on the 3-aminopyridazine starting material.

GBB_Mechanism cluster_0 GBB Reaction Workflow 3-Aminopyridazine 3-Aminopyridazine One-Pot Reaction One-Pot Reaction 3-Aminopyridazine->One-Pot Reaction Aldehyde Aldehyde Aldehyde->One-Pot Reaction Isocyanide Isocyanide Isocyanide->One-Pot Reaction Acid Catalyst Acid Catalyst Acid Catalyst->One-Pot Reaction 3,6-Disubstituted Imidazo[1,2-b]pyridazine 3,6-Disubstituted Imidazo[1,2-b]pyridazine One-Pot Reaction->3,6-Disubstituted Imidazo[1,2-b]pyridazine

Caption: Workflow of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocol: Synthesis of 3-Amino-2-aryl-6-substituted-imidazo[1,2-b]pyridazine
  • Step 1: Reaction Setup. To a solution of the 6-substituted-3-aminopyridazine (1 equivalent) and an aldehyde (1.1 equivalents) in a suitable solvent (e.g., methanol, acetonitrile), an isocyanide (1.1 equivalents) is added.

  • Step 2: Catalysis. A catalytic amount of a Lewis acid (e.g., Sc(OTf)₃, Yb(OTf)₃) or a Brønsted acid (e.g., perchloric acid, p-toluenesulfonic acid) is added to the mixture.[1][2]

  • Step 3: Reaction. The reaction is stirred at room temperature or heated (conventional heating or microwave irradiation) until completion (monitored by TLC).

  • Step 4: Work-up and Purification. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired 3-amino-2-aryl-6-substituted-imidazo[1,2-b]pyridazine.

Advantages and Limitations
AdvantagesLimitations
High atom economy and efficiency (one-pot).Primarily yields 3-amino substituted derivatives.
Rapid access to complex molecules.Isocyanides can be toxic and have unpleasant odors.
High degree of molecular diversity is achievable by varying the three components.Some starting materials may be commercially unavailable.
Often proceeds under mild conditions.

Post-Condensation Functionalization via Metal-Catalyzed Cross-Coupling

A highly versatile and widely used strategy for the synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines involves the initial synthesis of a dihalogenated or monohalogenated imidazo[1,2-b]pyridazine core, followed by selective functionalization of the 3- and 6-positions using metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira couplings.

Mechanism and Rationale

This strategy relies on the differential reactivity of the C-X bonds at the 3- and 6-positions of the imidazo[1,2-b]pyridazine ring. Typically, a C-I or C-Br bond is more reactive in palladium-catalyzed cross-coupling reactions than a C-Cl bond. This allows for the sequential and regioselective introduction of different substituents. For example, starting from 3-bromo-6-chloroimidazo[1,2-b]pyridazine, a Suzuki coupling can be performed selectively at the more reactive 3-position, followed by a second cross-coupling or a nucleophilic aromatic substitution at the 6-position.

Cross_Coupling_Strategy cluster_1 Post-Condensation Functionalization Workflow 3-Amino-6-halopyridazine 3-Amino-6-halopyridazine Condensation Condensation 3-Amino-6-halopyridazine->Condensation alpha-Haloketone alpha-Haloketone alpha-Haloketone->Condensation 3-Halo-6-halo-Imidazo[1,2-b]pyridazine 3-Halo-6-halo-Imidazo[1,2-b]pyridazine Condensation->3-Halo-6-halo-Imidazo[1,2-b]pyridazine Suzuki/Sonogashira at C3 Suzuki/Sonogashira at C3 3-Halo-6-halo-Imidazo[1,2-b]pyridazine->Suzuki/Sonogashira at C3 3-Substituted-6-halo-Imidazo[1,2-b]pyridazine 3-Substituted-6-halo-Imidazo[1,2-b]pyridazine Suzuki/Sonogashira at C3->3-Substituted-6-halo-Imidazo[1,2-b]pyridazine Suzuki/Sonogashira/Buchwald at C6 Suzuki/Sonogashira/Buchwald at C6 3-Substituted-6-halo-Imidazo[1,2-b]pyridazine->Suzuki/Sonogashira/Buchwald at C6 3,6-Disubstituted Imidazo[1,2-b]pyridazine 3,6-Disubstituted Imidazo[1,2-b]pyridazine Suzuki/Sonogashira/Buchwald at C6->3,6-Disubstituted Imidazo[1,2-b]pyridazine

Caption: Sequential cross-coupling strategy for 3,6-disubstitution.

Experimental Protocol: Sequential Suzuki Coupling on 3-Bromo-6-chloroimidazo[1,2-b]pyridazine
  • Step 1: Synthesis of 3-Bromo-6-chloroimidazo[1,2-b]pyridazine. This can be achieved by the condensation of 3-amino-6-chloropyridazine with an appropriate α,α-dibromo or α-bromo-α-chloro ketone, or by direct bromination of 6-chloroimidazo[1,2-b]pyridazine.

  • Step 2: Suzuki Coupling at the 3-Position. In a degassed solvent mixture (e.g., DME/water or toluene/ethanol/water), 3-bromo-6-chloroimidazo[1,2-b]pyridazine (1 equivalent), an arylboronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., Na₂CO₃, K₂CO₃, 2 equivalents) are combined. The mixture is heated (often with microwave irradiation) until the starting material is consumed.

  • Step 3: Suzuki Coupling at the 6-Position. The resulting 3-aryl-6-chloroimidazo[1,2-b]pyridazine is then subjected to a second Suzuki coupling with a different arylboronic acid under similar conditions, often requiring a more active catalyst or higher temperatures due to the lower reactivity of the C-Cl bond.

  • Step 4: Work-up and Purification. After each coupling step, a standard aqueous work-up is performed, followed by purification by column chromatography to isolate the desired product.

Advantages and Limitations
AdvantagesLimitations
Highly versatile, allowing for the introduction of a wide range of substituents (aryl, heteroaryl, alkyl, etc.).Multi-step synthesis can be time-consuming and may result in lower overall yields.
Late-stage functionalization is ideal for generating compound libraries.Requires careful optimization of reaction conditions for each coupling step.
Regioselectivity can be controlled by the choice of halogens and reaction conditions.Palladium catalysts can be expensive and require removal from the final product.

Comparative Summary of Synthetic Routes

FeatureClassical CondensationGBB Multicomponent ReactionPost-Condensation Functionalization
Number of Steps 1-2 steps1 step2-4 steps
Efficiency ModerateHighModerate to High
Versatility ModerateHigh (for 3-amino derivatives)Very High
Substrate Scope Dependent on α-haloketone availabilityBroad (aldehydes, isocyanides, aminopyridazines)Very broad (boronic acids, alkynes, amines, etc.)
Reaction Conditions Often requires heatingOften mild, can be accelerated by microwavesVariable, often requires heating/microwaves
Key Advantage SimplicityRapidity and molecular diversityUnparalleled versatility in substitution patterns
Key Disadvantage Limited 3-position diversityPrimarily yields 3-amino derivativesMulti-step nature

Conclusion and Future Perspectives

The synthesis of 3,6-disubstituted imidazo[1,2-b]pyridazines has evolved significantly from the classical Tschitschibabin condensation to modern, highly efficient multicomponent and metal-catalyzed cross-coupling strategies. The choice of synthetic route depends heavily on the desired substitution pattern, the availability of starting materials, and the desired scale of the synthesis.

  • For the straightforward synthesis of 2,6-disubstituted derivatives, the classical condensation remains a reliable and cost-effective method.

  • For the rapid generation of libraries of 3-amino-2,6-disubstituted imidazo[1,2-b]pyridazines, the Groebke-Blackburn-Bienaymé reaction is an exceptionally powerful tool.

  • For achieving the highest level of molecular diversity at both the 3- and 6-positions, a strategy involving the synthesis of a halogenated core followed by sequential cross-coupling reactions is the most versatile approach.

The increasing use of microwave-assisted synthesis has further enhanced the efficiency of all these methods by reducing reaction times and often improving yields. Future developments in this field will likely focus on the discovery of more sustainable and atom-economical catalytic systems, as well as the development of novel one-pot, multi-step reaction sequences that combine the efficiency of multicomponent reactions with the versatility of cross-coupling chemistry.

References

Assessing the Metabolic Stability of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the metabolic stability of a new chemical entity (NCE) is a critical determinant of its therapeutic potential. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to diminished efficacy. Conversely, a molecule that is overly resistant to metabolism can accumulate, potentially causing toxicity.[1] This guide provides a comprehensive framework for assessing the metabolic stability of Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate, a heterocyclic compound of interest, and compares its potential metabolic profile with alternative scaffolds.

The imidazo[1,2-b]pyridazine core is a "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active molecules, including the FDA-approved kinase inhibitor ponatinib.[2][3] Its purine-like structure allows it to interact with a variety of biological targets.[4] However, like any scaffold, its metabolic fate must be carefully characterized. This guide will delve into the established in vitro methodologies for this characterization, providing both the "how" and the "why" behind the experimental design.

The Subject of Our Investigation: this compound

Before delving into experimental protocols, let us consider the structure of our target compound.

Structure:

Molecular Formula: C₈H₆BrN₃O₂[] Molecular Weight: 256.06 g/mol []

The structure features an imidazo[1,2-b]pyridazine core, a bromine substituent at the 3-position, and a methyl carboxylate group at the 6-position. Each of these features can influence the compound's metabolic profile. The fused heterocyclic system may be susceptible to oxidation by cytochrome P450 (CYP) enzymes, while the ester moiety is a potential site for hydrolysis by esterases present in the liver and plasma.[6] The bromine atom, an electron-withdrawing group, may also modulate the reactivity of the scaffold.

Experimental Assessment of Metabolic Stability

To comprehensively evaluate the metabolic stability of our target compound, we will employ two fundamental and widely accepted in vitro assays: the Liver Microsomal Stability Assay and the Plasma Stability Assay.[1][7][8] These assays provide critical data on hepatic and systemic metabolic clearance, respectively.

Liver Microsomal Stability Assay

This assay is a cornerstone of early drug metabolism and pharmacokinetics (DMPK) studies.[6][9] It utilizes liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[6][10] By incubating the test compound with liver microsomes and an essential cofactor (NADPH), we can determine its intrinsic clearance (Clint), a measure of the inherent ability of the liver to metabolize the drug.[6][8]

workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) mix Pre-warm Microsomes & Compound to 37°C prep_compound->mix prep_mics Thaw & Dilute Liver Microsomes (Human, Rat, Mouse) prep_mics->mix prep_nadph Prepare NADPH Regenerating System initiate Initiate Reaction with NADPH prep_nadph->initiate mix->initiate incubate Incubate at 37°C (Time points: 0, 5, 15, 30, 60 min) initiate->incubate quench Quench Reaction (Cold Acetonitrile + Internal Standard) incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and Clint plot->calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution of this compound in DMSO.[11]

    • Microsomal Slurry: Thaw pooled human liver microsomes (e.g., from a commercial supplier) at 37°C and dilute in 0.1 M phosphate buffer (pH 7.4) to a final protein concentration of 1 mg/mL.[12] Keep on ice.

    • NADPH Regenerating System: Prepare a solution containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system ensures a constant supply of the necessary cofactor, NADPH.[11]

  • Incubation:

    • In a 96-well plate, add the test compound to the microsomal slurry to achieve a final concentration of 1 µM. Include positive control compounds with known metabolic fates (e.g., a rapidly metabolized compound like verapamil and a stable one like warfarin).[13]

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.[13]

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass).[10]

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.[14]

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The LC-MS/MS method should be optimized for the detection and quantification of the parent compound and the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm of the percent remaining versus time. The slope of this line corresponds to the elimination rate constant (k).[10]

    • Calculate the half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.[15]

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t₁/₂) * (incubation volume / mg microsomal protein).[11]

Plasma Stability Assay

This assay evaluates the chemical and enzymatic stability of a compound in plasma.[15] It is particularly important for compounds containing functional groups susceptible to hydrolysis by plasma enzymes, such as esterases and amidases. Given the methyl ester in our target compound, this assay is crucial.

plasma_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_compound Prepare Test Compound Stock (e.g., 10 mM in DMSO) mix Add Compound to Plasma (Final concentration e.g., 10 µM) prep_compound->mix prep_plasma Thaw & Aliquot Plasma (Human, Rat, Mouse) prep_plasma->mix incubate Incubate at 37°C (Time points: 0, 15, 30, 60, 120 min) mix->incubate quench Quench Reaction (Cold Acetonitrile + Internal Standard) incubate->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge analyze Analyze Supernatant by LC-MS/MS centrifuge->analyze plot Plot % Remaining vs. Time analyze->plot calculate Calculate t½ plot->calculate

Caption: Workflow for the in vitro plasma stability assay.

  • Preparation of Reagents:

    • Test Compound Stock: Prepare a 10 mM stock solution in DMSO.

    • Plasma: Thaw pooled, heparinized human plasma at 37°C.[16]

  • Incubation:

    • Add the test compound to the plasma to a final concentration of 10 µM.[17] Include a positive control known to be hydrolyzed in plasma (e.g., procaine).

    • Incubate the mixture at 37°C.[15]

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot and terminate the reaction by adding 3 volumes of ice-cold acetonitrile containing an internal standard.[16][17]

  • Sample Analysis:

    • Centrifuge the samples to precipitate plasma proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point.

    • Determine the half-life (t₁/₂) from the slope of the plot of the natural logarithm of the percent remaining versus time.[15]

Comparative Analysis and Discussion

The data obtained from these assays will allow us to classify this compound based on its metabolic stability. For context, its performance should be compared against other heterocyclic scaffolds commonly used in drug discovery.

Compound/ScaffoldIn Vitro t₁/₂ (Human Liver Microsomes)Intrinsic Clearance (Clint)Key Metabolic Liabilities
This compound (Hypothetical Data)(Hypothetical Data)Oxidation of the imidazopyridazine ring, hydrolysis of the methyl ester.
Imidazo[1,2-a]pyridine Generally moderate to high stability.[18]VariableRing oxidation.
Benzimidazole Often exhibits good stability, but can be susceptible to N-dealkylation or aromatic hydroxylation.Low to ModerateN-dealkylation, ring oxidation.
Indazole Can be metabolically labile, particularly at the N1 position.VariableN-glucosidation, oxidation.
Quinoline Stability is highly dependent on substitution pattern; often undergoes extensive oxidation.Moderate to HighAromatic hydroxylation.

Note: The stability of any scaffold is highly dependent on its substitution pattern.

Interpreting the Results for this compound:

  • High Microsomal Stability (t₁/₂ > 60 min): This would suggest that the compound is not readily metabolized by CYP enzymes. The electron-withdrawing nature of the bromine and the carboxylate group may deactivate the ring system towards oxidative metabolism.

  • Moderate Microsomal Stability (t₁/₂ = 15-60 min): This would indicate a moderate rate of hepatic clearance. Metabolite identification studies would be warranted to pinpoint the "metabolic hotspots" on the molecule. Potential sites include the unsubstituted positions on the heterocyclic core.

  • Low Microsomal Stability (t₁/₂ < 15 min): This would signal a potential liability for high first-pass metabolism, which could limit oral bioavailability. Structural modifications, such as blocking likely sites of metabolism with groups like fluorine, might be necessary.[19]

  • Plasma Instability (t₁/₂ < 120 min): Significant degradation in plasma would strongly suggest hydrolysis of the methyl ester. This could be addressed by bioisosteric replacement of the ester with a more stable functional group, such as an amide or an oxadiazole.[20]

Potential Metabolic Pathways

Based on the structure, we can hypothesize potential metabolic pathways that could be investigated further if the initial stability screens indicate significant metabolism.

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase1_esterase Phase I Metabolism (Esterase) Parent Methyl 3-bromoimidazo[1,2-b] pyridazine-6-carboxylate Oxidation Oxidation (Hydroxylation on the ring) Parent->Oxidation CYP450 Hydrolysis Ester Hydrolysis Parent->Hydrolysis Esterases Carboxylic_Acid Carboxylic Acid Metabolite Hydrolysis->Carboxylic_Acid

Caption: Hypothesized Phase I metabolic pathways.

Conclusion and Forward Look

The in vitro metabolic stability assays detailed in this guide provide a robust and efficient means to characterize the metabolic profile of this compound. By comparing the resulting data on half-life and intrinsic clearance to that of other well-established heterocyclic scaffolds, researchers can make informed decisions about the progression of this compound in the drug discovery pipeline. Should metabolic liabilities be identified, this early-stage assessment provides the crucial information needed to guide strategic chemical modifications to enhance stability while preserving desired biological activity. The imidazo[1,2-b]pyridazine scaffold holds significant therapeutic promise, and a thorough understanding of its metabolic properties is paramount to unlocking that potential.

References

A Comparative Guide to Imidazo[1,2-b]pyridazine and Imidazo[1,2-a]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Privileged Heterocycles

In the intricate world of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents. These are termed "privileged scaffolds" due to their inherent ability to bind to multiple biological targets with high affinity. Among these, the imidazo-fused bicyclic systems stand out for their structural rigidity, synthetic tractability, and diverse pharmacological profiles. This guide provides an in-depth comparative analysis of two prominent members of this family: imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine.

While structurally similar, the single nitrogen atom difference between the pyridine and pyridazine rings imparts distinct electronic, physicochemical, and conformational properties. These subtle variations have profound implications for drug design, influencing everything from synthesis and target engagement to pharmacokinetic profiles. For instance, the imidazo[1,2-b]pyridazine core is central to the multi-kinase inhibitor Ponatinib , approved for treating chronic myeloid leukemia, highlighting its utility in oncology.[1][2] Conversely, the imidazo[1,2-a]pyridine scaffold is famously found in Zolpidem , a widely prescribed sedative-hypnotic, demonstrating its value in neuroscience.[3][4]

This guide moves beyond a simple catalog of facts. It is designed for researchers, scientists, and drug development professionals, offering a nuanced comparison grounded in experimental data. We will dissect the causality behind synthetic choices, explore structure-activity relationships (SAR), and provide validated experimental protocols to empower you to strategically select and optimize the ideal scaffold for your specific therapeutic program.

Part 1: Core Structural and Physicochemical Distinctions

The foundational difference lies in the six-membered ring: a pyridine in imidazo[1,2-a]pyridine and a pyridazine in imidazo[1,2-b]pyridazine. The additional nitrogen atom at position 5 of the imidazo[1,2-b]pyridazine system is not merely an incidental change; it fundamentally alters the scaffold's electronic landscape and properties.

The second nitrogen in the pyridazine ring acts as an electron-withdrawing group, which generally lowers the pKa of the entire heterocyclic system compared to its imidazo[1,2-a]pyridine counterpart. This additional nitrogen also introduces another potential hydrogen bond acceptor site, a feature that can be pivotal for molecular recognition at a biological target. This is particularly relevant in kinase inhibitor design, where interactions with the hinge region of the ATP-binding pocket are crucial.

From a physicochemical standpoint, the introduction of a nitrogen atom in place of a carbon-hydrogen group typically increases polarity and aqueous solubility while reducing lipophilicity (LogP). While this is a general trend, the final properties of a molecule are heavily dependent on its substituents. However, when considering the core scaffolds, imidazo[1,2-b]pyridazine can be considered a more polar isostere of imidazo[1,2-a]pyridine.[5] This property can be strategically leveraged to reduce nonspecific binding and improve pharmacokinetic profiles.[5]

PropertyImidazo[1,2-a]pyridineImidazo[1,2-b]pyridazineRationale for Difference
Molecular Formula C₇H₆N₂C₆H₅N₃Replacement of a C-H with N.
Molecular Weight 118.14 g/mol [6]119.12 g/mol [7]Addition of a nitrogen atom.
pKa ~5.3 (Predicted)[8]Generally lower than imidazo[1,2-a]pyridineThe second nitrogen in the pyridazine ring is electron-withdrawing, reducing the basicity of the system.
Calculated LogP 1.8 (PubChem)[6]0.3 (PubChem)[7]Increased polarity due to the additional nitrogen atom.
Hydrogen Bond Acceptors 23The pyridazine ring introduces an additional nitrogen acceptor.
Solubility Generally lowerGenerally higherIncreased polarity enhances interaction with aqueous media. Soluble in DMF.[8]

Part 2: Synthesis and Derivatization Strategies

The synthetic accessibility and potential for diversification are critical considerations in scaffold selection. Both systems are readily synthesized, though with distinct methodologies and considerations.

Synthesis of Imidazo[1,2-a]pyridines

The classical and most common route is the Tschitschibabin reaction , which involves the condensation of a 2-aminopyridine with an α-haloketone.[9] This method is robust and allows for significant variation in the substituents at the 2- and 3-positions of the imidazo[1,2-a]pyridine core. More contemporary approaches include catalyst-free methods and multicomponent reactions, such as the Groebke–Blackburn–Bienaymé (GBB) reaction, which combines a 2-aminopyridine, an aldehyde, and an isocyanide in a one-pot synthesis, offering rapid access to diverse libraries of 3-amino-substituted derivatives.[10][11]

Synthesis of Imidazo[1,2-b]pyridazines

The synthesis of the imidazo[1,2-b]pyridazine scaffold is also typically achieved through a condensation reaction, reacting a 3-aminopyridazine with an α-bromoketone.[5] A key challenge in this synthesis is regioselectivity. In 3-aminopyridazine, the ring nitrogen that is not adjacent to the amino group (N1) is often the most nucleophilic site. Alkylation by the α-bromoketone can preferentially occur at this site, hindering the desired cyclization. To overcome this, synthetic chemists often employ 3-amino-6-halopyridazines as starting materials. The halogen at the 6-position deactivates the adjacent nitrogen, directing the initial reaction to the desired nitrogen and facilitating the successful formation of the imidazo[1,2-b]pyridazine ring system in good yields.[5] This halogen then serves as a convenient handle for further functionalization via cross-coupling reactions.[12]

Comparative Workflow

The choice of synthetic route directly impacts the feasibility and efficiency of a drug discovery campaign. The availability of a wider range of commercially available 2-aminopyridines often makes the initial synthesis of imidazo[1,2-a]pyridine libraries more straightforward. However, the strategic use of halogenated pyridazines provides a powerful and direct entry point for late-stage functionalization in the imidazo[1,2-b]pyridazine series.

G cluster_0 Imidazo[1,2-a]pyridine Synthesis cluster_1 Imidazo[1,2-b]pyridazine Synthesis a_start 2-Aminopyridine a_process1 Tschitschibabin Condensation a_start->a_process1 a_process2 GBB 3-Component Reaction a_start->a_process2 a_reagent1 α-Haloketone a_reagent1->a_process1 a_reagent2 Aldehyde + Isocyanide a_reagent2->a_process2 a_product Imidazo[1,2-a]pyridine Scaffold a_process1->a_product a_process2->a_product b_start 3-Amino-6-halopyridazine b_process Regioselective Condensation b_start->b_process b_reagent α-Bromoketone b_reagent->b_process b_product 6-Halo-Imidazo[1,2-b]pyridazine b_process->b_product b_functionalization Cross-Coupling (e.g., Suzuki, Buchwald) b_product->b_functionalization b_final_product Diversified Scaffold b_functionalization->b_final_product G reagents 3-amino-6-chloropyridazine + 2-bromo-4'-methoxyacetophenone conditions Ethanol (Solvent) NaHCO₃ (Base) Reflux, 4h reagents->conditions product 2-(4'-methoxyphenyl)-6-chloroimidazo[1,2-b]pyridazine conditions->product G cluster_0 Step 1: Cyclization reagents1 2-amino-5-iodopyridine + 2-bromo-4'-methoxyacetophenone conditions1 Acetone (Solvent) Reflux, 6h reagents1->conditions1 product1 2-(4'-methoxyphenyl)-6-iodoimidazo[1,2-a]pyridine conditions1->product1

References

Defeating Drug Resistance: A Comparative Guide to the Cross-Resistance Profiles of Imidazo[1,2-b]pyridazine ALK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted cancer therapy, the emergence of drug resistance remains a formidable challenge. For patients with non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) gene rearrangements, ALK tyrosine kinase inhibitors (TKIs) have been transformative. However, the initial success of these therapies is often curtailed by the development of secondary mutations within the ALK kinase domain, leading to acquired resistance. This guide provides a comprehensive comparison of a novel class of imidazo[1,2-b]pyridazine ALK inhibitors, benchmarking their performance against established first-, second-, and third-generation TKIs. We will delve into the experimental data that illuminates their cross-resistance profiles, offering a scientifically grounded perspective for researchers navigating the complexities of ALK-targeted drug development.

The Evolving Challenge of ALK Resistance

The ALK fusion protein, most commonly EML4-ALK, drives oncogenesis by constitutively activating downstream signaling pathways critical for cell proliferation and survival, including the RAS-MEK-ERK, PI3K-AKT, and JAK-STAT pathways. First-generation ALK inhibitors, such as crizotinib, offered a significant clinical advancement. However, their efficacy is often limited by the emergence of resistance mutations.[1][2] Second-generation inhibitors like alectinib, brigatinib, ceritinib, and ensartinib were designed to be more potent and to overcome some of these initial resistance mechanisms.[3][4] Despite their improved activity, the solvent front mutation G1202R has proven to be a particularly recalcitrant foe, conferring broad resistance to most second-generation TKIs.[2][5] This led to the development of the third-generation inhibitor, lorlatinib, which demonstrates activity against G1202R and other single mutations.[1][6] However, even the efficacy of lorlatinib can be compromised by the emergence of compound mutations, where multiple resistance mutations accumulate in the ALK kinase domain.[5][7]

This continuous cycle of resistance and inhibitor development underscores the urgent need for novel therapeutic strategies that can effectively target a wider spectrum of ALK mutations, including the notoriously difficult-to-treat compound mutants.

Imidazo[1,2-b]pyridazines: A New Frontier in ALK Inhibition

A promising new class of macrocyclic ALK inhibitors based on an imidazo[1,2-b]pyridazine scaffold has recently emerged. These compounds are designed to overcome the limitations of existing TKIs, with a particular focus on combating the G1202R mutation and lorlatinib-resistant compound mutations.[7] One of the lead compounds from this series, designated O-10 , has demonstrated remarkable potency against wild-type ALK and, critically, against key resistance mutations.[7]

Comparative Biochemical Inhibitory Activity

To objectively assess the potential of the imidazo[1,2-b]pyridazine scaffold, we will compare the biochemical inhibitory activity (IC50) of O-10 against that of established ALK inhibitors and another next-generation inhibitor, repotrectinib. The IC50 value represents the concentration of the inhibitor required to reduce the enzymatic activity of the target kinase by 50%, with lower values indicating greater potency.

Target EnzymeO-10 (imidazo[1,2-b]pyridazine) IC50 (nM)Repotrectinib (TPX-0005) IC50 (nM)Lorlatinib IC50 (nM)Crizotinib IC50 (nM)Alectinib IC50 (nM)Brigatinib IC50 (nM)Ceritinib IC50 (nM)
ALKWT 2.6[7]27[8]~1[1]~20-601.9[1]~1-100.15[1]
ALKL1196M --~18[7]~100-200~20-50~10-30~1-10
ALKG1269A --Potent~100-300~20-60~10-40~1-10
ALKG1202R 6.4[7]63.6[8]49.9[5]>500[1]>500[1]~200-500>300[1]
ALKL1196M/G1202R 23[7]-1,116[7]>1000>1000>1000>1000

Note: IC50 values are compiled from multiple sources and may have been determined under slightly different experimental conditions. The data for Crizotinib, Alectinib, Brigatinib, and Ceritinib represent approximate ranges found in the literature for comparative purposes.

The data clearly illustrates the superior potency of the imidazo[1,2-b]pyridazine derivative O-10 against the highly resistant G1202R single mutation and, most strikingly, the lorlatinib-resistant L1196M/G1202R compound mutation.[7] While lorlatinib is effective against the single G1202R mutant, its activity is significantly diminished against the compound mutant.[7] O-10, however, maintains a potent inhibitory activity in the low nanomolar range against this challenging double mutation, highlighting its potential to overcome this critical mechanism of resistance.[7]

Cellular Activity Profile

Beyond biochemical assays, it is crucial to evaluate the activity of these inhibitors in a cellular context. The following table summarizes the half-maximal inhibitory concentration (IC50) of O-10 and the comparator, repotrectinib, in inhibiting the growth of cancer cell lines expressing different ALK variants.

Cell LineALK StatusO-10 IC50 (nM)Repotrectinib IC50 (nM)
Karpas299 NPM-ALKWT38[7]40[7]
BaF3-EML4-ALKG1202R EML4-ALKG1202R52[7]164[7]
BaF3-EML4-ALKL1196M/G1202R EML4-ALKL1196M/G1202R64[7]208[7]

In cellular assays, O-10 consistently demonstrates superior or comparable potency to repotrectinib in inhibiting the proliferation of cells driven by wild-type and mutant ALK.[7] The significantly lower IC50 value of O-10 against the G1202R and the L1196M/G1202R mutant cell lines underscores its potential for clinically meaningful activity in patients who have developed resistance to other ALK inhibitors.[7]

Experimental Methodologies for Assessing Cross-Resistance

The data presented in this guide is generated through a series of well-established biochemical and cell-based assays. Understanding these methodologies is critical for interpreting the results and for designing future experiments in the field of ALK inhibitor development.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of the ALK kinase.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the purified ALK enzyme in the presence of varying concentrations of the inhibitor. The amount of phosphorylation is typically measured using a luminescent or fluorescent readout.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40mM Tris-HCl, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT).[9]

    • Dilute the purified recombinant ALK enzyme (wild-type or mutant) to the desired concentration in kinase buffer.

    • Prepare a solution of a suitable substrate peptide and ATP in kinase buffer.

    • Prepare serial dilutions of the test inhibitor (e.g., O-10) and control inhibitors in DMSO, followed by dilution in kinase buffer.

  • Assay Reaction:

    • In a 384-well plate, add the inhibitor solution.

    • Add the ALK enzyme solution to each well and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

    • Initiate the kinase reaction by adding the ATP/substrate mixture to each well.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a commercially available kit (e.g., ADP-Glo™ Kinase Assay), which converts ADP to ATP and then measures the ATP level via a luciferase-based reaction.[9]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Experimental Workflow for Biochemical Kinase Inhibition Assay

G cluster_prep Reagent Preparation cluster_assay Assay Reaction cluster_detection Detection & Analysis P1 Prepare Kinase Buffer P2 Dilute ALK Enzyme P1->P2 P3 Prepare ATP/Substrate Mix P1->P3 P4 Prepare Inhibitor Dilutions P1->P4 A2 Add ALK Enzyme & Incubate P2->A2 A3 Initiate Reaction with ATP/Substrate P3->A3 A1 Add Inhibitor to Plate P4->A1 A1->A2 A2->A3 A4 Incubate at 30°C A3->A4 D1 Stop Reaction & Add Detection Reagent A4->D1 D2 Measure Luminescence D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 D3->D4

Caption: Workflow for determining biochemical IC50 values of ALK inhibitors.

Cell Viability Assay (MTT Assay)

This assay assesses the effect of an inhibitor on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance of the solubilized crystals.[10]

Step-by-Step Protocol:

  • Cell Seeding:

    • Culture ALK-dependent cancer cell lines (e.g., Karpas299, or Ba/F3 cells engineered to express specific EML4-ALK variants) in appropriate media.

    • Seed the cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Inhibitor Treatment:

    • Prepare serial dilutions of the test and control inhibitors in culture medium.

    • Remove the old medium from the wells and add the medium containing the inhibitors.

    • Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Incubation:

    • Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization and Measurement:

    • Carefully remove the MTT-containing medium.

    • Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[10]

    • Shake the plate gently to ensure complete dissolution.

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the IC50 value.

Experimental Workflow for Cell Viability (MTT) Assay

G cluster_prep Cell Preparation cluster_treat Inhibitor Treatment cluster_assay MTT Assay & Measurement cluster_analysis Data Analysis C1 Culture ALK-dependent cells C2 Seed cells in 96-well plates C1->C2 T2 Treat cells and incubate for 72h C2->T2 T1 Prepare inhibitor dilutions T1->T2 A1 Add MTT solution and incubate T2->A1 A2 Solubilize formazan crystals A1->A2 A3 Measure absorbance at 570 nm A2->A3 D1 Calculate % viability A3->D1 D2 Determine IC50 D1->D2

Caption: Workflow for assessing the cellular potency of ALK inhibitors.

Western Blotting for ALK Phosphorylation

This technique is used to detect the phosphorylation status of ALK and downstream signaling proteins, providing a direct measure of the inhibitor's on-target effect within the cell.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific for the phosphorylated form of the target protein (e.g., phospho-ALK).

Step-by-Step Protocol:

  • Cell Lysis:

    • Treat ALK-dependent cells with the inhibitor for a specified time.

    • Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • Gel Electrophoresis and Transfer:

    • Denature equal amounts of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins on a polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for phosphorylated ALK (p-ALK).

    • Wash the membrane to remove unbound primary antibody.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

    • Wash the membrane again.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an imaging system.

    • To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total ALK or a housekeeping protein like GAPDH or β-actin.

ALK Signaling Pathway and Points of Inhibition

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ALK ALK Fusion Protein RAS RAS ALK->RAS PI3K PI3K ALK->PI3K JAK JAK ALK->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT STAT JAK->STAT MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT->Transcription STAT->Transcription Inhibitor Imidazo[1,2-b]pyridazine ALK Inhibitors Inhibitor->ALK Inhibition

Caption: Simplified ALK signaling pathway and the inhibitory action of TKIs.

Conclusion and Future Directions

The emergence of resistance to ALK inhibitors is a significant clinical challenge that necessitates the continuous development of novel therapeutic agents. The imidazo[1,2-b]pyridazine macrocyclic derivatives, exemplified by the compound O-10, represent a promising new class of ALK inhibitors with a compelling cross-resistance profile. Their potent activity against the G1202R mutation and, notably, the lorlatinib-resistant L1196M/G1202R compound mutation, suggests they could play a crucial role in the future treatment landscape for ALK-positive NSCLC.

The experimental data presented in this guide, obtained through rigorous biochemical and cellular assays, provides a strong rationale for the continued investigation of this novel chemical scaffold. As our understanding of the molecular mechanisms of resistance deepens, the development of inhibitors with precisely tailored resistance profiles will be paramount. The imidazo[1,2-b]pyridazines offer a glimpse into the next generation of ALK-targeted therapies, holding the potential to outsmart the ever-evolving cancer cell and extend the durable benefits of personalized medicine to more patients.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromoimidazo[1,2-b]pyridazine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.